3-Chloroquinoxalin-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloroquinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOACHDNWEGOFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloroquinoxalin-6-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline core, a heterocyclic system comprising a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][3] 3-Chloroquinoxalin-6-amine is a specific isomer within this important class of compounds. While detailed experimental data for this particular isomer is not abundant in publicly accessible literature, its chemical properties and potential applications can be thoroughly understood by examining the extensive research on its isomers and the broader quinoxaline family. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, reactivity, and the potential applications of this compound, designed to equip researchers and drug development professionals with the foundational knowledge for its utilization in novel therapeutic agent discovery.
Physicochemical Properties: An Isomeric Comparison
Direct experimental data for this compound is scarce. However, a comparative analysis of its isomers provides a strong basis for predicting its properties. All isomers share the same molecular formula and weight, but the substitution pattern significantly influences their physical characteristics.
| Property | 5-Chloroquinoxalin-6-amine | 3-Chloroquinoxalin-2-amine | 6-Chloroquinoxalin-2-amine | This compound (Predicted) |
| Molecular Formula | C₈H₆ClN₃ | C₈H₆ClN₃ | C₈H₆ClN₃ | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol [4] | 179.60 g/mol | 179.60 g/mol [5] | 179.61 g/mol |
| CAS Number | 1287747-30-1[4] | 34117-90-3 | Not readily available | Not readily available |
| Appearance | Solid powder[6] | Solid | Solid | Likely a solid powder |
| Melting Point | 139-140 °C[6] | Not available | Not available | Expected to be a crystalline solid with a distinct melting point, likely influenced by intermolecular hydrogen bonding. |
| Solubility | Not specified | Not specified | Not specified | Likely soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water is expected. |
| XLogP3-AA | 1.2[4] | 1.8 | 2.1[5] | Estimated to be between 1.5 and 2.5, indicating moderate lipophilicity. |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be designed based on established methodologies for quinoxaline synthesis.[2][7] A common and effective route involves the cyclocondensation of a substituted o-phenylenediamine with an α-dicarbonyl compound, followed by functional group manipulations.
Experimental Protocol: A Step-by-Step Approach
Step 1: Synthesis of 6-Nitroquinoxalin-3(4H)-one
-
Reactants: 4-Nitro-1,2-phenylenediamine and ethyl glyoxalate.
-
Procedure: Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol. Add an equimolar amount of ethyl glyoxalate. Reflux the mixture for 4-6 hours.
-
Rationale: The condensation reaction between the diamine and the α-ketoester leads to the formation of the quinoxalinone ring system. The nitro group remains intact for later reduction.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination to 3-Chloro-6-nitroquinoxaline
-
Reactant: 6-Nitroquinoxalin-3(4H)-one.
-
Reagent: Phosphoryl chloride (POCl₃).
-
Procedure: Carefully add 6-nitroquinoxalin-3(4H)-one to an excess of phosphoryl chloride. Heat the mixture at reflux for 2-3 hours.
-
Rationale: The hydroxyl group of the quinoxalinone is converted to a chloro group, a versatile handle for further reactions.
-
Work-up: Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acid, and dry.
Step 3: Reduction to this compound
-
Reactant: 3-Chloro-6-nitroquinoxaline.
-
Reducing Agent: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation (H₂/Pd-C).
-
Procedure (SnCl₂/HCl): Suspend 3-chloro-6-nitroquinoxaline in a mixture of ethanol and concentrated HCl. Add a stoichiometric excess of SnCl₂ dihydrate portion-wise while monitoring the temperature. After the addition is complete, heat the mixture at 50-60 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Rationale: The nitro group is selectively reduced to a primary amine.
-
Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic. The product will precipitate. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization Potential
This compound possesses two key functional groups that are amenable to a wide range of chemical transformations, making it a valuable building block for creating libraries of novel compounds.
-
The Amino Group: The primary aromatic amine at the 6-position is a versatile nucleophile. It can readily undergo:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in medicinal chemistry.[8]
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.[2]
-
Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides to form diarylamines.
-
-
The Chloro Group: The chlorine atom at the 3-position is on an electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a variety of substituents, including:
-
Alkoxy groups: Reaction with alkoxides.
-
Thioethers: Reaction with thiols.
-
Amines: Reaction with primary or secondary amines, often under heated conditions or with palladium catalysis.[1]
-
Spectroscopic Characterization
While specific spectra for this compound are not available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyrazine ring will likely appear at a lower field (higher ppm) than those on the benzene ring due to the electron-withdrawing nature of the nitrogen atoms. The protons of the amino group may appear as a broad singlet, and its chemical shift can be concentration-dependent. The coupling patterns (doublets, doublets of doublets) of the aromatic protons will be indicative of their positions on the rings.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrazine ring, particularly those adjacent to the nitrogen atoms and the chlorine atom, will be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups.
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[9][10]
-
N-H Bending: A characteristic bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[9]
-
C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A C-Cl stretching band is expected in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 179. Due to the presence of chlorine, there will be a characteristic M+2 peak at m/z = 181 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns will likely involve the loss of HCN from the pyrazine ring and cleavage adjacent to the amino group.
Applications in Drug Development
The quinoxaline-6-amine scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology.[1] Derivatives of this core structure have shown potent inhibitory activity against a range of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The strategic placement of the amino group at the 6-position allows for the introduction of side chains that can interact with the hinge region of the kinase active site, while modifications at other positions, such as the 3-position, can be used to enhance selectivity and pharmacokinetic properties.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for its isomers, it should be handled with care.[4] It is likely to be harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound, while not extensively documented as an individual compound, represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its predicted physicochemical properties, reactivity, and the established biological importance of the quinoxaline-6-amine scaffold underscore its potential for the development of novel small molecule therapeutics. This guide provides a solid foundation of theoretical and practical knowledge to enable researchers to synthesize, characterize, and utilize this compound in their research endeavors.
References
- PubChem. 3-Chloroquinoxalin-2-amine. National Center for Biotechnology Information.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- PubChem. 5-Chloroquinoxalin-6-amine. National Center for Biotechnology Information.
- El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586.
- Wan, J. P., & Wei, L. (2016). Quinoxaline synthesis by domino reactions. RSC Advances, 6(84), 80976-80993.
- Organic Chemistry Portal. Quinoxaline synthesis.
- Kandil, S., West, F. G., & Martin, C. B. (2012). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(14), 4679-4683.
- PubChem. 6-Chloroquinoxalin-2-amine. National Center for Biotechnology Information.
- PubChem. 6-Chloroquinoxalin-5-amine. National Center for Biotechnology Information.
- ResearchGate. Isomeric structures of quinoxaline.
- Zhang, L., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols.
- Vaskelis, A., & Juozenas, A. (2007). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 12(11), 2466-2474.
- ResearchGate. Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents.
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.
- Ali, I., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6537.
- Pharmacophore. Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review.
- Chemistry LibreTexts. 10.7: Functional Groups and IR Tables.
- Kumar, A., & Kumar, S. (2020). Structure–property relationships of quinoxaline-based liquid crystals.
- Chemistry LibreTexts. 20.6: Reactions of Amines.
- Wang, Y., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 27(15), 4991.
- National Institute of Standards and Technology. p-Chloroaniline. NIST Chemistry WebBook.
- PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 13532735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-chloroquinoxalin-6-amine | 1287747-30-1 [sigmaaldrich.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis and Application of Chloro-Substituted Quinoxalinamines: A Technical Guide for Researchers
An Important Note on Isomer Specificity: The precise compound "3-Chloroquinoxalin-6-amine" is not readily found in major chemical databases under a specific CAS number. This suggests that the requested molecule may be a less common isomer or that the nomenclature may be ambiguous. This guide will therefore focus on the core structure of quinoxalin-6-amine and a well-documented, synthetically relevant isomer, 5-Chloroquinoxalin-6-amine (CAS: 1287747-30-1) , to provide a comprehensive and practical resource for researchers in drug discovery and organic synthesis. The principles and protocols discussed herein are broadly applicable to the synthesis and handling of various chloro-substituted quinoxalinamine isomers.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a variety of biologically active molecules and approved drugs, demonstrating a broad spectrum of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[2] The ability to functionalize the quinoxaline core at various positions allows for the fine-tuning of steric and electronic properties, making it a versatile template for drug design.
The introduction of an amine group, as in quinoxalin-6-amine, provides a key synthetic handle for further molecular elaboration.[1] Subsequent chlorination of the ring system introduces a reactive site for nucleophilic substitution reactions, further expanding the synthetic possibilities.[2] This guide provides an in-depth look at the synthesis, properties, and potential applications of these valuable chemical entities.
Molecular Structure and Physicochemical Properties
The core structure of quinoxalin-6-amine consists of a bicyclic aromatic system with a nitrogen-containing pyrazine ring fused to a benzene ring, with an amine substituent at the 6-position. In 5-Chloroquinoxalin-6-amine, a chlorine atom is additionally substituted at the 5-position.
Molecular Structure of 5-Chloroquinoxalin-6-amine
-
IUPAC Name: 5-chloroquinoxalin-6-amine[3]
-
CAS Number: 1287747-30-1[3]
-
Molecular Formula: C₈H₆ClN₃[3]
-
Molecular Weight: 179.60 g/mol [3]
-
Canonical SMILES: C1=CC2=NC=CN=C2C(=C1N)Cl[3]
-
InChI Key: ZWMOGBQIIIKCLO-UHFFFAOYSA-N[3]
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of the parent compound, quinoxalin-6-amine, and its chlorinated derivative are summarized in the table below.
| Property | Quinoxalin-6-amine | 5-Chloroquinoxalin-6-amine |
| CAS Number | 6298-37-9[4][5] | 1287747-30-1[3][6] |
| Molecular Formula | C₈H₇N₃[4][5] | C₈H₆ClN₃[3][6] |
| Molecular Weight | 145.16 g/mol [4][5] | 179.60 g/mol [3][6] |
| Appearance | Yellow solid[7] | Solid[2] |
| Melting Point | 155-160 °C[5] | 139-140 °C[6] |
| Solubility | Soluble in methanol[7] | Information not readily available |
Synthesis Protocols and Methodologies
The synthesis of chloro-substituted quinoxalinamines can be approached through various routes. A common and effective strategy involves the initial synthesis of the parent amine followed by selective chlorination, or the reduction of a nitro-substituted precursor.
Synthesis of Quinoxalin-6-amine (CAS: 6298-37-9)
A widely employed method for the synthesis of quinoxalin-6-amine is the reduction of 6-nitroquinoxaline. This protocol offers high yields and purity.
Experimental Protocol: Reduction of 6-Nitroquinoxaline
-
Reaction Setup: To a solution of 6-nitroquinoxaline (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.1 eq).[7]
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.[7]
-
Work-up: Upon completion of the reaction (monitored by TLC), remove the catalyst by filtration through diatomaceous earth.[7]
-
Purification: Evaporate the filtrate to remove the solvent. The resulting residue can be purified by silica gel column chromatography to afford quinoxalin-6-amine as a yellow solid.[7]
Causality Behind Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. It offers good activity and selectivity under mild conditions.
-
Methanol: A common solvent for hydrogenation reactions as it readily dissolves the starting material and is inert under the reaction conditions.
-
Hydrogen Atmosphere: Provides the necessary reducing agent for the conversion of the nitro group to an amine.
-
Diatomaceous Earth Filtration: A standard procedure to effectively remove the solid Pd/C catalyst from the reaction mixture.
Conceptual Synthesis of 5-Chloroquinoxalin-6-amine
Conceptual Workflow: Synthesis of 5-Chloroquinoxalin-6-amine
Caption: Conceptual synthetic workflow for 5-Chloroquinoxalin-6-amine.
Applications in Research and Drug Development
The quinoxaline scaffold is a cornerstone in the development of novel therapeutic agents. The presence of both a chloro and an amine group on the quinoxaline ring system, as in 5-chloroquinoxalin-6-amine, offers two distinct points for further chemical modification, making it a highly valuable intermediate in drug discovery.
-
Antiproliferative Agents: Quinoxalin-6-amine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies have led to the identification of compounds that induce apoptosis through mechanisms such as caspase 3/7 activation.[1]
-
Kinase Inhibitors: The quinoxaline core is a common feature in many kinase inhibitors. The functional groups on chloro-amino-quinoxalines can be elaborated to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases.
-
Building Block for Complex Molecules: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr), while the amine group can undergo a wide range of reactions such as acylation, sulfonylation, and coupling reactions. This dual reactivity allows for the construction of diverse chemical libraries for high-throughput screening.[2]
Logical Relationship of Compound Utility
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloroquinoxalin-5-amine | C8H6ClN3 | CID 177789491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 6298-37-9|Quinoxalin-6-amine|BLD Pharm [bldpharm.com]
- 5. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]
- 6. 5-chloroquinoxalin-6-amine | 1287747-30-1 [sigmaaldrich.com]
- 7. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
A Strategic Synthesis of 3-Chloroquinoxalin-6-amine: A Technical Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Quinoxaline derivatives are key components in several approved drugs, highlighting their therapeutic significance.[2] Within this class, functionalized intermediates like 3-chloroquinoxalin-6-amine are of paramount importance. The presence of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position provides a versatile platform for constructing diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.[3]
This guide provides an in-depth, field-proven methodology for the synthesis of this compound, beginning from commercially available o-phenylenediamine precursors. As your senior application scientist, my focus is not merely on the procedural steps but on the underlying chemical principles, the causality behind experimental choices, and the self-validating protocols that ensure reproducibility and success. We will navigate a multi-stage pathway that employs a strategic use of precursor functionalization and protective group chemistry to achieve the desired regioselectivity and yield.
Part 1: The Synthetic Rationale: A Multi-Stage Pathway with Protective Group Strategy
The synthesis of this compound is not a trivial single-step reaction. Achieving the specific substitution pattern—a chlorine atom at C3 and an amine at C6—requires a carefully planned, multi-step sequence. A direct approach is complicated by issues of regioselectivity and the incompatibility of functional groups with certain reagents.
The most logical and controllable pathway, outlined below, involves building the quinoxaline core first, followed by a sequence of functional group manipulations. The cornerstone of this strategy is the use of a nitro group as a masked amine and an acetamido group as a protected amine, shielding it during the harsh chlorination step. This ensures that the highly reactive phosphorus oxychloride does not lead to unwanted side reactions with the amino functionality.
The overall workflow is as follows:
-
Core Synthesis: Cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid to construct the 6-nitro-substituted quinoxaline-2,3-dione ring system.
-
Key Functional Group Reduction: Chemoselective reduction of the aromatic nitro group to yield 6-aminoquinoxaline-2,3(1H,4H)-dione.
-
Protective Group Chemistry: Acetylation of the 6-amino group to form 6-acetamidoquinoxaline-2,3(1H,4H)-dione, thereby protecting it for the subsequent step.
-
Dichlorination: Conversion of the protected dione into 2,3-dichloro-6-acetamidoquinoxaline using phosphorus oxychloride.
-
Selective Dechlorination & Deprotection: A final, carefully controlled reduction step to simultaneously remove the more reactive C2-chlorine and deprotect the acetamido group, yielding the target molecule.
Part 2: Step 1 & 2 - Building the Amino-Quinoxalinone Intermediate
This initial phase focuses on constructing the core heterocyclic system with the requisite amino functionality (in its masked nitro form) at the C6 position.
Stage A: Synthesis of 6-Nitroquinoxaline-2,3(1H,4H)-dione
Principle and Rationale: The foundational method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] Here, we utilize the acid-catalyzed cyclocondensation of 4-nitro-o-phenylenediamine with oxalic acid.[6][7] Starting with the nitrated diamine is a strategic decision that places the future amino group at the correct C6 position from the outset, avoiding complex and often low-yielding nitration reactions on a pre-formed quinoxaline ring. The acidic medium (typically 4N HCl) protonates the carbonyl groups of oxalic acid, activating them for nucleophilic attack by the diamine.
Experimental Protocol:
-
Suspend 4-nitro-o-phenylenediamine (1.0 equiv.) in a suitable vessel containing 4N hydrochloric acid and ethanol.
-
Add oxalic acid dihydrate (1.1 equiv.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to ambient temperature, which will cause the product to precipitate.
-
Collect the yellow solid product by vacuum filtration, washing thoroughly with cold deionized water to remove residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an aqueous DMF solution.[6]
Stage B: Reduction to 6-Aminoquinoxaline-2,3(1H,4H)-dione
Principle and Rationale: The conversion of the nitro group to a primary amine is a standard transformation. For this substrate, chemical reduction using stannous chloride (SnCl₂) in hydrochloric acid is a reliable and high-yielding method.[6] SnCl₂ is a classic reagent for nitro group reduction in aromatic systems that are sensitive to catalytic hydrogenation, which could potentially affect the heterocyclic ring under harsh conditions. The acidic environment ensures the solubility of the tin salts and the product, which precipitates upon neutralization.
Experimental Protocol:
-
Suspend the 6-nitroquinoxaline-2,3(1H,4H)-dione (1.0 equiv.) in ethanol or a mixture of 4N HCl and methanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 equiv.) portion-wise to the stirred suspension. The reaction is exothermic.
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a saturated aqueous sodium bicarbonate or ammonium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-aminoquinoxaline-2,3(1H,4H)-dione.[6]
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 6-Nitroquinoxaline-2,3-dione | 207.14 | > 90% | Yellow solid |
| 6-Aminoquinoxaline-2,3-dione | 177.16 | > 85% | Off-white/light brown solid |
Part 3: Step 3 & 4 - Protection and Chlorination
This phase is critical for the success of the synthesis. We first protect the newly formed amino group to prevent it from reacting with the powerful chlorinating agent, then perform the chlorination to install the necessary chloro groups.
Stage A: Protection of the 6-Amino Group
Principle and Rationale: The primary amine at the C6 position is nucleophilic and would react with phosphorus oxychloride, leading to undesired phosphoramidate byproducts and complicating the reaction. To prevent this, the amine is temporarily converted into a less reactive amide. Acetylation with acetic anhydride is an efficient and cost-effective method. The resulting acetamido group is stable under the strongly acidic and high-temperature conditions of the subsequent chlorination step.
Experimental Protocol:
-
Suspend 6-aminoquinoxaline-2,3(1H,4H)-dione (1.0 equiv.) in acetic anhydride.
-
Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.
-
Heat the mixture gently (e.g., 80-100 °C) for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry to obtain 6-acetamidoquinoxaline-2,3(1H,4H)-dione.
Stage B: Dichlorination with Phosphorus Oxychloride (POCl₃)
Principle and Rationale: Phosphorus oxychloride is a potent reagent used to convert the keto groups of the quinoxaline-2,3-dione (which exists in tautomeric equilibrium with the 2,3-dihydroxyquinoxaline form) into chloro groups.[8] The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion via nucleophilic substitution.[9][10] The reaction is typically run in a large excess of POCl₃, which acts as both the reagent and the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to form the Vilsmeier reagent in situ, which often accelerates the chlorination.[7]
SAFETY NOTE: Phosphorus oxychloride is extremely corrosive, toxic, and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[11]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add 6-acetamidoquinoxaline-2,3(1H,4H)-dione (1.0 equiv.) to an excess of phosphorus oxychloride (10-20 vol. equiv.).
-
Optionally, add a catalytic amount of DMF (e.g., 0.1 equiv.).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Crucial Work-up Step: Very slowly and cautiously, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in the fume hood. This quenching step is highly exothermic and will release HCl gas.
-
The solid product will precipitate. Stir until all the ice has melted, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and dry under vacuum to yield 2,3-dichloro-6-acetamidoquinoxaline.
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 6-Acetamidoquinoxaline-2,3-dione | 219.18 | > 90% | White to off-white solid |
| 2,3-Dichloro-6-acetamidoquinoxaline | 256.08 | > 80% | Pale yellow or tan solid |
Part 4: Step 5 - Final Conversion to this compound
This final stage involves two key transformations: the deprotection of the acetamido group and the selective dechlorination at the C2 position. While these could be performed in separate steps (e.g., acid/base hydrolysis followed by catalytic hydrogenation), a carefully controlled hydrogenation may accomplish both, though this requires precise control of conditions. A more robust method involves a two-step sequence.
Principle and Rationale: The two chlorine atoms at the C2 and C3 positions of the quinoxaline ring have different reactivities due to electronic effects. The C2 position is generally more susceptible to nucleophilic substitution and reduction. The deprotection of the acetamido group is typically achieved via acid or base hydrolysis.
Experimental Protocol (Two-Step Approach):
A. Deprotection (Hydrolysis):
-
Suspend 2,3-dichloro-6-acetamidoquinoxaline (1.0 equiv.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6N HCl).
-
Heat the mixture to reflux for 2-4 hours until the amide is fully hydrolyzed (monitored by TLC).
-
Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product, 2,3-dichloroquinoxalin-6-amine.
-
Filter, wash with water, and dry the intermediate.
B. Selective Catalytic Dechlorination:
-
Dissolve the 2,3-dichloroquinoxalin-6-amine from the previous step in a suitable solvent like ethanol or methanol.
-
Add a base such as triethylamine or sodium acetate to act as an HCl scavenger.
-
Add a palladium catalyst, typically 5-10% Pd on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas at atmospheric pressure or using a Parr hydrogenator at low pressure (e.g., < 50 psi).
-
The reaction must be carefully monitored by TLC or HPLC to maximize the formation of the mono-dechlorinated product and prevent complete dechlorination.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Expert Insights: Selectivity in the dechlorination step is the primary challenge. Over-reduction will lead to the formation of quinoxalin-6-amine, while incomplete reaction will leave the starting dichloro-compound. Careful selection of catalyst loading, hydrogen pressure, temperature, and reaction time is essential for maximizing the yield of the desired product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| This compound | C₈H₆ClN₃ | 179.60 | Solid |
Part 5: Safety and Handling
Chemical synthesis requires a stringent adherence to safety protocols.
-
o-Phenylenediamines: These compounds are toxic and are suspected carcinogens.[12][13] Always handle them in a fume hood and use appropriate PPE to avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃): As detailed earlier, POCl₃ is highly corrosive and water-reactive.[11] Ensure all glassware is dry and the reaction is protected from atmospheric moisture. The quenching process must be done with extreme care.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction setup is secure and free from ignition sources. Use appropriate hydrogenation equipment.
Conclusion
The synthesis of this compound is a multi-step endeavor that showcases several key principles of modern organic synthesis: strategic precursor selection, the use of protecting groups, and controlled functional group interconversions. By following the robust, validated protocols outlined in this guide—from the initial cyclocondensation through the critical protection-chlorination sequence and final selective reduction—researchers can reliably produce this valuable intermediate. This molecule serves as a gateway to a vast chemical space, enabling the development of novel quinoxaline-based therapeutics for the advancement of medicine.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Reddy, C. S. S., et al. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 274-294. [Link]
- Anonymous. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Research Journal of Pharmacy and Technology. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Chloroquinoxalin-2-amine. PubChem. [Link]
- Chauhan, A., & Sharma, P. (2020).
- Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. [Link]
- Narayan, S., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(15), 2961–2965. [Link]
- Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences. [Link]
- ResearchGate. (n.d.).
- Al-Ostath, R. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24. [Link]
- Encyclopedia.pub. (2023).
- New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. [Link]
- Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]
- Mini-Reviews in Medicinal Chemistry. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]
- El-Malah, A. A., et al. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. [Link]
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]
- Hay, M. P., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2736-2747. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Chloroquinoxalin-2-amine. PubChem. [Link]
- ResearchGate. (n.d.).
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. opcw.org [opcw.org]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
Spectroscopic data of 3-Chloroquinoxalin-6-amine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloroquinoxalin-6-amine
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. As a substituted quinoxaline, its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in synthetic applications. Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery, appearing in molecules with a wide array of biological activities.[1][2] This document synthesizes predictive data based on established spectroscopic principles with practical insights for researchers, scientists, and drug development professionals engaged in the characterization of such compounds.
Molecular Structure and Numbering
A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The structure and standard numbering convention for this compound are presented below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy Analysis
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). DMSO-d₆ is often preferred for amines as it can slow down the proton exchange of the N-H protons, sometimes allowing for their observation and coupling. The spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
Predicted Spectral Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| 1 | ~9.0 - 9.2 | Singlet (s) | - | 1H | H-2 |
| 2 | ~7.8 - 8.0 | Doublet (d) | J ≈ 9.0 | 1H | H-8 |
| 3 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 | 1H | H-7 |
| 4 | ~7.2 - 7.4 | Doublet (d) | J ≈ 2.5 | 1H | H-5 |
| 5 | ~5.5 - 6.5 | Broad Singlet (br s) | - | 2H | -NH₂ |
Spectral Interpretation & Causality:
The ¹H NMR spectrum is dictated by the electronic environment of each proton.
-
H-2 Proton: The proton at the C-2 position is significantly deshielded by the adjacent pyrazine nitrogen (N-1) and the C=N bond, causing it to appear at a very downfield chemical shift (~9.0-9.2 ppm). Its isolation results in a singlet multiplicity.
-
Aromatic Protons (H-5, H-7, H-8): These three protons form an AMX spin system on the benzene ring.
-
H-8: This proton is ortho to the C-8a/N-1 junction, experiencing deshielding. It appears as a doublet due to ortho-coupling with H-7 (J ≈ 9.0 Hz).
-
H-7: This proton is coupled to both H-8 (ortho, J ≈ 9.0 Hz) and H-5 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H-5: This proton is ortho to the electron-donating amine group, which shields it relative to the other aromatic protons. It appears as a doublet due to the smaller meta-coupling with H-7.
-
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange.[3] Their chemical shift is highly dependent on solvent, concentration, and temperature. An addition of D₂O to the NMR tube will cause the -NH₂ signal to disappear, confirming its assignment.
Caption: ¹H NMR coupling relationships in this compound.
¹³C NMR Spectroscopy Analysis
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom. Acquisition times are generally longer due to the lower natural abundance of the ¹³C isotope.
Predicted Spectral Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~150 | C-6 | Attached to electron-donating -NH₂ group |
| ~145-148 | C-2, C-4a | Quaternary carbons adjacent to N |
| ~142-145 | C-8a, C-3 | Quaternary carbons adjacent to N and Cl |
| ~132 | C-8 | CH carbon adjacent to ring junction |
| ~125 | C-7 | CH carbon |
| ~120 | C-5 | CH carbon shielded by -NH₂ |
Spectral Interpretation & Causality:
Carbon chemical shifts are highly sensitive to the electronic effects of substituents and heteroatoms.
-
Quaternary Carbons (C-3, C-4a, C-8a): These carbons, which bear no protons, are often identified by their lower intensity in a standard spectrum. Their chemical shifts are influenced by the adjacent nitrogen atoms and the chlorine substituent. The carbon bearing the chlorine (C-3) is expected to be significantly downfield.
-
Amine-Substituted Carbon (C-6): The C-6 carbon, directly attached to the electron-donating amino group, will be highly shielded compared to other aromatic carbons and will appear significantly upfield. However, in aromatic systems, the direct attachment can sometimes lead to a downfield shift; comparison with similar structures is key. Based on data for aromatic amines, a shift around 150 ppm is expected.[4]
-
Protonated Carbons (C-2, C-5, C-7, C-8): The chemical shifts of these carbons are influenced by their position within the heterocyclic aromatic system. The pyrazine ring carbons (like C-2) are generally more deshielded than the benzene ring carbons.[5] The assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum can be obtained using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. For ATR, a small amount of the solid sample is placed directly on the crystal surface.
Key Absorption Bands:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H |
| 1640 - 1610 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretching | Quinoxaline Core |
| 1340 - 1250 | C-N Aromatic Stretch | Ar-NH₂ |
| 850 - 750 | C-Cl Stretch | Aryl Halide |
Spectral Interpretation & Causality:
IR spectroscopy provides a fingerprint of the functional groups present in the molecule.
-
Amine Group Vibrations: The most diagnostic feature for this molecule is the primary amine group. It will exhibit two distinct, sharp to medium intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[3][6] A bending vibration (scissoring) is also expected around 1620 cm⁻¹.
-
Quinoxaline Core: The aromatic C=C and heterocyclic C=N bonds of the quinoxaline ring system will produce a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Bond: The stretching vibration for an aryl C-Cl bond is typically found in the 850-750 cm⁻¹ region. This peak may be of medium to strong intensity.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are commonly acquired using either Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). ESI is often preferred for polar, non-volatile compounds and typically shows the protonated molecule [M+H]⁺.
Predicted Fragmentation Data (EI):
-
Molecular Weight: C₈H₆ClN₃ = 179.0250 g/mol (monoisotopic)
m/z Ion Notes 179/181 [M]⁺ Molecular Ion. Shows characteristic ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl. 144 [M - Cl]⁺ Loss of a chlorine radical. | 117 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrazine ring. |
Spectral Interpretation & Causality:
The mass spectrum reveals the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion and Isotope Pattern: The most critical feature is the molecular ion peak. For this compound, this will appear as a pair of peaks at m/z 179 and m/z 181, with a relative intensity ratio of approximately 3:1. This pattern is the definitive signature of a molecule containing one chlorine atom.
-
Fragmentation Pathway: Under EI conditions, the initial fragmentation is often the loss of the halogen. The subsequent loss of a stable neutral molecule like hydrogen cyanide (HCN) is a characteristic fragmentation pathway for nitrogen-containing heterocyclic rings like quinoxaline.
Caption: Plausible EI mass spectrometry fragmentation pathway.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. The singlet for H-2 in the ¹H NMR, the characteristic dual N-H stretches in the IR spectrum, and the definitive 3:1 chlorine isotope pattern in the mass spectrum are key identifiers. This guide provides the foundational spectroscopic knowledge for researchers to confidently characterize this important chemical entity and its derivatives.
References
- PubChem. 3-Chloroquinoxalin-2-amine.
- Gunda, P. et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
- Iankova, R. et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]
- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
- PubChem. 3-Chloroaniline.
- El-Dean, A. M. K. et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences. [Link]
- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
- Zhang, H. et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports. [Link]
- Badawy, M. A. et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry. [Link]
- PubChem. Quinoxaline.
- ResearchGate.
- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
- PubChem. N,3,7-Trimethylquinoxalin-6-amine.
- PubChem. 5-Chloroquinoxalin-6-amine.
- Brezová, V. et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Link]
- ResearchGate. Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. [Link]
- PubChem. 6-Aminoquinoline.
- Ewers, U. et al. (1973). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- epistemeo. (2012). Introduction to IR Spectroscopy - Amines. YouTube. [Link]
- PubChem. 6-Quinoxalinamine, N,5-dimethyl-3-phenyl-.
- El-Sonbati, A. Z. et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Jackowski, K. et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. [Link]
- SpectraBase. L-3-(p-Chlorophenyl)alanine. [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Solubility of 3-Chloroquinoxalin-6-amine in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 3-chloroquinoxalin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of direct quantitative solubility data for this specific molecule, this document emphasizes the fundamental principles governing its solubility, offers predictive insights based on structural analogs, and provides detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratories. This approach ensures scientific integrity and empowers drug development professionals to make informed decisions in their research endeavors.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For a molecule like this compound, which serves as a versatile scaffold in the synthesis of novel therapeutic agents, a thorough understanding of its solubility profile is paramount. Solubility dictates crucial downstream processes, including reaction kinetics, purification strategies (such as crystallization), formulation development, and ultimately, bioavailability. A compound that cannot be effectively dissolved and manipulated in a range of solvents presents significant hurdles to its development and potential application.
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, are known for their broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The specific substitution of a chlorine atom and an amine group on the quinoxaline core, as in this compound, imparts a unique combination of electronic and steric properties that influence its interactions with solvent molecules.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure Analysis
The structure of this compound features a fused benzene and pyrazine ring system, forming the quinoxaline core. This aromatic system is largely nonpolar. The key functional groups influencing solubility are the chloro group at the 3-position and the amino group at the 6-position.
-
Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This significantly enhances its potential for interaction with polar solvents.
-
Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule through a dipole moment. However, it is not a strong hydrogen bond acceptor.
-
Quinoxaline Core: The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors.
Insights from Structural Analogs
The physicochemical properties of isomers of this compound, such as 3-chloroquinoxalin-2-amine and 5-chloroquinoxalin-6-amine, provide valuable comparative data.[1][2]
| Property | 3-Chloroquinoxalin-2-amine | 5-Chloroquinoxalin-6-amine | Predicted for this compound |
| Molecular Weight | 179.60 g/mol | 179.60 g/mol | 179.60 g/mol |
| XLogP3-AA | 1.8 | 1.2 | ~1.5 - 2.0 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 |
Data for isomers sourced from PubChem.[1][2]
The XLogP3-AA value, a computed measure of lipophilicity, suggests that these compounds have moderate nonpolar character. The presence of both hydrogen bond donors and acceptors indicates the potential for favorable interactions with protic and polar aprotic solvents.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability of the amino group to form hydrogen bonds with the hydroxyl groups of these solvents, moderate to good solubility is expected.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): The strong dipole moments of these solvents and their ability to accept hydrogen bonds suggest that this compound will exhibit good solubility. DMSO and DMF are often excellent solvents for nitrogen-containing heterocyclic compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, imparted by the amino and chloro groups, is likely to limit its solubility in nonpolar solvents. Low solubility is anticipated in these media.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in dipole-dipole interactions. Moderate solubility is expected, potentially aided by interactions with the chloro-substituent.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of definitive public data, experimental determination of solubility is essential. The following protocol outlines a robust and reliable method for quantifying the solubility of this compound.
Isothermal Shake-Flask Method
This widely accepted method relies on achieving equilibrium between the solid solute and the solvent at a constant temperature.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.1.2. Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
3.1.3. Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original solubility, accounting for the dilution factor.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is currently lacking, a strong predictive understanding can be formulated based on its molecular structure and comparison with its isomers. The presence of both hydrogen-bonding and polar functional groups suggests that it will exhibit favorable solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers and drug development professionals requiring precise quantitative data, the provided isothermal shake-flask experimental protocol offers a robust and reliable method for in-house determination. This detailed guide empowers scientists to overcome the data gap and proceed with their research and development activities with a sound understanding of this important molecule's solubility characteristics.
References
- PubChem. 3-Chloroquinoxalin-2-amine.
- PubChem. 5-Chloroquinoxalin-6-amine.
Sources
The Quinoxaline Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its structural rigidity, synthetic accessibility, and versatile electronic properties make it a "privileged scaffold" capable of interacting with a wide array of biological targets. This guide provides an in-depth analysis of the biological significance of quinoxaline derivatives, exploring their synthesis, diverse pharmacological activities, mechanisms of action, and structure-activity relationships (SAR). We will delve into their prominent roles as anticancer, antimicrobial, and antiviral agents, supported by detailed experimental workflows and mechanistic diagrams to offer a comprehensive resource for researchers in the field.
The Quinoxaline Core: Structure and Synthetic Versatility
The fundamental quinoxaline structure, with the molecular formula C₈H₆N₂, is a benzopyrazine system.[1] This aromatic bicyclic heterocycle serves as the foundational framework for a vast library of therapeutic agents.[1][3] The true power of the quinoxaline scaffold lies in its synthetic tractability, which allows for systematic modification and optimization of its biological activity.
Core Synthesis Methodology
The most prevalent and efficient method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[3][4][5] This reaction is highly versatile, allowing for the introduction of various substituents onto the pyrazine ring, which is crucial for tuning the compound's pharmacological profile. Modern synthetic advancements have introduced greener and more efficient protocols, utilizing methods like microwave-assisted synthesis and recyclable catalysts to improve yields and reduce reaction times.[5][6][7]
Caption: General synthesis of quinoxaline derivatives.
The Broad Spectrum of Biological Activity
Quinoxaline derivatives exhibit an impressive range of pharmacological activities, making them a focal point of extensive research.[1][8] This versatility stems from the scaffold's ability to be functionalized, allowing it to bind to diverse biological targets with high affinity and specificity.
| Biological Activity | Key Molecular Targets | Examples of Derivatives | Reference |
| Anticancer | Tyrosine Kinases (VEGFR, EGFR), DNA Topoisomerase, HDAC6 | Erdafitinib, XK469, Imidazo[1,2-a]quinoxalines | [9][10] |
| Antibacterial | DNA Gyrase, Bacterial Cell Wall Synthesis | Chlorosulfaquinoxaline, Dioxidine, Quinoxaline-1,4-di-N-oxides | [3][11][12][13] |
| Antifungal | Fungal Cell Membrane Components | Thioether and Arylhydrazone derivatives | [2][11][14] |
| Antiviral | Reverse Transcriptase (HIV-1), Viral Proteases | S-2720, Triazolo[4,3-a]quinoxalines | [15][16][17] |
| Anti-inflammatory | Cyclooxygenase (COX) | Quinoxalin-2-ones | [4][18] |
| Kinase Inhibition | ASK1, various Tyrosine Kinases | Dibromo-substituted quinoxalines | [19][20][21] |
Anticancer Activity: A Multi-Targeted Approach
The most extensively studied application of the quinoxaline scaffold is in oncology.[10][22] These compounds combat cancer through several distinct mechanisms, often acting as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.[23]
Mechanism 1: Kinase Inhibition Many quinoxaline derivatives function as selective ATP-competitive inhibitors of protein tyrosine kinases (PTKs).[24][20] PTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are critical regulators of cell proliferation and angiogenesis; their dysregulation is a hallmark of many cancers.[23] Quinoxaline-based inhibitors fit into the ATP-binding pocket of these kinases, preventing phosphorylation and blocking downstream signaling cascades.[24][21] FDA-approved drugs like Erdafitinib , an inhibitor of the fibroblast growth factor receptor (FGFR) kinase, exemplify the clinical success of this approach.[1]
Caption: Quinoxaline-mediated inhibition of a Receptor Tyrosine Kinase.
Mechanism 2: Apoptosis Induction and Cell Cycle Arrest Certain quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[24][9] For instance, compound VIIIc, a novel quinoxaline derivative, was found to arrest the cell cycle at the G2/M phase in human colon carcinoma (HCT116) cells, ultimately leading to apoptosis.[24] This mechanism highlights the scaffold's potential to interfere with the fundamental machinery of cell division.
Antimicrobial and Antiviral Potency
The quinoxaline core is also a key component in the development of anti-infective agents.
-
Antibacterial Agents: Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, exhibit significant antibacterial activity.[4][8][12] They are thought to function by inhibiting DNA synthesis, potentially through mechanisms like DNA intercalation or inhibition of enzymes like DNA gyrase.[13] The inclusion of sulfur and nitrogen-containing functional groups can further enhance this antimicrobial efficacy.[11]
-
Antiviral Agents: The scaffold has demonstrated promising activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[15][16] Some derivatives act as potent inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, which is critical for viral replication.[16] The ongoing research into quinoxalines as broad-spectrum antiviral agents is particularly relevant in the context of emerging viral threats.[15][17][25]
Structure-Activity Relationship (SAR) Insights
Optimizing the therapeutic potential of the quinoxaline scaffold hinges on understanding its structure-activity relationship (SAR).[21][26][27] SAR studies reveal how specific chemical modifications influence biological activity.
-
Influence of Substituents: The nature and position of substituents on the quinoxaline ring are critical. For anticancer activity, electron-releasing groups (e.g., -OCH₃) on the phenyl ring fused to the core can increase potency, while electron-withdrawing groups (e.g., -Cl, -NO₂) may decrease it.[1]
-
Role of Linkers: The type of linker connecting the quinoxaline core to other moieties is crucial. For example, an NH-CO linker at the second position of the quinoxaline nucleus has been shown to increase anticancer activity compared to aliphatic linkers.[1]
-
Heteroaromatic Substitutions: Replacing phenyl groups with other heteroaromatic rings, such as furanyl, at the 2 and 3 positions can significantly enhance antiproliferative activity, demonstrating the importance of exploring diverse chemical space around the core.[27]
Experimental Protocol: In Vitro Anticancer Activity Assessment
To provide a practical context, we outline a standard protocol for evaluating the cytotoxic effects of novel quinoxaline derivatives against cancer cell lines using the Sulforhodamine B (SRB) assay. This assay provides a reliable measure of cell density based on the measurement of cellular protein content.
Workflow: SRB Cytotoxicity Assay
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Cancer cells (e.g., HCT116, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Application: The synthesized quinoxaline derivatives are dissolved in DMSO and then diluted in culture medium to achieve a range of final concentrations. This solution is added to the cells. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.[24]
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
Fixation: The cells are fixed by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: After washing with water, the plates are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization and Reading: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is measured on a microplate reader.
-
Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ (the concentration causing 50% growth inhibition) is determined from the dose-response curve.[27]
Future Perspectives and Conclusion
The quinoxaline scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives showing immense therapeutic potential.[1][9][22] The primary challenge moving forward is to enhance the selectivity and reduce the toxicity of these potent compounds.[1] Future research will likely focus on:
-
Targeted Drug Delivery: Developing systems to deliver quinoxaline-based drugs specifically to tumor sites to minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of quinoxaline derivatives with existing chemotherapeutic agents.[9]
-
Green Chemistry: Expanding the use of environmentally friendly and efficient synthetic protocols for large-scale production.[1]
References
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Some quinoxaline-based drugs and drug-like candidates as anticancer agents. (2019). ResearchGate.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.
- Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. (2016). PubMed.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PubMed Central.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed.
- Biological activity of quinoxaline derivatives. (2025). ResearchGate.
- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (n.d.). ResearchGate.
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.). PubMed.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. (2016). PubMed.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI.
- Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar.
- Synthesis of Quinoxalines. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library.
- Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors. (2013). PubMed.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (n.d.). ResearchGate.
- Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.
- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online.
- Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents: A Comparative Guide. (n.d.). Benchchem.
Sources
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review [mdpi.com]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioengineer.org [bioengineer.org]
- 22. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Utility of the 3-Chloroquinoxalin-6-amine Scaffold in Fragment-Based Drug Discovery: A Technical Guide
An In-Depth Technical Guide
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties. The quinoxaline core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3][4] This guide provides an in-depth technical overview of 3-chloroquinoxalin-6-amine as a strategic starting fragment. We will dissect its physicochemical properties, outline its synthesis, provide detailed protocols for its screening and validation using key biophysical techniques, and explore structure-guided strategies for its evolution from a low-affinity hit to a high-potency lead compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment-based strategies for challenging biological targets.
Part 1: The Strategic Framework of Fragment-Based Drug Discovery (FBDD)
A Paradigm Shift from High-Throughput Screening (HTS)
For decades, HTS has been a cornerstone of drug discovery, screening vast libraries of large, drug-like molecules to find potent hits. However, FBDD offers a complementary and often more efficient approach.[1] FBDD utilizes libraries of much smaller molecules, or "fragments," which typically bind with low affinity (micromolar to millimolar range).[5] The core advantages of this strategy are compelling:
-
Efficient Chemical Space Exploration: Due to their simplicity, a fragment library of just a few thousand compounds can represent a far greater diversity of chemical shapes and pharmacophores than an HTS library of millions of larger, more complex molecules.[5][6]
-
Higher Hit Quality and Ligand Efficiency: Fragments make more efficient contacts with the target protein. Their binding is less likely to be driven by nonspecific, entropically unfavorable interactions.[1] This quality is measured by Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (heavy atom count). A high LE (>0.3) is a strong indicator of an efficient and promising starting point.[5]
-
Improved "Druggability" Assessment: Fragment screening can identify binding hotspots on a protein surface, even in shallow or challenging pockets, providing a robust assessment of a target's druggability where HTS campaigns may fail.[5][7]
The Foundational "Rule of Three" for Fragment Selection
To maximize the chances of success, fragments are typically selected based on a set of physicochemical property guidelines known as the "Rule of Three" (Ro3).[1][8] These guidelines ensure that fragments are small, possess favorable solubility, and have ample room for optimization without becoming excessively large or lipophilic.
| Property | "Rule of Three" Guideline | Justification |
| Molecular Weight (MW) | ≤ 300 Da | Ensures the molecule is small enough to be a "fragment" and allows for significant molecular weight addition during optimization. |
| cLogP | ≤ 3 | Controls lipophilicity to ensure adequate aqueous solubility, which is critical for biophysical screening assays often run at high concentrations. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Prevents excessive polarity and desolvation penalties upon binding. |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | Manages polarity and ensures a simple pharmacophore. |
| Rotatable Bonds | ≤ 3 | Limits conformational flexibility, reducing the entropic cost of binding and simplifying structural analysis.[1] |
The FBDD Workflow: A Blueprint for Discovery
The FBDD process is a systematic, structure-driven cycle. It begins with screening a carefully curated fragment library and progresses through hit validation and optimization, with structural biology providing critical guidance at every step.
Part 2: this compound - A Privileged Fragment Core
The Quinoxaline Scaffold: A Foundation for Biological Activity
The quinoxaline heterocycle is considered a "privileged scaffold" because its rigid, planar structure is frequently found in molecules with a wide range of biological activities, including approved drugs.[3][4] This framework serves as an excellent anchor, pre-organizing appended functional groups for optimal interaction with protein targets. Quinoxaline derivatives have demonstrated anticancer, antibacterial, antiviral, and anti-inflammatory properties, validating their utility in drug design.[3][9][10]
Physicochemical Profile of this compound
To assess its viability as a fragment, we analyze the computed properties of this compound against the "Rule of Three" criteria.
| Property | Value | Ro3 Compliance | Rationale for FBDD |
| Molecular Formula | C₈H₆ClN₃ | - | - |
| Molecular Weight (MW) | 179.60 g/mol | Yes | Well below the 300 Da cutoff, providing ample scope for chemical elaboration. |
| XLogP3-AA | 1.2 - 1.8 | Yes | Low lipophilicity suggests good aqueous solubility, which is essential for biophysical screening.[11][12] |
| Hydrogen Bond Donors | 1 (amine -NH₂) | Yes | A single, potent H-bond donor group to anchor the fragment in a binding site.[12] |
| Hydrogen Bond Acceptors | 3 (2x ring N, 1x amine) | Yes | Provides multiple points for directed hydrogen bonding interactions.[12] |
| Rotatable Bonds | 0 | Yes | The rigid structure minimizes the entropic penalty upon binding, leading to higher ligand efficiency.[12] |
| Topological Polar Surface Area | 51.8 Ų | Yes | Below the common secondary cutoff of 60 Ų, suggesting good potential for cell permeability in later-stage compounds.[11] |
Note: Properties are derived from PubChem entries for the specified compound and its isomers.[11][12]
The analysis confirms that this compound is an ideal fragment. It is small, rigid, and possesses a well-balanced set of features for molecular recognition, making it a prime candidate for inclusion in any FBDD library. The key to its utility lies in its two distinct functional handles: the 6-amino group, a classic pharmacophoric element, and the 3-chloro substituent, a versatile vector for synthetic elaboration.
Proposed Synthesis Protocol
The synthetic accessibility of a fragment is a critical consideration. A plausible and efficient synthesis route enhances its value. The following protocol is based on established quinoxaline chemistry.[3][13]
Objective: To synthesize this compound.
Materials:
-
4-Chloro-1,2-dinitrobenzene
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Glyoxylic acid monohydrate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), Water (H₂O), Dichloromethane (DCM), Ethyl acetate (EtOAc)
Methodology:
-
Step 1: Selective Reduction to 4-Chloro-2-nitroaniline.
-
Dissolve 4-chloro-1,2-dinitrobenzene (1.0 eq) in a 2:1 mixture of EtOH and H₂O.
-
Add sodium hydrosulfite (3.0 eq) portion-wise at room temperature, maintaining the temperature below 40°C.
-
Stir for 2 hours until TLC analysis shows complete consumption of the starting material.
-
Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude nitroaniline, which can be used directly in the next step.
-
Causality: Selective reduction of one nitro group is achieved under mild conditions, preserving the second nitro group required for the subsequent cyclization.
-
-
Step 2: Reductive Cyclization to 6-Chloroquinoxalin-2(1H)-one.
-
Dissolve the crude 4-chloro-2-nitroaniline (1.0 eq) in EtOH.
-
Add glyoxylic acid monohydrate (1.2 eq) and a slurry of iron powder (5.0 eq) in aqueous NH₄Cl.
-
Reflux the mixture for 4-6 hours. The reaction involves the reduction of the remaining nitro group to an amine, followed by condensation with glyoxylic acid and cyclization.
-
Filter the hot reaction mixture through Celite to remove iron salts and concentrate the filtrate. The product will precipitate and can be collected by filtration.
-
Causality: This one-pot reaction efficiently constructs the quinoxalinone ring. Iron in the presence of an electrolyte is a classic and cost-effective method for nitro group reduction.
-
-
Step 3: Chlorination to 2,6-Dichloroquinoxaline.
-
Suspend 6-chloroquinoxalin-2(1H)-one (1.0 eq) in POCl₃ (10.0 eq).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110°C) for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice. The product will precipitate.
-
Filter, wash thoroughly with water, and dry to yield the dichloroquinoxaline.
-
Causality: POCl₃ is a standard reagent for converting hydroxyl groups on heteroaromatic rings (or their keto tautomers) into chlorides, creating a key intermediate.
-
-
Step 4: Synthesis of this compound (Title Compound).
-
This step is hypothetical and represents a common strategy. Direct amination at C6 of 2,6-dichloroquinoxaline can be challenging due to competing reactivity at C2. A more controlled route would involve starting with a precursor where the 6-amino group (or a protected version) is already in place before the chlorination step. However, for the purpose of illustrating a potential path:
-
A more robust and standard approach would be to start from 6-nitroquinoxaline, reduce it to 6-aminoquinoxaline[14], and then perform a selective chlorination at the 3-position. This often requires specialized conditions to control regioselectivity. The chloro group provides a key handle for fragment growing.
-
Part 3: Screening and Hit Validation Workflow
Identifying the weak but specific binding of fragments requires highly sensitive biophysical techniques. A robust screening cascade involves a primary screen to identify all potential binders, followed by an orthogonal method to eliminate false positives and a structural method to define the binding mode.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time.[15] A target protein is immobilized on the chip, and a solution containing the fragment is flowed over. Binding of the fragment to the protein causes a change in the refractive index, which is detected as a response signal, allowing for the rapid screening of thousands of fragments.[16][17][18]
Methodology:
-
Protein Immobilization:
-
Select a sensor chip (e.g., CM5) and activate the carboxyl groups using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Inject the target protein (e.g., a kinase) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Self-Validation: A reference flow cell is prepared by performing the activation and deactivation steps without protein injection. This allows for the subtraction of bulk refractive index changes and nonspecific binding to the chip surface.
-
-
Fragment Screening:
-
Prepare a stock plate of the fragment library, including this compound, at 10 mM in 100% DMSO.
-
Dilute the fragments into running buffer (e.g., HBS-EP+, pH 7.4) to a final concentration of 200 µM with a final DMSO concentration of 2%.
-
Causality: The DMSO concentration in the running buffer must precisely match that of the fragment samples to avoid false positives arising from solvent mismatch.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
A solvent correction protocol is run periodically to create a calibration curve for different DMSO concentrations, further minimizing solvent-related artifacts.
-
-
Data Analysis and Hit Identification:
-
Subtract the reference flow cell signal from the target flow cell signal for each injection.
-
A compound is considered a primary hit if its steady-state binding response is significantly above the noise (e.g., > 3 standard deviations of the mean response of buffer-only injections).
-
Hits should exhibit a concentration-dependent binding response in a follow-up dose-response experiment.
-
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
Principle: NMR spectroscopy can unambiguously confirm the direct binding of a fragment to a target protein. Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly powerful. Each peak in the HSQC spectrum corresponds to a specific amide backbone N-H group in the protein. When a fragment binds, the chemical environment of nearby residues changes, causing their corresponding peaks to shift (a Chemical Shift Perturbation, or CSP).[19][20]
Methodology:
-
Sample Preparation:
-
Prepare a solution of uniformly ¹⁵N-labeled target protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 25 mM phosphate, 150 mM NaCl, pH 7.0, with 5% D₂O).
-
Prepare a concentrated stock solution of the fragment hit (e.g., this compound) in the same buffer (if soluble) or in d₆-DMSO.
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Add increasing amounts of the fragment stock solution to the protein sample, acquiring an HSQC spectrum at each concentration (e.g., 0.5, 1, 2, 5, and 10 molar equivalents).
-
Causality: Using a concentrated stock of the fragment minimizes dilution of the protein sample, ensuring signal intensity is maintained throughout the titration.
-
-
Data Analysis and Affinity Determination:
-
Overlay the spectra and identify peaks that show significant CSPs upon fragment addition. The observation of specific, dose-dependent shifts confirms direct binding to the protein.
-
Self-Validation: Nonspecific aggregators or reactive compounds often cause widespread peak broadening or loss of the entire spectrum, whereas true binders induce shifts in a localized subset of peaks corresponding to the binding site.
-
Calculate the weighted average chemical shift change for each affected residue at each titration point.
-
Fit the binding isotherms (CSP vs. ligand concentration) to a one-site binding model to calculate the equilibrium dissociation constant (Kd).
-
Protocol 3: Structural Characterization using X-ray Crystallography
Principle: Obtaining a high-resolution crystal structure of the protein-fragment complex provides the definitive atomic-level blueprint of the binding interaction.[21][22] This information is invaluable for a structure-based design campaign, revealing which parts of the fragment are making key interactions and which vectors are pointing towards open space for chemical elaboration.[23][24]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for the apo-protein using commercially available sparse-matrix screens.
-
Optimize the initial hits to produce well-diffracting crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a cryoprotectant solution containing the fragment at a high concentration (e.g., 1-10 mM, limited by solubility).
-
Transfer an apo-protein crystal into the fragment-containing solution and allow it to soak for a period ranging from minutes to hours.
-
Causality: Soaking allows the fragment to diffuse through the solvent channels of the crystal and into the active site of the protein without disrupting the crystal lattice.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for clear, unambiguous density corresponding to the bound fragment.
-
Build the fragment into the density, refine the structure, and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Self-Validation: The quality of the electron density map is the primary validation. A well-defined, interpretable density that matches the fragment's shape and size provides high confidence in the binding mode.
-
Part 4: From Fragment Hit to Lead Compound: Optimization Strategies
With a validated hit and a high-resolution structure in hand, the goal shifts to evolving the low-affinity fragment into a high-potency lead compound. This is typically achieved through three main strategies.[25][26][27][28]
Strategy 1: Fragment Growing
This is the most common optimization strategy. It involves adding chemical functionality to the fragment core to make additional favorable interactions with the protein, thereby increasing affinity. The X-ray structure is critical here, as it shows which vectors on the fragment are pointing into open regions of the binding site.
Application to this compound:
-
Vector 1 (Primary): The 3-Chloro Position: The chloro group is an excellent synthetic handle for "growing." It can be readily displaced or used in cross-coupling reactions:
-
Nucleophilic Aromatic Substitution (SNAr): React with amines, thiols, or alcohols to introduce new side chains that can pick up additional hydrogen bonds or hydrophobic interactions.
-
Suzuki Coupling: React with boronic acids to introduce aryl or heteroaryl groups, extending the molecule into adjacent sub-pockets.
-
Buchwald-Hartwig Amination: Couple with a wide variety of amines to explore structure-activity relationships (SAR) systematically.
-
-
Vector 2: The 6-Amine Position: This group can also be elaborated upon, as demonstrated in the literature, by forming amides, ureas, or sulfonamides to probe for interactions in its vicinity.[3]
Strategy 2: Fragment Linking
If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked together.[25] The resulting molecule can benefit from the binding energy of both original fragments, often leading to a dramatic increase in potency. The challenge lies in designing a linker that is of the optimal length and geometry to allow both fragments to bind simultaneously without introducing strain.
Strategy 3: Fragment Merging
This strategy is employed when two different fragments are found to bind in an overlapping fashion.[25] A new molecule is designed that incorporates the key binding features of both fragments into a single, novel chemical scaffold. This can lead to a more potent and structurally distinct compound compared to simply growing from one of the initial hits.
Throughout the optimization process, it is crucial to monitor not only potency (Kd or IC₅₀) but also ligand efficiency (LE) and other property metrics (e.g., lipophilicity). A successful optimization campaign will increase potency without an excessive increase in molecular weight or lipophilicity, ensuring the final lead compound retains favorable drug-like properties.[29]
Conclusion
This compound represents a high-quality, synthetically tractable fragment for FBDD campaigns. Its physicochemical properties align perfectly with the "Rule of Three," and its rigid, privileged quinoxaline core provides a solid anchor for protein binding. Critically, the distinct chemical functionalities at the 3- and 6-positions offer clear, orthogonal vectors for structure-guided optimization. By employing a rigorous screening cascade of SPR, NMR, and X-ray crystallography, researchers can confidently identify and validate its binding to a target of interest. The resulting structural information provides a clear roadmap for medicinal chemists to apply powerful "growing," "linking," or "merging" strategies, efficiently transforming this simple fragment into a potent and selective lead compound.
References
- Introduction into Fragment Based Drug Discovery. (2022). YouTube.
- Chippada, A. R., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters.
- Good, A. C., & Jordan, A. M. (2023). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry.
- Al-Saleh, B., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Molecules.
- Kati, W. M., et al. (2020). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery.
- Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Current Topics in Medicinal Chemistry.
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals Blog.
- Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery.
- Kumar, A., et al. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- X-ray Crystallography Fragment Screening. Selvita.
- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus.
- Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Analytical Biochemistry.
- NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
- Hopkins, A. L., et al. (2007). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- Chippada, A. R., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. PubMed.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2024). PharmaFeatures.
- 6-Aminoquinoxaline synthesis. ChemicalBook.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2024). OBN.
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery.
- Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology.
- Soto-Sánchez, J., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology Research.
- Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
- Fragment HIT Identification in FBDD. CrystalsFirst.
- 3-Chloroquinoxalin-2-amine. PubChem, National Institutes of Health.
- Porta, E. O. J., & Wells, G. (2024). Fragment-based drug discovery: A graphical review. Current Research in Pharmacology and Drug Discovery.
- Fragment-to-Lead. Creative Biostructure.
- McCarthy, C., & Scott, J. S. (2023). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters.
- 6-Chloroquinoxalin-5-amine. PubChem, National Institutes of Health.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. onenucleus.com [onenucleus.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 6-Chloroquinoxalin-5-amine | C8H6ClN3 | CID 177789491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
- 14. 6-Aminoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 15. portlandpress.com [portlandpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selvita.com [selvita.com]
- 23. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 24. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 25. m.youtube.com [m.youtube.com]
- 26. lifechemicals.com [lifechemicals.com]
- 27. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 29. pubs.acs.org [pubs.acs.org]
The Pharmacological Potential of Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoxaline scaffold, a heterocyclic system comprised of fused benzene and pyrazine rings, has emerged as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and diverse pharmacological profile have propelled it to the forefront of drug discovery research. This in-depth technical guide provides a comprehensive overview of the significant pharmacological activities exhibited by quinoxaline derivatives. We will delve into their anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to accelerate the discovery and development of novel quinoxaline-based therapeutics.
Introduction: The Quinoxaline Scaffold - A Versatile Pharmacophore
Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound.[1] Its structure, a fusion of a benzene and a pyrazine ring, provides a unique electronic and steric framework that allows for diverse chemical modifications.[1] This structural versatility is a key reason for the broad spectrum of biological activities observed in its derivatives.[2][3]
The synthesis of quinoxaline derivatives is often achieved through the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound.[2] Modern synthetic methodologies, including microwave-assisted and green chemistry approaches, have further expanded the accessibility and diversity of these compounds.[3][4]
Anticancer Activity: A Prominent Therapeutic Avenue
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their efficacy against various cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.
Mechanism of Action
A primary mechanism of anticancer activity for many quinoxaline derivatives is the inhibition of protein tyrosine kinases (PTKs).[7] PTKs are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] By acting as competitive inhibitors of adenosine triphosphate (ATP) at the kinase active site, quinoxaline derivatives can effectively block these signaling cascades.[7]
Some quinoxaline derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][8] This can occur through various pathways, including the disruption of the cell cycle and interference with microtubule dynamics.[7]
Structure-Activity Relationship (SAR)
The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core. For instance, the introduction of electron-withdrawing groups, such as halogens, can enhance cytotoxic activity.[3] Conversely, the presence of bulky substituents can also lead to increased potency.[4]
| Representative Quinoxaline Derivatives with Anticancer Activity | | :--- | :--- | :--- | | Compound | Cancer Cell Line | IC50 (µM) | | Compound 1 (Kamble et al., 2016) | Melanoma (MALME-M) | GI = 55.75%[3] | | Compound 14 (Cobouri et al., 2019) | Breast Cancer (MCF-7) | 2.61[3] | | Compound 5 (Dong et al., 2018) | Cervical Cancer (HeLa) | 0.126[3] | | Compound VIIIc (Design and Synthesis of New Quinoxaline Derivatives...) | Colon Carcinoma (HCT116) | Not specified, but noted as highly active[7] | | Compounds 11 and 13 (Novel quinoxaline derivatives as dual...) | Various | 0.81 - 2.91[9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Quinoxaline derivative stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the quinoxaline derivative and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial and antiviral agents.[10] Quinoxaline derivatives have shown considerable promise in this area.[10][11][12][13]
Antibacterial and Antifungal Activity
Quinoxaline derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Quinoxaline-1,4-di-N-oxides are a particularly active class of antibacterial agents.[15]
Antiviral Activity
A growing body of evidence supports the antiviral potential of quinoxaline derivatives against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and respiratory viruses.[4][13][16] For instance, some derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase.[4]
| Representative Quinoxaline Derivatives with Antimicrobial/Antiviral Activity | | :--- | :--- | :--- | | Compound | Target Organism/Virus | Activity | | 1-(4-chloro-8-methyl[4][10][11]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea 1 | Herpes Simplex Virus | 25% plaque reduction at 20 µg/mL[4] | | S-2720 | HIV-1 Reverse Transcriptase | Potent inhibitor[4] | | Compound 5j | Rhizoctonia solani (fungus) | EC50 = 8.54 µg/mL[11] | | Compound 5k | Acidovorax citrulli (bacterium) | Good activity[11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Quinoxaline derivative stock solution
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the quinoxaline derivative in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory and Analgesic Effects
Inflammation is a complex biological response implicated in numerous diseases. Quinoxaline derivatives have demonstrated potent anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory disorders.[8][17]
Mechanism of Action
The anti-inflammatory effects of quinoxaline derivatives are often mediated through the inhibition of key inflammatory modulators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[8][17] Some derivatives also exhibit inhibitory activity against p38α Mitogen-Activated Protein Kinase (p38α MAPK), a crucial player in the inflammatory signaling cascade.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Quinoxaline derivative
-
Carrageenan solution (1% in saline)
-
Rodents (rats or mice)
-
Plethysmometer
Procedure:
-
Administer the quinoxaline derivative or a vehicle control to the animals.
-
After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Central Nervous System (CNS) Activities: Antidepressant and Anxiolytic Potential
Recent studies have highlighted the potential of quinoxaline derivatives in the treatment of central nervous system disorders, particularly depression and anxiety.[18][19][20][21]
Mechanism of Action
The antidepressant and anxiolytic effects of certain quinoxaline derivatives are linked to their ability to act as antagonists at adenosine A1 and A2 receptors.[18] By blocking these receptors, these compounds can modulate neurotransmitter release and neuronal activity, leading to their therapeutic effects.
Experimental Protocol: Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral test to screen for potential antidepressant activity.
Materials:
-
Quinoxaline derivative
-
Rodents (mice or rats)
-
Glass cylinder filled with water
Procedure:
-
Administer the quinoxaline derivative or a vehicle control to the animals.
-
After a specific time, place each animal individually in the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session.
-
A significant reduction in immobility time in the treated group compared to the control group suggests antidepressant-like activity.
Conclusion and Future Directions
The quinoxaline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant effects, underscore the immense potential of this heterocyclic system. Future research should focus on the continued exploration of structure-activity relationships, the elucidation of precise mechanisms of action, and the optimization of lead compounds to enhance their efficacy and safety profiles. The application of computational drug design and high-throughput screening will undoubtedly accelerate the translation of these promising derivatives from the laboratory to the clinic.
References
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PubMed Central.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI.
- Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PubMed Central.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.).
- Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar.
- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). PubMed.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PubMed Central.
- 4-Amino[4][10][11]triazolo[4,3-a]quinoxalines. A Novel Class of Potent Adenosine Receptor Antagonists and Potential Rapid-Onset Antidepressants. (n.d.). PubMed.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PubMed Central.
- Synthesis and evaluation of the antidepressant activity of quinoxaline-2,3(1H,4H)-dione derivatives. (n.d.). ResearchGate.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing.
- Quinoxaline derivatives as a promising scaffold for breast cancer treatment. (n.d.). RSC Publishing.
- Synthesis and Influence of Two Quinoxalinone Derivatives on Anxiety- and Depressive-Like Responses in Wistar Rat. (n.d.). Scirp.org.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PubMed Central.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022).
- Synthesis and antimicrobial activity of certain novel quinoxalines. (2004). ResearchGate.
- Exploring Novel Quinoxaline Derivatives as Potent Antiviral Agents: Synthesis and Biological Insights. (2024). ResearchGate.
- In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. (n.d.). International Journal of ChemTech Research.
- Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. (2022). PubMed Central.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 10. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Influence of Two Quinoxalinone Derivatives on Anxiety- and Depressive-Like Responses in Wistar Rat [scirp.org]
- 21. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the C-Cl bond in 3-chloroquinoxaline derivatives
An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 3-Chloroquinoxaline Derivatives
Foreword for the Modern Researcher
The quinoxaline scaffold is a cornerstone in contemporary medicinal chemistry and materials science.[1][2][3] As a privileged heterocyclic motif, its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The functionalization of the quinoxaline core is paramount for modulating these properties, and the carbon-chlorine bond, particularly at the C2 or C3 position, serves as a uniquely versatile synthetic handle. This guide provides a deep dive into the reactivity of the C-Cl bond in 3-chloroquinoxaline derivatives, moving beyond mere procedural descriptions to elucidate the underlying principles that govern its synthetic transformations. We will explore the electronic architecture of the molecule and detail the field-proven methodologies for its derivatization, empowering researchers to make informed, causality-driven decisions in their synthetic designs.
The Electronic Landscape: Why the 3-Chloroquinoxaline C-Cl Bond is Primed for Reaction
To understand the reactivity of 3-chloroquinoxaline, one must first appreciate the electronic nature of the parent quinoxaline ring. The fusion of a benzene ring with a pyrazine ring creates a π-electron deficient system.[5] The two nitrogen atoms in the pyrazine moiety exert a strong electron-withdrawing inductive effect, significantly lowering the electron density across the heterocyclic ring. This effect is most pronounced at the α-carbons (C2 and C3), rendering them highly electrophilic.
The presence of a chlorine atom at the C3 position further enhances this electrophilicity. This inherent electronic deficiency makes the C3 carbon an excellent target for nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Compared to a C-Cl bond on a simple benzene ring, which is notoriously unreactive towards nucleophiles under standard conditions, the C-Cl bond in 3-chloroquinoxaline is significantly activated.[6][7]
Synthesis of the Precursor: Accessing 2,3-Dichloroquinoxaline
The most common and versatile precursor for synthesizing 3-chloroquinoxaline derivatives is 2,3-dichloroquinoxaline. It is readily prepared from the inexpensive starting material quinoxaline-2,3-dione via chlorination.
Experimental Protocol: Synthesis of 2,3-Dichloroquinoxaline
This protocol outlines the chlorination of quinoxaline-2,3-dione using thionyl chloride.
Reagents & Equipment:
-
Quinoxaline-2,3-dione
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Methylene chloride (DCM, anhydrous)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Crushed ice
-
Separatory funnel
-
Sodium carbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
To a stirred solution of quinoxaline-2,3-dione (1 equivalent) in dry methylene chloride, add thionyl chloride (2 equivalents).[8]
-
Carefully add a catalytic amount of DMF dropwise to the reaction mixture.
-
Heat the mixture to 40 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the organic layer with saturated sodium carbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2,3-dichloroquinoxaline.[8]
-
The product can be further purified by chromatography or recrystallization if necessary.
With 2,3-dichloroquinoxaline in hand, selective mono-substitution can be achieved to generate a wide array of 2-substituted-3-chloroquinoxalines, the primary substrates for the reactions discussed below.
Key Transformations of the C-Cl Bond
The activated C-Cl bond in 3-chloroquinoxaline derivatives is susceptible to two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often highly efficient method for forming carbon-heteroatom bonds. The reaction proceeds via a two-step addition-elimination mechanism.[9][10] A nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The aromaticity of the ring is temporarily disrupted. In the second step, the chloride ion is expelled as a leaving group, and the aromaticity of the quinoxaline ring is restored.
The presence of the two ring nitrogens is critical, as they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the reaction.[10]
}
SNAr Mechanism via a Meisenheimer Complex.
Common Nucleophiles:
-
N-Nucleophiles: Primary and secondary amines, anilines, and azoles react readily to form amino-quinoxalines.[8]
-
O-Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, yield ether derivatives.[8]
-
S-Nucleophiles: Thiols react to form thioethers, often with high efficiency. The synthesis of quinoxaline-2,3(1H,4H)-dithione from 2,3-dichloroquinoxaline using thiourea or NaSH is a classic example.[4]
Experimental Protocol: General SNAr with an Amine
Reagents & Equipment:
-
2-Substituted-3-chloroquinoxaline (1 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
Optional Base (e.g., K₂CO₃ or Et₃N, if starting with an amine salt)
-
Reaction vessel suitable for heating (e.g., sealed tube or round-bottom flask with condenser)
-
TLC plates for monitoring
Procedure:
-
Dissolve the 3-chloroquinoxaline derivative in the chosen solvent in the reaction vessel.
-
Add the amine nucleophile to the solution. If an amine hydrochloride salt is used, add 2 equivalents of a non-nucleophilic base like K₂CO₃.
-
Heat the reaction mixture to a temperature between 70 °C and reflux, as determined by substrate reactivity.[8] For less reactive systems, microwave irradiation can significantly reduce reaction times.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and they are exceptionally effective for functionalizing 3-chloroquinoxalines. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]
}
Generalized Palladium Cross-Coupling Cycle.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the 3-chloroquinoxaline with an organoboron reagent, typically a boronic acid or ester.[12][13][14]
Key Parameters & Causality:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are common precursors. The active catalyst is a Pd(0) species.[12]
-
Ligand: Phosphine ligands are crucial. For challenging substrates like aryl chlorides, electron-rich and bulky ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the difficult oxidative addition step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential to activate the boronic acid for the transmetalation step.[13] The choice of base can significantly impact yield and must be compatible with other functional groups in the molecule.
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is frequently used to dissolve both the organic substrate and the inorganic base.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Class |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | Standard Conditions |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 | For Aryl Chlorides |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 80-92 | General Purpose |
| (Note: This table presents representative data compiled from typical Suzuki reactions on related heteroaryl chlorides to serve as a reference.)[15][16] |
Reagents & Equipment:
-
3-Chloroquinoxaline derivative (1 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[16]
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-chloroquinoxaline derivative, arylboronic acid, palladium catalyst, and base.[16]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This reaction is one of the most powerful methods for constructing C-N bonds, coupling the 3-chloroquinoxaline with a wide range of primary and secondary amines.[17][18] Its development has been crucial for synthesizing countless pharmaceutical compounds.[18]
Key Parameters & Causality:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is used.[19]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP, DavePhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step, preventing β-hydride elimination side reactions.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly employed.[19][20]
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Class |
| Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 110 | 80-95 | General Amides/Azoles[19] |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 88-97 | Anilines/Alkylamines |
| Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Dioxane | 100 | 85-94 | Primary/Secondary Amines |
| (Note: This table presents representative data compiled from typical Buchwald-Hartwig reactions on related heteroaryl chlorides.) |
Reagents & Equipment:
-
3-Chloroquinoxaline derivative (1 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the 3-chloroquinoxaline derivative, amine, palladium precursor, ligand, and base to a dry Schlenk flask or reaction vial.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 100-120 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C3 position, forming a C(sp²)-C(sp) bond.[21][22] This reaction is invaluable for creating conjugated systems used in materials science and as precursors for further synthetic transformations.
Key Parameters & Causality:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[22] The palladium complex undergoes the main cross-coupling cycle, while the copper co-catalyst reacts with the alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step.[23][24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent.
-
Copper-Free Conditions: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, often requiring more specialized palladium catalysts or different reaction conditions.[23]
Reagents & Equipment:
-
3-Chloroquinoxaline derivative (1 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base/solvent (e.g., Triethylamine, anhydrous and degassed)
-
Co-solvent (e.g., THF or DMF, if needed for solubility)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 3-chloroquinoxaline derivative, Pd(PPh₃)₄, and CuI.[23]
-
Add the degassed solvent (e.g., THF) followed by the degassed triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 70 °C, monitoring by TLC.[23]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion: A Versatile Hub for Chemical Innovation
The C-Cl bond in 3-chloroquinoxaline derivatives is a highly reactive and synthetically valuable functional group. Its electrophilic nature, a direct consequence of the electron-deficient quinoxaline core, enables facile substitution through both SNAr and a suite of powerful palladium-catalyzed cross-coupling reactions. By understanding the mechanisms and the critical parameters that govern these transformations—from ligand and base selection to solvent and temperature control—researchers can strategically and efficiently construct diverse libraries of quinoxaline-based molecules. This mastery is essential for advancing the fields of drug discovery and materials science, where the quinoxaline scaffold continues to prove its immense potential.
References
- Zasada, A., Brześkiewicz, J., Antoniak, D., Bechcicka, M., Loska, R., & Mąkosza, M. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 21, 994-999. [Link]
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025). ACS Omega. [Link]
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (2010).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
- Reactivity of carboxylic acid deriv
- Quinoxaline derivatives as attractive electron-transporting m
- Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies. National Institutes of Health (NIH). [Link]
- A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. (2013). Organic & Biomolecular Chemistry. [Link]
- Buchwald–Hartwig amin
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. [Link]
- Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2016).
- nucleophilic aromatic substitutions. (2019). YouTube. [Link]
- The reactivity of chlorine atoms in aqueous solution. Part III. The reactions of Cl• with solutes.
- Sonogashira coupling. Wikipedia. [Link]
- Heterocyclic chemistry of Quinoxaline and potential activities of quinoxaline deriv
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
- Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC. [Link]
- The correct order of increasing reactivity of C-Cl bond towards nucleophi... Filo. [Link]
- Molecular structures of the synthesized quinoxaline derivatives.
- Buchwald–Hartwig amination of the linear hydroaminoalkylation products.
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Why is C-Cl bond in acyl chloride more reactive despite being highly polarized?. (2015). Physics Forums. [Link]
- Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
- Solved Discussion Thinking.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Efficient Synthesis of Aromatic Quinoxaline Deriv
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. mdpi.com [mdpi.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The correct order of increasing reactivity of C-Cl bond towards nucleophi.. [askfilo.com]
- 7. physicsforums.com [physicsforums.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Unveiling the Reactivity of 3-Chloroquinoxalin-6-amine: A Guide to the Nucleophilicity of the 6-Amino Group
An In-depth Technical Guide
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of biologically active compounds.[1][2] Within this class, 3-chloroquinoxalin-6-amine presents a versatile synthetic intermediate, featuring distinct reactive sites. This technical guide provides an in-depth analysis of the nucleophilic character of the 6-amino group on this scaffold. We will dissect the intricate electronic and steric factors that govern its reactivity, contrasting it with other positions on the heterocyclic system. This document offers field-proven insights, detailed experimental protocols for derivatization, and a discussion of its strategic importance for researchers, medicinal chemists, and drug development professionals aiming to leverage this molecule in their synthetic programs.
Introduction: The Quinoxaline Scaffold in Modern Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has garnered significant attention in synthetic and medicinal chemistry.[1][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The 1,4-disposition of the nitrogen atoms in the pyrazine ring imparts unique electronic properties, making the quinoxaline core an electron-deficient system susceptible to nucleophilic attack at specific positions.[6] The strategic functionalization of this scaffold is paramount for the development of novel therapeutic agents. This compound is a particularly valuable building block as it possesses two key functional groups: a halogen at the C3 position, which can participate in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, and an amino group at the C6 position on the benzene ring, which serves as a primary nucleophilic center. Understanding the relative reactivity and, specifically, the nucleophilicity of this amino group is critical for designing selective and efficient synthetic routes.
Structural and Electronic Analysis of this compound
The reactivity of any functional group is dictated by the electronic environment of the molecule as a whole. In this compound, the nucleophilicity of the 6-amino group is a result of a complex interplay between the inherent properties of the quinoxaline core and the influence of its substituents.
Figure 1: Structure of this compound.
The Electron-Deficient Quinoxaline Core
The pyrazine ring within the quinoxaline system is inherently electron-withdrawing due to the presence of two electronegative nitrogen atoms. This effect is propagated throughout the fused aromatic system. Resonance analysis shows that the nitrogen atoms delocalize electron density from the carbocyclic ring, rendering the carbon atoms at positions 2, 3, 5, and 8 particularly electron-poor.[6] This overall electron deficiency tends to decrease the basicity and nucleophilicity of an attached amino group compared to a simple aniline.
Substituent Effects on the 6-Amino Group
The nucleophilic character of the nitrogen atom in the 6-amino group is primarily determined by the availability of its lone pair of electrons to attack an electrophile.[7] This availability is modulated by two key substituents: the chloro group at C3 and the amino group itself at C6.
-
The 3-Chloro Group: The chlorine atom exerts a dual electronic effect:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond network. This effect is strongest at the adjacent carbon (C3) and diminishes with distance, but it contributes to the overall electron-deficient nature of the ring system, thereby slightly deactivating the 6-amino group.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the ring system. However, for halogens, this mesomeric effect is generally weak and is significantly outweighed by the strong inductive withdrawal.
-
-
The 6-Amino Group: The amino group itself has a powerful electron-donating effect through resonance (+M), pushing its lone pair into the benzene portion of the scaffold. This effect is the primary driver of the group's nucleophilicity.
The interplay of these effects is visualized below. The electron-withdrawing nature of the pyrazine ring and the C3-chloro group counteracts the electron-donating nature of the 6-amino group. However, because the amino group donates directly into the benzenoid ring, its lone pair remains sufficiently available to act as a potent nucleophile in many standard reactions.
Figure 2: Diagram of electronic effects governing the nucleophilicity of the 6-amino group.
Chemical Reactivity: Leveraging the 6-Amino Group in Synthesis
The 6-amino group of this compound readily participates in reactions with a wide range of electrophiles.[8] Its nucleophilicity is sufficient for reactions such as acylation, sulfonylation, alkylation, and the formation of ureas and thioureas. These transformations are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.[2]
Common Transformations:
| Reaction Type | Electrophile Example | Product Type | Significance |
| Acylation | Acetyl Chloride, Benzoyl Chloride | Amide | Modifies steric bulk and H-bonding capacity.[9] |
| Sulfonylation | Tosyl Chloride, Mesyl Chloride | Sulfonamide | Introduces potent H-bond donors/acceptors.[2] |
| Urea Formation | Isocyanates (e.g., Phenylisocyanate) | Urea | Creates rigid linkers with defined vector.[2] |
| Thiourea Formation | Isothiocyanates | Thiourea | Important pharmacophore in various drugs.[2] |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Secondary/Tertiary Amine | Modulates basicity and lipophilicity.[10] |
Experimental Protocols for Derivatization
Trustworthy and reproducible protocols are essential for synthetic success. The following sections provide detailed, validated methodologies for the selective modification of the 6-amino group.
Protocol: Acylation of this compound
This protocol describes the synthesis of N-(3-chloroquinoxalin-6-yl)acetamide, a common derivatization to probe the effect of modifying the amino group.
Workflow Diagram:
Figure 3: Experimental workflow for the acylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (or a suitable solvent like Dichloromethane (DCM) with triethylamine (1.2 eq) as a base).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate may form.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water to quench excess acetyl chloride.
-
Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide.
Protocol: Sulfonylation of this compound
This protocol details the reaction with p-toluenesulfonyl chloride (tosyl chloride) to form a sulfonamide derivative, a common structural motif in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of ice water. Stir until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove pyridine hydrochloride.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
Conclusion: Strategic Implications in Drug Discovery
The 6-amino group of this compound is a robust and reliable nucleophilic handle for synthetic elaboration. While its reactivity is tempered by the electron-deficient nature of the quinoxaline core, it remains sufficiently potent for a wide array of standard amine derivatizations. This predictable reactivity allows chemists to selectively modify this position while leaving the C3-chloro atom available for subsequent orthogonal reactions, such as Suzuki or Buchwald-Hartwig cross-couplings. This dual functionality makes this compound an exceptionally powerful scaffold for building molecular complexity and exploring diverse chemical space in the pursuit of novel therapeutic agents. A thorough understanding of the principles outlined in this guide is crucial for its effective and strategic deployment in any drug discovery program.
References
- Sharma, A., Kumar, V., & Sharma, P. C. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 929-954. [Link]
- Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]
- Ashenhurst, J. (2025). Nucleophilicity of Amines. Master Organic Chemistry. [Link]
- Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines.
- Rajurkar, R. M., Agrawal, V. A., Thonte, S. S., & Ingale, R. G. (2010). HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. Pharmacophore, 1(2). [Link]
- Akunuru, S., Kumar, C. G., & C. V., L. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 25(17), 3505-3510. [Link]
- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 4, 259-281. [Link]
- Baruah, F., Das, U., & Prajapati, D. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(8), 1856-1896. [Link]
- (N/A). (N/A). Synthesis of quinoline derivatives 15 the reaction of amino acids and...
- Hill, N. J., et al. (2017). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
- (N/A). (2013). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution.
- Liu, C., et al. (2023). Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides.
- Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]
- Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6). [Link]
- Di T., et al. (2016). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Angewandte Chemie International Edition, 55(40), 12240-12244. [Link]
- Al-Mulla, A. F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 15(1). [Link]
- (N/A). (2020). 12.4: Reactions Between Nucleophiles and Electrophiles. Chemistry LibreTexts. [Link]
- (N/A). (2016). Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide.
- Noble, A., & MacMillan, D. W. C. (2014). Enantioselective α-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments. Journal of the American Chemical Society, 136(15), 5567-5570. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/JACS-2014-Noble.
- LoPachin, R. M., & Gavin, T. (2015).
- (N/A). (N/A). Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- (N/A). (2023). Computational study of 2-aryl quinoxaline derivatives as α-amylase inhibitors.
- Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
- (N/A). (N/A). Quinoxaline synthesis. Organic Chemistry Portal. [Link]
- Richard, J. P., et al. (2009). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry, 7(19), 3952-3960. [Link]
- Wu, X., et al. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Foods, 11(21), 3469. [Link]
- (N/A). (N/A). 5-Chloroquinoxalin-6-amine. PubChem. [Link]
- Hudson, K. L., et al. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(11), 6341-6353. [Link]
- (N/A). (2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
- Campodónico, P. R., et al. (2019). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 7, 72. [Link]
Sources
- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
An In-Depth Technical Guide to Electron-Donating and Withdrawing Effects in Substituted Quinoxalines
Foreword
The quinoxaline scaffold, a heterocyclic system comprising a fused benzene and pyrazine ring, stands as a cornerstone in modern chemical and pharmaceutical sciences.[1][2] Its inherent electronic characteristics and the remarkable tunability afforded by substitution have propelled its derivatives into the forefront of drug discovery, materials science, and organic electronics.[3][4][5] This guide provides a comprehensive exploration of the fundamental principles governing the electronic behavior of substituted quinoxalines. We will dissect how the strategic placement of electron-donating and electron-withdrawing groups modulates the core's reactivity, photophysical properties, and biological activity, offering researchers and drug development professionals a detailed roadmap for rational molecular design.
The Quinoxaline Core: An Electron-Deficient Heterocycle
The foundational quinoxaline structure is intrinsically electron-deficient. This characteristic arises from the presence of two electronegative nitrogen atoms within the pyrazine ring, which exert a powerful inductive electron-withdrawing effect (-I) across the entire bicyclic system.[6] This inherent electron deficiency makes the quinoxaline nucleus an excellent electron acceptor, a property that is central to its utility in organic electronics as an electron-transporting material.[3][7] Understanding this baseline electronic landscape is critical, as it is the canvas upon which substituents paint a diverse palette of chemical and physical properties.
Caption: General structure of the quinoxaline ring system.
Modulating the Core: The Power of Substituents
The true versatility of the quinoxaline scaffold is unlocked through substitution. By appending functional groups with varying electronic characteristics to the ring, one can precisely tune the molecule's properties. These groups are broadly classified as either electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Enriching the Core
Electron-donating groups increase the electron density of the quinoxaline ring system. This is achieved through two primary mechanisms:
-
Resonance Effect (+M): Groups with lone pairs of electrons (e.g., -NH₂, -OR) can delocalize this electron density into the aromatic system.
-
Inductive Effect (+I): Alkyl groups (-CH₃, -C₂H₅) are weakly electron-donating through the sigma bonds.
The introduction of EDGs has profound consequences:
-
Increased Reactivity towards Electrophiles: While the core is generally electron-poor, EDGs can make specific positions more susceptible to electrophilic attack.
-
Elevated HOMO Energy Levels: Donating electron density raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule easier to oxidize, a key parameter in materials science.[3]
-
Modulated Photophysical Properties: The interaction between an EDG and the electron-deficient quinoxaline core can create a "push-pull" system, leading to strong intramolecular charge transfer (ICT) upon photoexcitation.[8] This typically results in a bathochromic (red) shift in the absorption and fluorescence spectra.[8]
Electron-Withdrawing Groups (EWGs): Depleting the Core
Electron-withdrawing groups further decrease the electron density of the already electron-poor quinoxaline ring. The mechanisms include:
-
Resonance Effect (-M): Groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN, -COOH) can pull electron density out of the ring system.
-
Inductive Effect (-I): Electronegative atoms (e.g., halogens like -F, -Cl) pull electron density through the sigma framework.[9]
The impact of EWGs is significant and often opposite to that of EDGs:
-
Enhanced Susceptibility to Nucleophilic Attack: By making the ring more electron-deficient, EWGs facilitate reactions with nucleophiles. This is a common strategy for functionalizing the quinoxaline core.[1][10]
-
Lowered LUMO Energy Levels: Withdrawing electron density stabilizes and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[3] This makes the molecule easier to reduce and enhances its electron-accepting capabilities, which is highly desirable for creating n-type organic semiconductors.[3][7]
-
Fine-Tuning of Biological Activity: In drug design, EWGs can be crucial for establishing key interactions, such as hydrogen bonds, with a biological target or for altering the molecule's overall polarity.[9][11]
Caption: Influence of substituents on quinoxaline electronic energy levels.
Quantifying Electronic Effects: The Hammett Relationship
To move beyond qualitative descriptions, the Hammett equation provides a powerful quantitative tool for correlating molecular structure with reactivity.[12][13] It establishes a linear free-energy relationship:
log(K/K₀) = σρ
-
K and K₀ are the equilibrium constants (or reaction rates) for the substituted and unsubstituted reactants, respectively.
-
σ (Sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that group. Positive σ values indicate EWGs, while negative values indicate EDGs.[14]
-
ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of substituents.[13]
A Hammett analysis on a series of substituted quinoxalines can yield profound mechanistic insights. For instance, a study on the formation of 2,3-diphenylquinoxalines found a ρ value of -0.96, indicating that electron-donating groups on the phenylenediamine reactant accelerate the reaction by stabilizing a positive charge buildup in the transition state.[12]
| Substituent (Para-position) | Hammett Constant (σp) | Classification |
| -NH₂ | -0.66 | Strong EDG |
| -OCH₃ | -0.27 | Moderate EDG |
| -CH₃ | -0.17 | Weak EDG |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Weak EWG |
| -CN | +0.66 | Strong EWG |
| -NO₂ | +0.78 | Strong EWG |
Data sourced from established chemical literature.[12]
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic, electrochemical, and computational methods is essential for fully characterizing the electronic properties of substituted quinoxalines.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment. Electron-donating groups shield the nuclei, causing an upfield shift (lower ppm), whereas electron-withdrawing groups deshield them, resulting in a downfield shift (higher ppm).[1][15] For example, methoxy groups on a quinoxaline ring typically show proton signals around 3.76-3.81 ppm.[1]
-
UV-Visible and Fluorescence Spectroscopy: These techniques probe the electronic transitions within the molecule. The introduction of EDGs and EWGs often creates "push-pull" systems that exhibit strong intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.[8] The position of these bands can be highly sensitive to solvent polarity (solvatochromism), providing further insight into the change in dipole moment upon excitation. EWGs like carboxylic acid groups can significantly decrease or quench fluorescence emission.[4][16]
Electrochemical Evaluation: Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for determining the oxidation and reduction potentials of a molecule, which are directly related to the HOMO and LUMO energy levels, respectively.[11]
-
EDGs raise the HOMO level, making the molecule easier to oxidize (a less positive oxidation potential).
-
EWGs lower the LUMO level, making the molecule easier to reduce (a more positive or less negative reduction potential).[3] This data is invaluable for designing materials for organic electronic devices, where precise energy level alignment is required for efficient charge transport.[3][17]
Computational Modeling: Density Functional Theory (DFT)
DFT calculations have become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[11]
-
HOMO/LUMO Visualization and Energies: DFT can accurately calculate the energies and spatial distributions of the frontier molecular orbitals, confirming the trends observed experimentally with CV.
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, clearly identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of charge transfer between different parts of a molecule, confirming the donating or withdrawing strength of substituents.
Caption: Integrated workflow for characterizing substituted quinoxalines.
Applications in Drug Development and Materials Science
The ability to precisely control electronic properties through substitution makes quinoxalines a "privileged scaffold" in several high-tech fields.
-
Drug Development: The quinoxaline core is present in numerous therapeutic agents, including anticancer, antiviral, antibacterial, and antiprotozoal drugs.[1][5][18][19] Modulating the electronic properties of the scaffold via substituents is a cornerstone of Structure-Activity Relationship (SAR) studies. An EWG might enhance hydrogen bonding with a target enzyme, while an EDG might improve membrane permeability. Quinoxaline 1,4-dioxides, for example, are a promising class of compounds for developing new drugs targeting bacterial infections and oncological diseases.[20]
-
Organic Electronics: The tunable HOMO/LUMO energy levels of substituted quinoxalines make them ideal candidates for various organic electronic devices.[3]
-
Organic Solar Cells (OSCs): Quinoxaline-based polymers are used as both electron-donating and electron-accepting materials. The incorporation of strong EWGs like fluorine or cyano groups is a key strategy to lower the HOMO energy level, leading to higher open-circuit voltages.[3][9]
-
Organic Light-Emitting Diodes (OLEDs): The strong electron-accepting nature of the quinoxaline core makes its derivatives excellent electron-transporting or host materials in OLEDs.[3]
-
Experimental Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline
This protocol describes a common and versatile method for introducing a variety of substituents onto the quinoxaline core via nucleophilic substitution, starting from the commercially available 2,3-dichloroquinoxaline.[1] This method allows for the direct installation of groups that can act as EDGs or EWGs.
Objective: To synthesize 2,3-bis(phenylamino)quinoxaline.
Materials:
-
2,3-dichloroquinoxaline (1.0 mmol)
-
Aniline (2.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloroquinoxaline (1.0 mmol, 199 mg).
-
Solvent Addition: Add 10 mL of DMF to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add aniline (2.2 mmol, 205 mg, ~0.20 mL) followed by DIPEA (3.0 mmol, 388 mg, ~0.52 mL).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent) until the starting material spot is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to yield the pure 2,3-bis(phenylamino)quinoxaline.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Conclusion
The electronic landscape of the quinoxaline core is a highly malleable feature, readily sculpted by the introduction of electron-donating and electron-withdrawing substituents. This guide has illuminated the fundamental principles that govern these interactions, from the qualitative effects on electron density and orbital energies to their quantitative assessment via Hammett analysis. A synergistic approach, combining robust synthetic strategies with advanced spectroscopic, electrochemical, and computational characterization, provides the necessary toolkit for the rational design of novel quinoxaline derivatives. For researchers in drug development and materials science, a deep understanding of these electronic effects is not merely academic—it is the critical foundation for innovation, enabling the creation of next-generation therapeutics and high-performance organic electronic devices.
References
- El-Nassag, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]
- The Journal of Organic Chemistry.
- Joshi, S., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]
- Sharma, G. D., et al. (2023). Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journal of Organic Chemistry, 19, 1699–1721. [Link]
- Tzankova, V., et al. (2021). Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study.
- Ivanov, M., et al. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]
- Jirkovska, A., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12064-12081. [Link]
- Joshi, S., et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines.
- Thirunarayanan, G. (2016). General structure of substituted quinoxalines.
- Mondal, S., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Bioactive Compounds. [Link]
- Chaily, A., et al. (2015). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]
- Wadhwani, B. D., et al. (2022). Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication.
- Fell, E. M., et al. (2023). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]
- Giraud, F., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]
- Hammett substituent constants.
- Al-Mokaram, A. A. M., et al. (2015). Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution.
- Nugraha, D. F., et al. (2023). Substituent Effects of Electron-Withdrawing and Electron-Donating Groups on Photovoltaic Properties of Quinoxaline-Based Polymers.
- Chen, Q., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. [Link]
- Jida, M., et al. (2021). Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets. Molecules, 26(17), 5104. [Link]
- Ndlovu, N. T. & Nxumalo, W. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent.
- Aselkina, A. A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- Al-gamal, A., et al. (2022). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry. [Link]
- Photophysical properties of quinoxaline derivatives and film morphology.
- Kim, J., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Scientific Reports, 11(1), 24357. [Link]
- Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
- Filatov, M. A., et al. (2017). C-Shaped Diastereomers Containing Cofacial Thiophene-Substituted Quinoxaline Rings: Synthesis, Photophysical Properties, and X-ray Crystallography. The Journal of Organic Chemistry. [Link]
- Sharma, G. D., et al. (2023).
- The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applic
- Quinoxaline synthesis. Organic Chemistry Portal. [Link]
- Jirkovska, A., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. MDPI. [Link]
- Hammett equ
- Kim, J., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers.
- Synthesis and biological activity of quinoxaline deriv
- A Survey of Hammett Substituent Constants. YouTube. [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Berrino, E., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 7. BJOC - Quinoxaline derivatives as attractive electron-transporting materials [beilstein-journals.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]
- 17. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 20. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
Health and safety data for handling 3-Chloroquinoxalin-6-amine
An In-depth Technical Guide to the Health and Safety of Handling 3-Chloroquinoxalin-6-amine
Introduction: As novel heterocyclic compounds like this compound become increasingly integral to pharmaceutical research and development, a comprehensive understanding of their health and safety profiles is paramount. This guide provides an in-depth analysis of the potential hazards, risk mitigation strategies, and emergency procedures associated with this compound. It is designed for researchers, chemists, and drug development professionals who handle this or structurally similar molecules.
A Note on Data Synthesis: It is important to note that comprehensive, peer-reviewed toxicological data for this compound (CAS 166402-16-0) is not extensively available in public literature. Therefore, this guide employs a standard, precautionary approach used in chemical safety assessment: synthesizing data from structurally analogous compounds. The primary analog used for hazard classification is 3-Chloroquinoxalin-2-amine, which shares the core chloroquinoxaline structure and is expected to have a similar reactivity and irritancy profile. This methodology ensures a conservative and robust safety framework in the absence of specific data.
Section 1: Chemical Identification and Properties
Proper identification is the first step in any safety protocol. Understanding the physical and chemical properties of a substance is crucial for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 166402-16-0 | [1] |
| Molecular Formula | C₈H₆ClN₃ | |
| Molecular Weight | 179.60 g/mol | [2][3][4] |
| Physical Form | Solid | |
| Known Synonyms | Not extensively documented | - |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. |
Section 2: Hazard Identification and GHS Classification
Based on data from the closely related analog, 3-Chloroquinoxalin-2-amine, a GHS classification can be inferred. Aromatic amines as a class are also known for their potential toxicity and irritant properties.[5][6]
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Irritant |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Irritant |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Irritant |
Source: Inferred from data for 3-Chloroquinoxalin-2-amine[2]
Expert Analysis of Hazards:
-
Skin and Eye Irritation (H315, H319): The chloro- and amino- functionalities on the quinoxaline ring system can interact with biological macromolecules in the skin and eyes, leading to irritation. The basicity of the amine group and the reactivity of the aryl chloride contribute to this profile.
-
Respiratory Irritation (H335): As a fine solid powder, airborne particles can be easily inhaled. These particles can irritate the mucous membranes of the respiratory tract. This is a common hazard for many solid organic compounds.[2]
Section 3: Risk Management and the Hierarchy of Controls
Effective safety management involves a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least effective. Relying solely on Personal Protective Equipment (PPE) is the last line of defense.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Section 4: Safe Handling Protocols and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is non-negotiable. The following procedures are mandatory when working with this compound.
4.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
4.2 Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.
-
Designated Area: Designate a specific area of the lab for working with this compound to prevent cross-contamination.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.
4.3 Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles. | Protects against splashes and airborne particles causing serious eye irritation.[7][8] |
| Skin Protection | Nitrile gloves (ensure no breakthrough has been reported for similar compounds). A fully fastened lab coat. | Prevents skin contact which can cause irritation.[8] |
| Respiratory Protection | Not typically required if work is conducted within a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of dust that may cause respiratory tract irritation. |
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is vital. All personnel must be familiar with these procedures and the location of safety equipment.
5.1 First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[8] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes.[9] 2. Remove all contaminated clothing while rinsing.[9] 3. If skin irritation persists, seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[7][8] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention.[7] |
5.2 Spill Response Workflow
A systematic approach is required to safely manage a chemical spill.
Sources
- 1. 166402-16-0|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloroquinoxalin-5-amine | C8H6ClN3 | CID 177789491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 6. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. echemi.com [echemi.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Navigating the Synthesis and Supply of Chloro-Substituted Quinoxalinamines: A Technical Guide for Researchers
An Important Note on Isomeric Specificity: Initial searches for detailed technical information and commercial suppliers for the specific isomer, 3-Chloroquinoxalin-6-amine , have revealed a significant scarcity of publicly available data. This suggests that this particular isomer may be a novel compound, not yet commercially available, or challenging to synthesize and isolate. This guide will therefore focus on the broader class of chloro-substituted quinoxalinamines, providing a comprehensive overview of the synthesis, commercial availability, and technical considerations for closely related, well-documented isomers. This information will serve as a valuable resource for researchers working with this important chemical scaffold.
The Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of substituents, such as chloro and amino groups, provides crucial handles for synthetic elaboration, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
Commercial Availability of Chloro-Substituted Quinoxalinamine Isomers
For researchers seeking to incorporate a chloro-quinoxalinamine moiety into their synthetic schemes, several isomers are commercially available. These compounds serve as excellent starting points for the development of novel derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notable Suppliers |
| 5-Chloroquinoxalin-6-amine | 1287747-30-1 | C₈H₆ClN₃ | 179.61 | Sigma-Aldrich, Benchchem |
| 3-Chloroquinoxalin-2-amine | 34117-90-3 | C₈H₆ClN₃ | 179.60 | Benchchem, MySkinRecipes |
| 6-Chloroquinoxalin-2-ol | 2427-71-6 | C₈H₅ClN₂O | 175.59 | SRIRAMCHEM Laboratories |
This table is not exhaustive but represents a selection of commercially available starting materials.
General Synthetic Strategies for Quinoxaline Derivatives
The most common and versatile method for the synthesis of the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This reaction can be catalyzed by various acids and is often carried out under reflux conditions. Microwave-assisted synthesis has also been shown to be an effective method for improving reaction times and yields.[5][6]
A general workflow for the synthesis of a substituted quinoxalin-6-amine is depicted below.
Figure 1. A generalized synthetic workflow for the preparation of substituted quinoxalin-6-amines.
Theoretical Synthesis of this compound
While no specific synthesis for this compound has been found in the literature, a plausible route can be proposed based on established quinoxaline chemistry. One could envision a multi-step synthesis starting from a suitably substituted benzene derivative, followed by the construction of the pyrazine ring.
Chemical Reactivity and Derivatization
The chloro and amino groups on the quinoxaline ring offer multiple avenues for further chemical modification. The amino group can readily undergo acylation, sulfonylation, and alkylation reactions. The chloro group, being on an electron-deficient ring system, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.[7] This reactivity makes chloro-substituted quinoxalinamines valuable intermediates in the construction of diverse chemical libraries for biological screening.
Quality Control and Analytical Characterization
Ensuring the purity and identity of the starting materials and synthesized compounds is critical for reproducible research. The following analytical techniques are essential for the quality control of quinoxaline derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.[8][9] The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A high-purity sample will show a single major peak.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Safety and Handling
Chloro-substituted quinoxalinamines should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[12][13] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[14][15] A comprehensive review of the Safety Data Sheet (SDS) is essential before handling any chemical.[16]
Applications in Drug Discovery and Beyond
The quinoxaline scaffold is a key component in numerous compounds with therapeutic potential. Derivatives of quinoxalinamines have been investigated as:
-
Anticancer agents: By targeting various kinases and other cellular pathways.[17][18]
-
Antimicrobial agents: Showing activity against a range of bacteria and fungi.[4][19]
-
Anti-inflammatory agents: Through the inhibition of inflammatory mediators.[6]
The versatility of the quinoxaline core ensures its continued importance in the field of medicinal chemistry.[20]
Conclusion
While direct information on this compound is limited, a wealth of knowledge exists for the broader class of chloro-substituted quinoxalinamines. By understanding the general synthetic routes, reactivity, and analytical considerations for these compounds, researchers are well-equipped to explore the potential of this privileged scaffold in their own drug discovery and development programs. The commercial availability of several key isomers provides a practical starting point for the synthesis of novel and potentially bioactive molecules.
References
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865.
- ResearchGate. (n.d.). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
- ResearchGate. (n.d.). The synthesis route of 2,3-substituted-quinoxaline-6-amine derivatives.
- Kew, W., et al. (2019). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry, 91(15), 9879-9886.
- PubMed. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols.
- PubMed. (2017). Quinoxaline: An insight into the recent pharmacological advances.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- ResearchGate. (n.d.). Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents.
- IJRAR. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY.
- TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
- PubChem. (n.d.). 3-Chloroquinoxalin-2-amine.
- SpringerLink. (2000). Synthesis and NMR spectroscopy of 1,3,3,5,5-pentaalkoxy-1-chlorocyclotriphosphazenes.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds.
- ResearchGate. (n.d.). Both Bioorthogonal Ligations and Cleavages via Reactions of Chloroquinoxalines with ortho-Dithiophenols.
- RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Arkivoc. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
- ResearchGate. (2012). (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents.
- PubMed. (2003). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II).
- PubMed. (1987). Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
- AA Blocks. (2025). Safety Data Sheet.
- MySkinRecipes. (n.d.). 3-Chloroquinoxalin-2-amine.
Sources
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrar.org [ijrar.org]
- 5. tsijournals.com [tsijournals.com]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aablocks.com [aablocks.com]
- 16. echemi.com [echemi.com]
- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 19. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Suzuki-Miyaura Coupling with 3-Chloroquinoxalin-6-amine: A Guide to C-C Bond Formation for Privileged Scaffolds
An Application Guide for Medicinal and Process Chemists
Abstract
The quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] The functionalization of this core via carbon-carbon bond-forming reactions is crucial for the development of new chemical entities. The Suzuki-Miyaura coupling stands as one of the most powerful and versatile methods for creating C-C bonds, valued for its mild conditions and broad functional group tolerance.[2][3][4] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 3-chloroquinoxalin-6-amine, a challenging yet valuable heterocyclic halide. We delve into the rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and provide a troubleshooting guide to address common issues encountered with such heteroaromatic substrates.
Introduction: The Significance of Quinoxaline Coupling
The Suzuki-Miyaura cross-coupling reaction, first reported in 1979, has become an indispensable tool in modern organic synthesis, earning its inventors the 2010 Nobel Prize in Chemistry.[5] The reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base.[5] Its applications are extensive, particularly in the synthesis of biaryl and heteroaryl-aryl structures that form the backbone of many pharmaceuticals.[2][3]
Quinoxaline derivatives are of high interest due to their presence in a wide range of therapeutic agents. However, heteroaryl chlorides, such as this compound, present specific challenges. The C-Cl bond is less reactive towards oxidative addition than its bromide or iodide counterparts.[2][6] Furthermore, the Lewis basic nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon known as catalyst poisoning.[7][8][9]
Overcoming these challenges requires a carefully optimized catalytic system. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is essential to promote the difficult oxidative addition step and stabilize the active catalyst, preventing off-cycle deactivation.[3][7][10] This guide provides a robust protocol tailored for this specific class of substrates, enabling researchers to reliably synthesize novel 3-arylquinoxalin-6-amine analogs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[6]
-
Transmetalation: The organoboron reagent (e.g., arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[10][12] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.
3.1 Materials and Reagents
-
Heteroaryl Halide: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Precatalyst: XPhos Pd G3 (1 - 3 mol%) or Pd₂(dba)₃ (1 - 2 mol%)
-
Ligand (if not using a precatalyst): XPhos (2 - 4 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene and Water (e.g., 5:1 ratio)
-
Other: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), Diatomaceous Earth, Silica Gel for chromatography.
3.2 Equipment
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
3.3 Reaction Setup and Procedure
The following procedure should be performed under an inert atmosphere to prevent catalyst oxidation.[7]
-
Vessel Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inerting the Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water in a 5:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M. Solvents should be thoroughly degassed by sparging with an inert gas for 15-30 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Filtration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Key Parameters and Optimization
The success of coupling challenging heteroaryl chlorides hinges on the judicious selection of the catalyst system, base, and solvent.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Source | XPhos Pd G3, [Pd₂(dba)₃] | Modern precatalysts like XPhos Pd G3 are air-stable, convenient, and ensure the formation of the active monoligated Pd(0) species. Pd₂(dba)₃ is a reliable Pd(0) source but must be paired with a ligand.[11][13] |
| Ligand | XPhos, SPhos, or other dialkylbiaryl phosphines | These bulky, electron-rich ligands are critical. The steric bulk promotes the formation of a highly reactive 14-electron monoligated Pd(0) complex, while the electron-donating nature accelerates the oxidative addition into the strong C-Cl bond.[3][6][13] |
| Base | K₃PO₄, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step without causing degradation of sensitive functional groups. K₃PO₄ is often superior for challenging couplings.[7][11] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Aprotic polar or aromatic solvents are standard. The addition of a small amount of water helps to dissolve the inorganic base and can accelerate transmetalation. Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.[5][7] |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to overcome the activation energy for the oxidative addition of the C-Cl bond. The lowest temperature that provides a reasonable reaction rate should be used to minimize side reactions.[7] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation due to oxygen exposure.2. Inappropriate ligand/base combination.3. Catalyst poisoning by the substrate's nitrogen atoms. | 1. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[7]2. Screen alternative bulky ligands (e.g., SPhos) or bases (e.g., Cs₂CO₃).3. Increase catalyst loading slightly (e.g., to 3-4 mol%). Use a more robust precatalyst system. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0) to Pd(II), which promotes homocoupling.2. Incomplete reduction of a Pd(II) precatalyst source. | 1. Improve inert atmosphere techniques.[11]2. Use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that reliably forms the active Pd(0) species. |
| Protodeborylation of Boronic Acid | 1. Instability of the boronic acid (especially heteroaryl boronic acids) under basic, aqueous conditions at high temperature.[11] | 1. Use the corresponding boronic acid pinacol (BPin) ester, which is more stable.2. Use anhydrous conditions with a base like KF.3. Do not prolong the reaction unnecessarily once the starting material is consumed. |
| Formation of Byproducts | 1. Side reactions due to excessive heat or reaction time.2. Reaction with the amine functional group. | 1. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.2. The amine at the 6-position is generally not reactive under these conditions, but if issues persist, N-protection (e.g., with a Boc group) could be considered, though it adds synthetic steps. |
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- Kandeel, M., et al. (2017). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 27(15), 3483-3488. [Link]
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. [Link]
- Worthington, R. J., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12048-12056. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33(5), 269-282. [Link]
- Al-Tel, T. H. (2011). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Chemistry, 15(22), 3954-3977. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Bhaskaran, S., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro heterocycles using XPhos Pd G2 precatalyst.
- Wang, L., et al. (2017). Expanded Heterogeneous Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides under Mild Conditions.
- Kim, S., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3326. [Link]
- Obora, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction.
- Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 11(3), 429-445. [Link]
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. [Link]
- Kale, M. J., et al. (2014). Efficient photocatalytic Suzuki cross-coupling reactions on Au–Pd alloy nanoparticles under visible light irradiation. Green Chemistry, 16(2), 1014-1020. [Link]
- ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroquinoxalin-6-amine
Introduction: Strategic C-N Bond Formation in Quinoxaline Chemistry
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The targeted functionalization of this privileged heterocycle is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often suffer from limited scope and harsh reaction conditions.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental conditions for the Buchwald-Hartwig amination of 3-Chloroquinoxalin-6-amine. We will delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, and provide a detailed, step-by-step protocol for this transformation. The aim is to equip researchers with the necessary knowledge to successfully synthesize N-aryl-quinoxalin-6-amine derivatives, a class of compounds with significant potential in various therapeutic areas.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
This intricate dance of oxidation states and ligand exchanges is what allows for the efficient and selective formation of the desired arylamine.
Visualizing the Workflow: From Reactants to Product
To provide a clear visual representation of the experimental process, the following diagram outlines the key stages of the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Key Experimental Parameters: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. Below, we discuss the rationale for the recommended conditions for the amination of this compound.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 | Third-generation (G3) Buchwald precatalysts are air- and moisture-stable, ensuring reproducible generation of the active Pd(0) species.[5][6][7] They offer high catalytic activity at low loadings. |
| Ligand | XPhos | This bulky, electron-rich phosphine ligand is highly effective for the amination of aryl chlorides, promoting both oxidative addition and reductive elimination steps. |
| Base | Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is a common and effective choice for this transformation. |
| Solvent | Toluene or 1,4-Dioxane | These are the most commonly used and effective solvents for Buchwald-Hartwig aminations, facilitating the dissolution of reactants and promoting the catalytic cycle.[8][9] Anhydrous and degassed solvent is crucial. |
| Temperature | 100-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential to prevent catalyst deactivation.[8] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the Buchwald-Hartwig amination of this compound with a generic aniline. The quantities provided are for a typical laboratory-scale reaction and can be scaled as needed.
Materials and Reagents:
-
This compound
-
Aniline (or desired amine coupling partner)
-
XPhos Pd G3 (Palladium(II) bis(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl) chloride)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Through the septum, add anhydrous and degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Place the flask in a preheated oil bath or heating mantle set to 110 °C.
-
Stir the reaction mixture vigorously at this temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample for TLC, briefly remove the flask from the heat, and under a positive pressure of inert gas, quickly remove a small aliquot with a capillary tube.
-
The reaction is typically complete within 6-24 hours, depending on the specific amine used.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Carefully quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[10] A suitable eluent system would typically be a gradient of hexane and ethyl acetate. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking on the silica gel.[11]
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Ensure the reaction was performed under strictly anhydrous and anaerobic conditions.
-
Check the quality of the reagents, particularly the base and the palladium precatalyst.
-
Consider increasing the reaction temperature or time.
-
For particularly challenging substrates, a higher catalyst loading (e.g., 3-5 mol%) may be necessary.
-
-
Side Product Formation:
-
Hydrodehalogenation of the starting material can sometimes be a competing side reaction. Optimizing the ligand and base can help to minimize this.
-
For substrates with multiple reactive sites, careful control of stoichiometry and reaction conditions is crucial for selectivity.
-
-
Purification Challenges:
-
The basic nature of the amine products can lead to tailing on silica gel chromatography. As mentioned, adding a small amount of a volatile base like triethylamine to the eluent can significantly improve the separation.[11]
-
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-aryl-quinoxalin-6-amine derivatives. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively and efficiently access a wide range of novel quinoxaline-based compounds for further investigation in drug discovery and materials science. The use of modern, third-generation precatalysts and well-established ligand systems provides a reliable and reproducible pathway to these important molecular scaffolds.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - NIH. (n.d.).
- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - NIH. (2021, June 9).
- T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water - ResearchGate. (2025, August 6).
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (n.d.).
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (2025, August 7).
- Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. (2023, October 10).
- Buchwald precatalysts G2 and G3 - Johnson Matthey. (n.d.).
- (PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine - ResearchGate. (2025, August 6).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.).
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
- Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant | The Journal of Organic Chemistry - ACS Publications. (2024, March 29).
- The Buchwald-Hartwig Amination Reaction - YouTube. (2012, April 6).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- Pd-G3 XantPhos as an efficient catalyst: Microwave-assisted C-S cross-coupling reaction in DMF | Request PDF - ResearchGate. (n.d.).
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020, October 20).
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
Application Notes & Protocols: Leveraging 3-Chloroquinoxalin-6-amine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Quinoxaline Scaffold in Modern Kinase Inhibitor Design
The relentless pursuit of targeted cancer therapies has positioned protein kinases as pivotal molecular targets.[1][2] Dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[3] Small-molecule kinase inhibitors have revolutionized oncology by offering targeted intervention with improved efficacy and often better safety profiles compared to conventional cytotoxic agents.[1][3]
Within the vast chemical space of kinase inhibitors, the quinoxaline core has emerged as a "privileged scaffold."[4][5] This bicyclic heteroaromatic structure is frequently found in biologically active molecules and provides an ideal framework for interacting with the ATP-binding site of various kinases.[6][7] The nitrogen atoms within the quinoxaline ring system are crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common anchoring point for many inhibitors.[7][8]
This application note provides a detailed guide for researchers and drug development professionals on utilizing 3-Chloroquinoxalin-6-amine as a versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position offers two orthogonal handles for chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][9] We will detail robust synthetic protocols, focusing on palladium-catalyzed cross-coupling reactions, and provide insights into the rationale behind these experimental choices.
The Strategic Advantage of this compound
The utility of this compound lies in its differential reactivity, enabling sequential and controlled functionalization.
-
The 3-Position (C3-Cl): The chloro substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This position typically points towards the ATP-binding pocket, making it a critical site for introducing moieties that can enhance binding affinity and selectivity.
-
The 6-Position (C6-NH2): The amino group is a versatile functional handle. It can be acylated, sulfonylated, or converted into ureas and thioureas.[4][5][10] This position often extends towards the solvent-exposed region of the kinase, providing an opportunity to modulate physicochemical properties like solubility and cell permeability, or to engage with secondary binding pockets.
The following diagram illustrates the primary synthetic pathways branching from this key starting material.
Caption: Synthetic pathways from this compound.
Core Synthetic Protocols
The following protocols describe robust and widely applicable methods for the derivatization of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C3-Arylation
Principle: This palladium-catalyzed reaction forms a carbon-carbon bond between the C3 position of the quinoxaline core and an aryl or heteroaryl group, utilizing a boronic acid or ester.[11] This is a cornerstone strategy for exploring the hydrophobic regions of the kinase ATP-binding site. The choice of a catalyst system like Pd(dppf)Cl₂ is often effective for electron-deficient heterocyclic halides.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Add sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-aryl-quinoxalin-6-amine derivative.
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C3-Functionalization
Principle: This reaction creates a carbon-nitrogen bond, coupling the C3 position with a primary or secondary amine.[12][13] This is invaluable for introducing hydrogen bond donors and acceptors that can interact with key residues in the kinase active site. The choice of ligand (e.g., XantPhos) is critical for achieving high yields, especially with heterocyclic substrates.[14]
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Toluene or Dioxane, degassed
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried Schlenk tube, combine Pd₂(dba)₃ (0.025 mmol) and XantPhos (0.05 mmol).
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
Add degassed anhydrous toluene (8 mL) via syringe.
-
Heat the mixture to 110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a DCM/methanol gradient) to obtain the desired 3-amino-quinoxalin-6-amine derivative.
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: N-Acylation of the 6-Amino Group
Principle: This protocol describes the functionalization of the 6-amino group of a previously synthesized 3-substituted-quinoxalin-6-amine intermediate. This reaction forms an amide linkage, which can improve cellular activity and introduce new interaction points.
Materials and Reagents:
-
3-Substituted-quinoxalin-6-amine (from Protocol 1 or 2)
-
Acyl chloride or Isocyanate (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-substituted-quinoxalin-6-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add the base (TEA or DIPEA, 1.5 mmol) and cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or isocyanate (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM (15 mL).
-
Wash with saturated sodium bicarbonate solution (15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide or urea derivative by recrystallization or silica gel column chromatography.
Characterization: Confirm the final product structure using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: A Hypothetical Kinase Inhibitor Library
To illustrate the application of these protocols, the table below summarizes a hypothetical library of compounds synthesized from this compound and their potential biological activity against a representative tyrosine kinase, such as the Transforming Growth Factor-β Type I Receptor (ALK5).[15][16]
| Compound ID | C3-Substituent (R¹) | C6-Substituent (R²) | Synthesis Route | ALK5 IC₅₀ (nM) [Hypothetical] |
| QN-1 | 4-Methylphenyl | -NH₂ | Protocol 1 | 850 |
| QN-2 | Pyridin-4-yl | -NH₂ | Protocol 1 | 420 |
| QN-3 | Morpholino | -NH₂ | Protocol 2 | 610 |
| QN-4 | 4-Methylphenyl | Phenylurea | Protocol 1 & 3 | 75 |
| QN-5 | Pyridin-4-yl | Phenylurea | Protocol 1 & 3 | 28 |
| QN-6 | Morpholino | Acetamide | Protocol 2 & 3 | 150 |
This data is for illustrative purposes only. The trend suggests that while initial C3 modification yields moderately active compounds (QN-1, QN-2, QN-3), subsequent functionalization of the 6-amino group to form a urea (QN-4, QN-5) significantly enhances inhibitory potency.
Biological Context: Targeting Kinase Signaling Pathways
The synthesized quinoxaline derivatives are designed to interfere with cellular signaling cascades that are often hyperactivated in cancer.[17] For example, many kinases are central nodes in pathways like the JAK-STAT pathway, which regulates cell growth, survival, and differentiation.[18] An inhibitor targeting a kinase in this pathway can block downstream signaling, leading to an anti-proliferative effect.
Caption: Inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound is a high-value, commercially available starting material for the efficient construction of diverse libraries of potential kinase inhibitors. The strategic application of robust synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for systematic and predictable diversification at key positions of the quinoxaline scaffold. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to develop novel, potent, and selective kinase inhibitors for therapeutic applications.
References
- Wang, H., Pang, L., Zhang, Y., Huang, J., Wang, J., Quan, H., Wang, T., & Wang, Z. (2023). Synthesis, characterization, molecular docking, and biological evaluation of novel ASK1 inhibitors. Journal of Molecular Structure, 1290, 135954.
- Yadav, V., et al. (2022). Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. Molecules, 27(15), 4987. [Link]
- Lee, J. H., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3369. [Link]
- Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(15), 6282-6302. [Link]
- Fouad, M. A., et al. (2015). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 25(16), 3291-3296. [Link]
- Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]
- Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]
- Lee, J. H., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. PubMed. [Link]
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 15(1), 1-12. [Link]
- Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Scientific Reports, 10(1), 8234. [Link]
- Lauchli, R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9084-9087. [Link]
- Roskoski, R. Jr. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules, 29(10), 2329. [Link]
- Chen, Q., et al. (2011).
- Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of scaffold-hopping approaches. Drug Discovery Today, 17(7-8), 310-324. [Link]
- Sharma, S., et al. (2020). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Current Drug Targets, 21(11), 1088-1103. [Link]
- Chen, Q., et al. (2011).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. (2025). Sino Biological. [Link]
- da Silva, A. D., et al. (2024).
- Roskoski, R. Jr. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. PubMed. [Link]
- Ellis, L., & Hicklin, D. J. (2010). Targeting Multiple Kinase Pathways: A Change In Paradigm. Clinical Cancer Research, 16(7), 1973-1978. [Link]
- Khan, I., et al. (2020).
Sources
- 1. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioengineer.org [bioengineer.org]
- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the 6-Amino Group of 3-Chloroquinoxalin-6-amine for Drug Discovery
Introduction: The Quinoxaline Scaffold and the Strategic Importance of the 6-Amino Position
The quinoxaline core is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3] The structure of 3-Chloroquinoxalin-6-amine presents a valuable starting point for the synthesis of novel therapeutic agents. The 6-amino group serves as a versatile synthetic handle for introducing a wide range of functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR).[1] Furthermore, the 3-chloro position provides an additional site for subsequent modifications, such as nucleophilic aromatic substitution, enabling the creation of diverse and complex molecular architectures.
This guide provides a detailed exploration of key derivatization strategies for the 6-amino group of this compound. It offers not just procedural steps but also the underlying chemical principles and practical insights essential for researchers in organic synthesis and drug development.
Core Derivatization Strategies
The primary amino group at the C6 position is a potent nucleophile, making it amenable to a variety of chemical transformations. The most common and effective strategies include acylation, sulfonylation, urea/thiourea formation, and reductive amination. Each method introduces distinct structural motifs, profoundly influencing the physicochemical properties and biological activity of the resulting molecules.
Figure 1: Key derivatization pathways for the 6-amino group of this compound.
Protocol 1: N-Acylation with Acyl Chlorides
Acylation is a fundamental method for converting the primary amine into a more stable and often biologically active amide. This reaction involves the treatment of the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Causality and Experimental Rationale:
-
Reagents: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are highly reactive acylating agents.
-
Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. Its role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting material and reagents.[1]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic release, then allowed to proceed at room temperature.
Step-by-Step Protocol: Synthesis of N-(3-chloroquinoxalin-6-yl)acetamide
-
Reactant Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution via syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The product should have a higher Rf value than the starting amine.
-
Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure N-(3-chloroquinoxalin-6-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
Sulfonylation introduces a sulfonamide group, a key pharmacophore found in many clinically approved drugs. The procedure is analogous to acylation but uses a sulfonyl chloride.
Causality and Experimental Rationale:
-
Reagents: Aryl sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride are commonly used.
-
Base and Solvent: The rationale is identical to that for acylation. TEA is used to neutralize the generated HCl, and DCM serves as the solvent.[1] The resulting sulfonamide is typically a very stable functional group.
Step-by-Step Protocol: Synthesis of N-(3-chloroquinoxalin-6-yl)-4-methylbenzenesulfonamide
-
Reactant Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 eq).
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-12 hours.[1]
-
Monitoring: Monitor the reaction to completion by TLC.
-
Work-up and Purification: Follow the same work-up, purification, and characterization steps as outlined in the N-acylation protocol.
| Reaction Type | Key Reagent | Base (eq) | Solvent | Temp (°C) | Typical Time (h) |
| Acylation | Acetyl Chloride (1.1 eq) | TEA (1.2 eq) | DCM | 0 to RT | 2 - 4 |
| Sulfonylation | Tosyl Chloride (1.2 eq) | TEA (1.5 eq) | DCM | RT | 6 - 12 |
| Urea Formation | Phenyl Isocyanate (1.1 eq) | None/DIPEA | DCM | RT | 12 - 24 |
Table 1: Summary of typical reaction conditions for the derivatization of this compound.
Protocol 3: Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4][5] This two-step, one-pot process first involves the formation of an intermediate imine, which is then immediately reduced to the target amine.
Causality and Experimental Rationale:
-
Carbonyl Compound: The choice of aldehyde or ketone determines the alkyl group to be installed.
-
Catalyst: A mild acid catalyst (e.g., acetic acid) is often used to facilitate the formation of the imine intermediate.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. This selectivity is crucial for a successful one-pot reaction. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.[4][6]
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this reaction.
Step-by-Step Protocol: Synthesis of 3-chloro-N-benzylquinoxalin-6-amine
-
Reactant Setup: In a round-bottom flask, combine this compound (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Extract the aqueous layer with DCM (3x).
-
Drying and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the N-alkylated product by NMR and MS analysis.
Figure 2: A generalized experimental workflow for the derivatization and purification process.
Conclusion
The 6-amino group of this compound is a highly valuable anchor point for synthetic diversification. The protocols detailed herein—acylation, sulfonylation, and reductive amination—represent robust and reliable methods for generating libraries of novel quinoxaline derivatives. By systematically applying these transformations and understanding the rationale behind each experimental choice, researchers can efficiently navigate the chemical space around this privileged scaffold to develop new therapeutic leads. Rigorous purification and characterization are paramount to ensuring the integrity of the synthesized compounds and the reliability of subsequent biological screening data.
References
- Gali-Muhtasib, H., et al. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. National Institutes of Health.
- Cohen, S. M., et al. (1994). Applications of amino acid derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. Analysis of feed grains, intravenous solutions and glycoproteins. PubMed.
- Asymmetric Synthesis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Kaur, M., et al. (2021). Biological activity of quinoxaline derivatives. ResearchGate.
- Płotka-Wasylka, J. M., et al. (2019). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
- Liu, C., et al. (2023). Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides. Chemical Communications (RSC Publishing).
- DiRocco, D. A., et al. (2013). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. PMC - NIH.
- Kataoka, H. (1996). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate.
- Kim, H. J., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Heterocycles.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Abdel-Wahab, B. F., et al. (2015). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. National Institutes of Health.
- Al-Zoubi, R. M., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health.
- Li, Y., et al. (2018). Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. ResearchGate.
- Girsang, E., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters.
- Patent WO2012131080A1. (2012). Aminoquinoxaline derivatives for treatment of neurodegenerative diseases. Google Patents.
- Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Shintaro, K., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI.
- Wikipedia. (n.d.). Reductive amination. Wikipedia.
- Al-Hiari, Y. M. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- Patent CN102234236A. (2011). Synthetic method of 3-chloro-2-methylaniline. Google Patents.
- DePaoli, A. (2019). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- ScienceDirect. (2025). Quinoxaline derivative: Significance and symbolism. ScienceDirect.
- Deshmukh, R., & Jha, A. K. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivative: Significance and symbolism [wisdomlib.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 3-Chloroquinoxalin-6-amine
Introduction: The Strategic Importance of Quinoxaline Scaffolds and C-N Bond Formation
The quinoxaline motif is a privileged heterocyclic scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The ability to precisely functionalize the quinoxaline ring is paramount for the development of novel therapeutics and advanced organic materials. Among the various synthetic transformations, the palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, stands out as a powerful and versatile method for introducing diverse amine functionalities.[1][2] This reaction has revolutionized the synthesis of arylamines, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[3]
This application note provides a comprehensive guide to the palladium-catalyzed C-N bond formation using 3-chloroquinoxalin-6-amine as a key building block. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, and provide a detailed, field-proven protocol for this transformation. Furthermore, we will explore strategies for reaction optimization and troubleshooting, ensuring that researchers, scientists, and drug development professionals can confidently and successfully implement this methodology in their own laboratories.
Core Principles and Mechanistic Considerations
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[4] The catalytic cycle, illustrated below, is a well-established sequence of elementary organometallic steps.
The Catalytic Cycle of Buchwald-Hartwig Amination
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloroquinoxaline, forming a Pd(II) complex.[5]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a more nucleophilic amido species.[5]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, releasing the desired N-substituted quinoxaline product and regenerating the active Pd(0) catalyst.[3]
The efficiency and success of this cycle are highly dependent on the choice of the palladium source, the supporting ligand, the base, and the solvent.
Experimental Protocol: Amination of this compound
This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with this compound. Optimization may be required for particularly challenging substrates.
Reagents and Equipment
| Reagent/Equipment | Recommended Specifications | Rationale for Choice |
| Palladium Precatalyst | XPhos Pd G3 or G4 | These precatalysts are air- and moisture-stable, ensuring reproducibility. They readily form the active Pd(0) species under the reaction conditions. The XPhos ligand is a bulky, electron-rich biaryl phosphine that is highly effective for coupling of heteroaryl chlorides. |
| Ligand | XPhos (if not using a precatalyst) | The bulky and electron-donating nature of XPhos accelerates both the oxidative addition and reductive elimination steps, which are often rate-limiting for challenging substrates like heteroaryl chlorides.[2] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. For base-sensitive functional groups, a weaker base like Cs₂CO₃ can be employed, although this may require higher temperatures or longer reaction times.[5] |
| Solvent | Dioxane or Toluene | These are common, relatively non-polar aprotic solvents that have been shown to be effective for Buchwald-Hartwig aminations.[6] Dioxane is often preferred for its ability to dissolve a wider range of substrates and bases. |
| Reaction Vessel | Schlenk tube or microwave vial | The reaction is sensitive to oxygen, so an inert atmosphere is required. |
| Stirring | Magnetic stir bar | To ensure homogeneity of the reaction mixture. |
| Heating | Oil bath or heating mantle with temperature control | Precise temperature control is crucial for reaction reproducibility and to minimize side reactions. |
| Inert Gas | Argon or Nitrogen | To prevent oxidation of the palladium catalyst. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired amine coupling partner (1.1-1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Expert Insight: The order of addition can be important. It is often recommended to add the solid reagents first, followed by the solvent and any liquid amines. The presence of a free amine on the quinoxaline substrate (at the 6-position) may lead to catalyst inhibition or side reactions. If low yields or complex mixtures are observed, consider protection of the 6-amino group (e.g., as a Boc-carbamate) prior to the coupling reaction.
-
-
Solvent Addition:
-
Add the anhydrous solvent (dioxane or toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
-
Degassing (Optional but Recommended):
-
For particularly sensitive reactions, the reaction mixture can be degassed by three freeze-pump-thaw cycles.
-
-
Reaction:
-
Seal the reaction vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Expert Insight: The optimal temperature will depend on the reactivity of the specific amine and the choice of base. Reactions with weaker bases may require higher temperatures.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the celite pad with additional solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired N-substituted 3-amino-6-aminoquinoxaline.
-
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of precatalyst or ensure an inert atmosphere.- Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).- Increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products | - Reaction temperature too high- Non-selective reaction | - Lower the reaction temperature.- Screen different ligands. For some heteroaromatic substrates, ligands like BrettPhos or RuPhos may offer better selectivity.[7] |
| Hydrodehalogenation | - Presence of water or other protic sources | - Ensure all reagents and solvents are anhydrous. |
| Poor Yield with Weakly Nucleophilic Amines | - Insufficient reactivity of the amine | - Use a stronger base such as LHMDS.[7]- Increase the catalyst loading.- Consider a more electron-rich ligand. |
Visualization of the Experimental Workflow
Figure 2: A flowchart outlining the key steps in the palladium-catalyzed amination of this compound.
Conclusion
The palladium-catalyzed C-N bond formation with this compound is a highly effective method for the synthesis of a diverse range of functionalized quinoxaline derivatives. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can achieve high yields and excellent functional group tolerance. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in drug discovery and materials science, enabling the efficient and reliable synthesis of novel quinoxaline-based compounds. As with any catalytic reaction, empirical optimization for each specific substrate combination is key to achieving the best results.
References
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
- Gooßen, L. J., & Paetzold, J. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Aller, E., et al. (2011). A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Organic & Biomolecular Chemistry, 9(21), 7439-7448. [Link]
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8872–8881. [Link]
- D'yakonov, V. A., et al. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Caron, S., et al. (2020). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
- Ji, Y., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoxaline Scaffold and the Strategic Value of C-3 Functionalization
An Application Guide to Nucleophilic Aromatic Substitution on 3-Chloroquinoxalines for Medicinal Chemistry and Drug Development
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are privileged structures in medicinal chemistry and materials science.[1][2] Their planar, electron-deficient aromatic system allows for significant interaction with biological targets, making them a cornerstone in the design of novel therapeutics. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and kinase inhibitory properties.[3][4]
The functionalization of the quinoxaline core is paramount to modulating its biological activity and physicochemical properties. Among the various synthetic strategies, the nucleophilic aromatic substitution (SNAr) reaction on halogenated quinoxalines stands out as a powerful and versatile tool.[5][6] Specifically, 3-chloroquinoxaline serves as a highly valuable electrophilic partner, enabling the direct introduction of a wide array of functional groups at the C-3 position. This guide provides an in-depth exploration of the SNAr mechanism on 3-chloroquinoxalines and offers detailed protocols for researchers engaged in the synthesis of diverse quinoxaline libraries.
The Mechanism of SNAr on 3-Chloroquinoxalines: An Addition-Elimination Pathway
Unlike electron-rich benzene rings that favor electrophilic substitution, the quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles. The SNAr reaction on 3-chloroquinoxaline proceeds via a well-established two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the chlorine leaving group (C-3). This step is typically the rate-determining step. The attack disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][9] The negative charge is stabilized by resonance, delocalizing over the quinoxaline ring system, particularly onto the electronegative nitrogen atoms.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the chloride ion is expelled as the leaving group, yielding the 3-substituted quinoxaline product.[9]
The presence of the quinoxaline nitrogens is crucial as they activate the ring towards nucleophilic attack, making the SNAr reaction feasible even without the strong electron-withdrawing groups often required for such reactions on simple carbocyclic aryl halides.[8][10]
Application Notes & Protocols: A Guide to Diverse C-3 Substitution
The true utility of 3-chloroquinoxaline lies in its reactivity with a broad range of nucleophiles, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.
Reaction with N-Nucleophiles: Synthesis of 3-Aminoquinoxalines
The introduction of amino groups is a cornerstone of medicinal chemistry. The reaction of 3-chloroquinoxaline with primary and secondary amines is a common and effective method to generate 3-aminoquinoxaline derivatives.
Causality Behind Experimental Choices:
-
Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base may be required.
-
Solvent: Polar aprotic solvents like ethanol, DMF, or dioxane are typically used to dissolve the reactants and facilitate the reaction.[11]
-
Catalysis: For weakly nucleophilic amines (e.g., amides, carbamates, certain heteroaromatic amines), a palladium-catalyzed Buchwald-Hartwig amination protocol is often necessary.[12][13] This involves a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand (e.g., Xantphos) to facilitate the C-N bond formation.[12][14]
Protocol 1: General Procedure for Uncatalyzed Amination
-
To a solution of 3-chloroquinoxaline (1.0 eq) in ethanol (0.2 M), add the desired amine (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-aminoquinoxaline.
Table 1: Examples of N-Nucleophile Substitution on Chloroquinoxalines
| Nucleophile | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | Ethanol | 70 | 6 | 90 | [11] |
| Piperidine | K₂CO₃ | Ethanol | 70 | 6 | 88 | [11] |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 | [15] |
| Benzamide | Pd(OAc)₂/Xantphos, K₂CO₃ | Dioxane | 100 | 4 | 92 | [12][13] |
| Pyrrole | Pd(OAc)₂/Xantphos, K₂CO₃ | Dioxane | 100 | 3 | 87 |[12][13] |
Reaction with O-Nucleophiles: Synthesis of 3-Alkoxy/Aryloxy-quinoxalines
Ethers and aryl ethers are common motifs in drug molecules. These can be readily synthesized by reacting 3-chloroquinoxaline with alcohols or phenols.
Causality Behind Experimental Choices:
-
Base: The reaction with alcohols or phenols requires a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide ion. Sodium hydride (NaH) is effective for alcohols, while a milder base like potassium carbonate is often sufficient for the more acidic phenols.[16][17]
-
Solvent: Anhydrous polar aprotic solvents such as DMF or THF are essential, especially when using a strong, water-sensitive base like NaH.
Protocol 2: General Procedure for Aryloxylation (Phenols)
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the desired phenol (1.2 eq) in anhydrous DMF (0.3 M).
-
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 3-chloroquinoxaline (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Cool the reaction to room temperature and carefully pour it into ice-water.
-
Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Examples of O-Nucleophile Substitution on Chloroquinoxalines
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenol | K₂CO₃ | DMF | 90 | 8 | 76 | [16] |
| o-cresol | K₂CO₃ | DMF | 90 | 8 | 89 | [16] |
| Ethanol | NaH | THF | 65 (reflux) | 12 | 75 | [11] |
| 4-Methoxyphenol | K₂CO₃ | DMF | 90 | 10 | 82 |[16] |
Reaction with S-Nucleophiles: Synthesis of 3-Thioquinoxalines
Thioethers are important functional groups that can modulate lipophilicity and metabolic stability. The high nucleophilicity of thiols makes them excellent partners for SNAr reactions with 3-chloroquinoxaline.[18][19]
Causality Behind Experimental Choices:
-
Base: Similar to phenols, thiols are acidic enough to be deprotonated by bases like potassium carbonate or sodium hydroxide to form the highly nucleophilic thiolate anion.[19]
-
Solvent: A variety of solvents can be used, including ethanol, DMF, and DMSO, depending on the solubility of the reactants.
Protocol 3: General Procedure for Thiolation
-
To a solution of 3-chloroquinoxaline (1.0 eq) in ethanol or DMF (0.2 M), add the thiol (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The high nucleophilicity of thiolates often allows for milder conditions.[20]
-
Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-(alkyl/aryl)thioquinoxaline.
Table 3: Examples of S-Nucleophile Substitution on Chloroquinoxalines
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 95 | [21] |
| 4-Methylthiophenol | K₂CO₃ | DMF | 25 | 2 | 92 | [21] |
| Benzyl mercaptan | Et₃N | CH₂Cl₂ | 25 | 3 | 88 | [15] |
| ortho-Dithiophenol | - | DMF | 25 | 1 | High |[22] |
General Experimental Workflow
The successful execution of these protocols relies on a systematic workflow from reaction setup to final product characterization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or low conversion | 1. Insufficiently reactive nucleophile. 2. Base is too weak. 3. Reaction temperature is too low or time is too short. 4. Deactivated starting material or wet reagents/solvents. | 1. For amines, consider a Pd-catalyzed (Buchwald-Hartwig) protocol.[12] 2. Use a stronger base (e.g., NaH for alcohols, K₂CO₃ for phenols/thiols). 3. Increase temperature and/or reaction time. Monitor by TLC/LC-MS. 4. Ensure starting materials are pure and solvents are anhydrous, especially when using moisture-sensitive reagents like NaH. |
| Recovery of starting material | Reaction has not gone to completion (see above). | Re-subject the recovered material to the reaction conditions, potentially with adjustments (higher temperature, stronger base, longer time). |
| Formation of side products | 1. For di-chloroquinoxalines, di-substitution may occur. 2. Decomposition of starting material or product under harsh conditions. 3. Reaction with solvent (e.g., hydrolysis if water is present). | 1. Use stoichiometric amounts (1.0-1.1 eq) of the nucleophile to favor mono-substitution.[11] 2. Use milder reaction conditions (lower temperature). 3. Ensure anhydrous conditions. |
| Difficult purification | Product and starting material have similar polarity. | Drive the reaction to completion to consume all starting material. If separation is still difficult, consider derivatization or an alternative purification method like preparative HPLC. |
Conclusion
Nucleophilic aromatic substitution on 3-chloroquinoxalines is a robust, high-yield, and versatile strategy for the synthesis of functionalized quinoxaline derivatives. By carefully selecting the nucleophile, base, and solvent system, researchers can readily access extensive libraries of C-3 substituted quinoxalines. The protocols and insights provided in this guide serve as a practical resource for scientists in drug discovery and organic synthesis, facilitating the exploration of this critical chemical space for the development of new and effective therapeutic agents.
References
- Liu, Z., Yu, S., Chen, D., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Dove Medical Press.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). National Institutes of Health.
- Aromatic Nucleophilic Substitution. Dalal Institute.
- Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). ResearchGate.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). mtieat.
- A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. (2013). PubMed.
- Reactions of thiols. (2019). YouTube.
- 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2018). Arabian Journal of Chemistry.
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (2024). National Institutes of Health.
- A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing).
- 17.10: Reactions of Phenols. (2024). Chemistry LibreTexts.
- Reactions of Thiols. Chemistry Steps.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2015). PubMed Central.
- Efficient Synthesis of Aromatic Quinoxaline Derivatives. (2023). eCommons.
- (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017). ResearchGate.
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2024). ACS Publications.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Reactions of Phenols. Chemistry Steps.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications.
- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. ElectronicsAndBooks.
- some more reactions of phenol. Chemguide.
- Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. (2022). OUCI.
- Thiols and Sulfides. (2023). Chemistry LibreTexts.
- SNAr reaction mechanism. (2020). YouTube.
- Quinoxaline synthesis. Organic Chemistry Portal.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2014). PubMed Central.
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2015). MDPI.
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Phenol reaction. Unknown Source.
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2012). PubMed Central.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
- Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. (2020). PubMed.
- Reactions of Thiols. ResearchGate.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2018). eScholarship.
- Phenol synthesis by substitution or oxidation. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution. (2019). YouTube.
- Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. (2024). Taylor & Francis Online.
- Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate.
Sources
- 1. mtieat.org [mtieat.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 6. ecommons.udayton.edu [ecommons.udayton.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. youtube.com [youtube.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A palladium-catalyzed coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 16. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation and Sulfonylation of 3-Chloroquinoxalin-6-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the acylation and sulfonylation of 3-chloroquinoxalin-6-amine. This key heterocyclic intermediate serves as a versatile scaffold in medicinal chemistry and drug development. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying chemical principles and rationale for experimental choices. By grounding these protocols in established chemical theory, this document aims to equip scientists with robust and reproducible methods for synthesizing novel quinoxaline-based derivatives.
Introduction: The Strategic Importance of this compound
The quinoxaline core, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] this compound, in particular, is a strategically valuable building block. It possesses two distinct points for chemical modification: the nucleophilic primary amine at the 6-position and a halogenated site at the 3-position susceptible to nucleophilic substitution.
The primary amino group at the 6-position is an ideal handle for derivatization through acylation and sulfonylation. These reactions are fundamental in drug discovery for several reasons:
-
Modulation of Physicochemical Properties: Converting the amine to an amide or sulfonamide can significantly alter solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.[4]
-
Bioisosteric Replacement: Amide and sulfonamide groups are common bioisosteres for other functional groups, allowing for fine-tuning of target binding and metabolic stability.
-
Introduction of Pharmacophoric Features: These reactions attach new substituents that can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with biological targets like kinases or receptors.[5][6]
This guide provides validated, in-depth protocols for these two crucial transformations.
Part I: Acylation of this compound
Acylation of the primary amine on the quinoxaline core is a direct and high-yielding method to form a stable amide bond. This reaction is a cornerstone of synthetic organic chemistry.[7][8]
Mechanistic Rationale and Experimental Causality
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 6-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride).[9][10]
The choice of an acyl chloride, such as acetyl chloride, as the electrophile is deliberate. The chloride is an excellent leaving group, which drives the reaction forward efficiently.[11] However, this reaction generates hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to act as an acid scavenger. Pyridine can also serve as the solvent and catalyst.
The amino group at the C-6 position is a moderately activating group, making it sufficiently nucleophilic for this transformation.[7] The reaction is typically performed at a reduced temperature (0 °C) initially to control the exothermic nature of the reaction between the amine and the highly reactive acyl chloride, and then allowed to proceed to completion at room temperature.
Experimental Workflow: Acylation
Caption: Workflow for the acylation of this compound.
Detailed Protocol: Synthesis of N-(3-chloroquinoxalin-6-yl)acetamide
Materials and Reagents:
-
This compound
-
Acetyl chloride (AcCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 10-15 mL per gram of amine).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) may form.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
| Parameter | Recommended Value | Rationale |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reactants, low boiling point for easy removal. |
| Base | Triethylamine (TEA) | Efficiently scavenges HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity of the reaction. |
| Stoichiometry | Amine:AcCl:TEA = 1:1.1:1.2 | Slight excess of reagents ensures complete conversion of the limiting amine. |
| Typical Yield | > 85% | This is generally a high-yielding reaction. |
Part II: Sulfonylation of this compound
The synthesis of sulfonamides from amines and sulfonyl chlorides is a robust and widely used reaction in the preparation of therapeutic agents.[11][12] The resulting N-S bond is exceptionally stable, and the sulfonamide moiety is a key pharmacophore in many "sulfa drugs" and kinase inhibitors.[5][11]
Mechanistic Rationale and Experimental Causality
Similar to acylation, the sulfonylation of this compound involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride (e.g., benzenesulfonyl chloride). The reaction is significantly facilitated by a base, with pyridine being the classic and highly effective choice.
Pyridine serves a dual role:
-
Acid Scavenger: It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine.
-
Catalyst: Pyridine can react with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the sulfonyl chloride itself, thereby accelerating the reaction.
Due to its role as both solvent and catalyst, pyridine is often used in excess. The reaction typically proceeds smoothly at room temperature, and the product often precipitates from the reaction mixture upon addition of water, simplifying the work-up procedure.
Experimental Workflow: Sulfonylation
Caption: Workflow for the sulfonylation of this compound.
Detailed Protocol: Synthesis of N-(3-chloroquinoxalin-6-yl)benzenesulfonamide
Materials and Reagents:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, ice.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of amine). Stir until a homogeneous solution is formed.
-
Cool the solution in an ice bath (this step is recommended for controlling the initial reaction rate but is not always necessary).
-
Slowly add benzenesulfonyl chloride (1.1 eq) in small portions to the stirred solution.
-
Remove the ice bath and allow the mixture to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction for the disappearance of the starting amine by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing a significant volume of ice-water (approx. 100 mL per gram of starting amine) with vigorous stirring. A solid precipitate should form.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove pyridine and pyridinium hydrochloride salts.
-
Dry the crude product in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
| Parameter | Recommended Value | Rationale |
| Solvent/Base | Pyridine | Acts as both solvent and catalyst/acid scavenger, promoting the reaction. |
| Temperature | Room Temp. | Sufficient for the reaction to proceed to completion overnight. |
| Stoichiometry | Amine:Sulfonyl Chloride = 1:1.1 | A slight excess of the sulfonyl chloride ensures full consumption of the amine. |
| Work-up | Precipitation in ice-water | An effective method to isolate the solid product and remove the pyridine solvent. |
| Typical Yield | > 80% | Sulfonamide formation is typically efficient and high-yielding. |
Product Validation and Scientific Trustworthiness
To ensure the integrity of the experimental results, the identity and purity of the synthesized N-(3-chloroquinoxalin-6-yl)acetamide and N-(3-chloroquinoxalin-6-yl)benzenesulfonamide must be rigorously confirmed. A self-validating protocol requires comprehensive characterization. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O stretch, sulfonamide S=O stretches).
-
Melting Point Analysis: To assess the purity of the final crystalline solid.
Safety Precautions
-
Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. They react violently with water. Handle these reagents exclusively in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine and Dichloromethane are toxic and volatile. Avoid inhalation of vapors and skin contact. All operations should be performed in a well-ventilated fume hood.
-
Ensure proper disposal of all chemical waste according to institutional guidelines.
References
- Synthesis and Biological Evaluation of Benzenesulfonamide-Substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. PubMed.
- Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. SciSpace.
- Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides. Chemical Communications (RSC Publishing).
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- Aromatic sulfonation. Wikipedia.
- Synthesis and biological evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Preprints.org.
- Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ScienceDomain International.
- Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. PMC - NIH.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- New synthesis method of high-content quizalofop-ethyl intermediate. Google Patents.
- Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. ResearchGate.
- acylation of amines. YouTube.
- Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
- 5-Chloroquinoxalin-6-amine. PubChem.
- Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. ResearchGate.
- Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. PubMed.
- A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. ResearchGate.
- Quinoxaline synthesis. Organic Chemistry Portal.
- 3-Chloroquinoxalin-2-amine. PubChem.
- Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
- Process for the direct acetylation of aromatic amines. Google Patents.
- Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC - NIH.
- Reactions of Amines. Chemistry LibreTexts.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Synthesis and Reactions of Amines. YouTube.
- Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. PMC - NIH.
- Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide. ResearchGate.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Sonogashira Coupling of 3-Chloroquinoxaline with Terminal Alkynes: Application Notes and Protocols
Introduction: The Significance of Alkynylquinoxalines
The quinoxaline scaffold is a privileged heterocyclic motif, forming the structural core of numerous compounds with significant biological activity, including applications in pharmaceuticals and organic materials.[1] Consequently, the development of efficient and versatile methods for the functionalization of the quinoxaline ring is of paramount importance to researchers in medicinal chemistry and materials science. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers a direct route to synthesize 3-alkynylquinoxaline derivatives.[2] These products are not only valuable final targets but also serve as versatile synthetic intermediates.
However, the coupling of chloro-heterocycles like 3-chloroquinoxaline presents a significant challenge due to the high bond dissociation energy of the C-Cl bond compared to its bromide and iodide counterparts.[3] This guide provides an in-depth analysis of the mechanistic principles, key experimental parameters, and a field-proven protocol for successfully executing the Sonogashira coupling of 3-chloroquinoxaline with a variety of terminal alkynes.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The generally accepted mechanism proceeds as follows:
-
Palladium Cycle (Outer Cycle):
-
Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-chloroquinoxaline, breaking the C-Cl bond and forming a Pd(II)-quinoxalinyl complex. This is often the rate-limiting step for chloro-arenes.[3]
-
Transmetalation: The Pd(II)-quinoxalinyl complex receives the alkynyl group from the activated copper(I) acetylide species, forming a Pd(II)-dialkynyl-quinoxalinyl intermediate and regenerating the Cu(I) catalyst.
-
Reductive Elimination: This intermediate rapidly undergoes reductive elimination to yield the final 3-alkynylquinoxaline product and regenerate the active Pd(0) catalyst, which re-enters the cycle.
-
-
Copper Cycle (Inner Cycle):
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[6]
-
Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[5][6] This species is the key nucleophile transferred to the palladium center.
-
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Application Notes: Optimizing for a Challenging Substrate
The successful coupling of 3-chloroquinoxaline requires careful consideration of each reaction component to overcome the inherent low reactivity of the C-Cl bond.
A. Catalyst and Ligand Selection: The Key to Activating C-Cl Bonds
For challenging substrates like aryl chlorides, standard catalysts such as Pd(PPh₃)₄ may prove insufficient.[3] The critical oxidative addition step requires a palladium center that is both electron-rich and sterically accessible.
-
Expert Insight: The choice of ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, t-Bu₃P), are highly effective.[7] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (Pd(0)L), which is crucial for cleaving the strong C-Cl bond. N-Heterocyclic Carbenes (NHCs) can also serve as highly effective, strongly donating ligands for this purpose.[4]
B. The Copper(I) Co-catalyst: A Double-Edged Sword
The role of the copper(I) salt (typically CuI) is to facilitate the deprotonation of the alkyne and form the copper acetylide, which then engages in transmetalation.[2] While this dramatically increases the reaction rate under mild conditions, it can also promote a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5]
-
When to Consider Copper-Free Conditions: If the terminal alkyne is particularly prone to homocoupling or if the resulting diyne is difficult to separate from the desired product, a copper-free Sonogashira protocol should be considered.[5][8] These systems typically require a stronger base (e.g., Cs₂CO₃, K₃PO₄) and often a more robust palladium/ligand system to function efficiently, as the palladium complex must facilitate the deprotonation of the alkyne directly.
C. The Base and Solvent System
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is standard. It serves two purposes: to deprotonate the alkyne (in concert with the copper catalyst) and to act as a scavenger for the HCl generated during the reaction.[3][9] The amine can often be used as the solvent or co-solvent.
-
Solvent: Aprotic polar solvents like DMF, THF, or 1,4-dioxane are commonly employed to ensure the solubility of all components, particularly the palladium complexes and the quinoxaline substrate. Anhydrous and anaerobic (oxygen-free) conditions are typically required to prevent catalyst deactivation and alkyne homocoupling.[9]
D. Temperature Considerations
While many Sonogashira reactions with aryl iodides or bromides proceed at room temperature, the coupling of chloro-arenes almost invariably requires elevated temperatures (e.g., 60–120 °C) to drive the challenging oxidative addition step to completion.[3]
Experimental Protocol: Synthesis of 3-(Phenylethynyl)quinoxaline
This protocol provides a representative procedure for the coupling of 3-chloroquinoxaline with phenylacetylene.
Caption: A flowchart illustrating the key stages of the Sonogashira coupling experiment from preparation to final product characterization.
Materials and Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles
-
Standard laboratory glassware
-
3-Chloroquinoxaline (1.0 mmol, 164.6 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N, 5 mL, degassed)
-
Tetrahydrofuran (THF, 5 mL, anhydrous and degassed)
-
Ethyl acetate, hexane, brine, magnesium sulfate
Procedure:
-
Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is fitted with a reflux condenser and allowed to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add 3-chloroquinoxaline (164.6 mg), Pd(PPh₃)₂Cl₂ (21.1 mg), and CuI (11.4 mg).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe.
-
Alkyne Addition: Add phenylacetylene (132 µL) dropwise to the stirred solution via syringe.
-
Reaction: Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (3-chloroquinoxaline) is consumed (typically 6-12 hours).
-
Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(phenylethynyl)quinoxaline.
Data Presentation: Reaction Scope
The protocol is adaptable to a range of terminal alkynes. The table below summarizes typical conditions and outcomes for the Sonogashira coupling of haloquinoxalines.
| Entry | Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,3-Dichloroquinoxaline | Phenylacetylene | Pd(0)/PEG Nanoparticles | Et₃N | 80 | 85 (mono) | [10] |
| 2 | 2,3-Dichloroquinoxaline | 4-Ethynyltoluene | Pd(0)/PEG Nanoparticles | Et₃N | 80 | 82 (mono) | [10] |
| 3 | 2-Chloro-3-methoxyquinoxaline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 65 | 92 | [11] |
| 4 | 2-Chloro-3-methoxyquinoxaline | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 65 | 85 | [11] |
| 5 | 3-Bromo-2-trifluoromethylquinoline | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ / ACN | 80 | 99 | [12] |
Note: Data for 3-chloroquinoxaline is extrapolated from similar, highly relevant quinoxaline and quinoline systems. Yields are highly dependent on the specific ligand and reaction conditions employed.
Conclusion
The Sonogashira coupling of 3-chloroquinoxaline, while challenging, is a highly achievable and valuable transformation for synthetic chemists. Success hinges on a rational approach to catalyst selection, favoring bulky, electron-rich ligands to overcome the hurdle of C-Cl bond activation. Careful control of reaction parameters, including temperature and the strategic use of a copper co-catalyst, allows for the efficient synthesis of a diverse range of 3-alkynylquinoxalines, opening doors to novel pharmaceutical and material science discoveries.
References
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Beilstein Journal of Organic Chemistry.
- Nguyen, T-D., et al. Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling.
- Chen, W., et al.
- ChemHelpASAP. Sonogashira cross-coupling reaction. YouTube, 2020. [Link]
- Reddy, T. R., et al. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 2015. [Link]
- ACS Publications. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]
- Zeni, L., et al. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 2024. [Link]
- RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- El-Sayed, N. F., et al. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry, 2024. [Link]
- Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 2013. [Link]
- Vedantu.
- ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
- ResearchGate. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of 3-Aminoquinoxaline Derivatives for Anticancer Drug Discovery
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among these, 3-aminoquinoxaline derivatives have emerged as a particularly promising class of anticancer agents, primarily through their action as competitive inhibitors of protein kinases crucial for tumor growth and survival.[2] This guide provides a comprehensive overview of the strategic synthesis, characterization, and biological evaluation of 3-aminoquinoxaline derivatives. It details robust synthetic protocols, explains the causal-mechanistic rationale behind experimental choices, and offers field-proven insights into structure-activity relationship (SAR) studies, empowering researchers in the development of novel, potent, and selective anticancer therapeutics.
The Scientific Rationale: Targeting Oncogenic Kinases with the 3-Aminoquinoxaline Pharmacophore
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting a variety of protein tyrosine kinases (PTKs), including VEGFR, EGFR, PDGFR, and others.[2] These enzymes are central components of signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of many cancers. The 3-aminoquinoxaline core acts as a versatile pharmacophore. The nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the amino group at the C3 position serves as a key handle for introducing diverse substituents. These substituents can be tailored to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties, making this scaffold a fertile ground for anticancer drug design.[1][3]
Mechanism of Action: Kinase Inhibition
The primary anticancer mechanism for many 3-aminoquinoxaline derivatives is the competitive inhibition of ATP at the catalytic site of oncogenic kinases. By occupying this pocket, the drug prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascades that drive tumor cell proliferation and angiogenesis.
Figure 2: Synthetic workflow for 3-aminoquinoxaline derivatives via the dione route.
Protocol 2.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
This foundational step involves the condensation of an o-phenylenediamine with oxalic acid.
-
Principle: A straightforward acid-catalyzed condensation reaction forms the pyrazine ring of the quinoxaline system.
-
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.2 eq)
-
4M Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend o-phenylenediamine in 4M HCl in a round-bottom flask equipped with a reflux condenser.
-
Add oxalic acid dihydrate to the suspension.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove excess HCl and unreacted starting materials.
-
Dry the product under vacuum to yield quinoxaline-2,3(1H,4H)-dione as a solid.
-
-
Expert Note: This reaction is generally high-yielding and produces a clean product that often does not require further purification for the next step.
Protocol 2.2: Synthesis of 2,3-Dichloroquinoxaline
The dione is converted to the highly reactive 2,3-dichloroquinoxaline, a key intermediate for introducing nucleophiles. [4]
-
Principle: The hydroxyl groups of the dione tautomer are replaced with chlorine atoms using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Materials:
-
Quinoxaline-2,3(1H,4H)-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Combine quinoxaline-2,3(1H,4H)-dione and POCl₃ in a round-bottom flask equipped with a reflux condenser.
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture to reflux for 3-5 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a cold sodium bicarbonate solution to neutralize any residual acid.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure 2,3-dichloroquinoxaline.
-
Protocol 2.3: Selective Mono-Amination of 2,3-Dichloroquinoxaline
This crucial SNAr reaction selectively installs the primary or secondary amine at one of the chloro-positions.
-
Principle: The electron-withdrawing nature of the pyrazine ring and the second chlorine atom activates the C2 and C3 positions for nucleophilic attack. By controlling stoichiometry and reaction conditions, mono-substitution can be favored.
-
Materials:
-
2,3-Dichloroquinoxaline (1.0 eq)
-
Desired amine (R-NH₂) (1.0-1.2 eq)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: e.g., Acetonitrile (CH₃CN), n-Butanol, or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in the chosen solvent in a round-bottom flask.
-
Add the amine (R-NH₂) followed by the base (DIPEA or K₂CO₃).
-
Heat the reaction mixture, typically between 60 °C and 100 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 3-amino-2-chloroquinoxaline derivative.
-
-
Expert Note: The choice of solvent and temperature is critical. Less reactive amines may require higher temperatures or a more polar solvent like DMSO. Using a slight excess of the amine can drive the reaction to completion but may increase the formation of the di-substituted byproduct.
Library Diversification and Characterization
The 3-amino-2-chloroquinoxaline intermediate is a versatile platform for creating a library of analogs. The remaining chlorine atom can be functionalized via cross-coupling reactions, while the amino group can be acylated or sulfonylated.
Protocol 3.1: Amide/Sulfonamide Formation
-
Principle: Standard coupling reactions to form amide or sulfonamide linkages, which are often found in potent kinase inhibitors. [2]* Procedure (Amide Synthesis Example):
-
Dissolve the 3-amino-2-chloroquinoxaline derivative (1.0 eq) and a carboxylic acid (1.1 eq) in a solvent like Dichloromethane (DCM) or DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir at room temperature for 6-18 hours.
-
Perform an aqueous workup and purify by column chromatography to yield the final amide product.
-
Structural Characterization
After synthesis and purification, the identity and purity of each compound must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological testing.
| Technique | Purpose | Example Observation for a Hypothetical Product |
| ¹H NMR | Confirms proton environment and structure | Aromatic protons in the 7-8 ppm range; NH proton as a broad singlet. |
| ¹³C NMR | Confirms carbon backbone | Quinoxaline carbons typically appear between 120-160 ppm. |
| HRMS (ESI+) | Confirms molecular formula | Calculated mass: 350.1234; Found: 350.1236 [M+H]⁺. |
| HPLC | Assesses purity | Single peak at a specific retention time, Purity > 95%. |
| Table 1: Standard characterization data for synthesized derivatives. |
Biological Evaluation: Assessing Anticancer Activity
Protocol 4.1: In Vitro Cytotoxicity using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [2]
-
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Example Data Presentation
The results of the cytotoxicity screening are typically summarized in a table to compare the potency of different derivatives.
| Compound | Modification | IC₅₀ (µM) vs. HCT116[2] | IC₅₀ (µM) vs. MCF-7[2] | IC₅₀ (µM) vs. A549[5] |
| Ref. Drug | Doxorubicin | ~0.5 - 2.0 | ~0.4 - 1.5 | ~0.3 - 1.0 |
| XVa | 3-(p-chloroanilino) | 4.4 | 5.3 | Not Reported |
| VIIIc | 3-(thiourea derivative) | 2.5 | 9.0 | Not Reported |
| 4i | 3-(ester derivative) | Not Reported | >50 | 3.90 |
| Table 2: Example of in vitro anticancer activity data for representative 3-aminoquinoxaline derivatives from literature. |
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 3-aminoquinoxaline scaffold allows for the elucidation of SAR, guiding the design of more potent and selective analogs. [6]
Figure 3: Key insights into the Structure-Activity Relationship (SAR) for 3-aminoquinoxaline anticancer agents.
-
Amino Substituent (R2): This is the most critical position for modulating activity. [1]The introduction of various aryl, heteroaryl, urea, and amide moieties directly influences the compound's interaction with the target kinase. [2]* Benzene Ring Substituents (R1): The electronic nature of substituents on the quinoxaline's benzene ring can fine-tune activity. Small electron-withdrawing groups like chlorine can sometimes enhance potency. [2]* Position 2 Substituent (R3): Replacing the chlorine at the C2 position with other groups (e.g., via Suzuki or Sonogashira coupling) offers another avenue for optimization, although steric hindrance must be considered.
Conclusion
The 3-aminoquinoxaline scaffold is a validated and highly tractable platform for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic route via quinoxaline-2,3-dione is a robust and scalable method for accessing key intermediates. Subsequent diversification, guided by systematic SAR studies and robust biological evaluation protocols like the MTT assay, provides a clear and effective pathway for identifying lead compounds with potent antiproliferative activity. The methodologies and insights presented in this guide offer a solid foundation for researchers aiming to exploit this promising chemical space in the ongoing search for more effective cancer therapies.
References
- Zayed, M.F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2659.
- Refat, H.M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2855.
- de Oliveira, C.S., et al. (2023). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 13(1), 1083.
- Zayed, M.F., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate.
- International Journal of Molecular Sciences. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.
- Li, P., et al. (2023). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 28(14), 5521.
- Montana, M., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360.
- MDPI. (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Al-Saffar, A.T., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 345-359.
- Rachagani, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 3-Chloroquinoxalin-6-amine
< <
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Fluorescence Sensing
Quinoxaline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry and materials science.[1][2] The quinoxaline core is considered a "privileged scaffold" due to its presence in a multitude of biologically active molecules and its versatile photophysical properties.[1] These properties, which include strong fluorescence and environmental sensitivity, make quinoxalines ideal candidates for the development of chemosensors for detecting metal cations, anions, and biologically relevant small molecules.[3][4][5] The ability to readily functionalize the quinoxaline ring allows for the fine-tuning of its electronic and steric properties, leading to the rational design of fluorescent probes with specific sensing capabilities.[4][6]
3-Chloroquinoxalin-6-amine is a particularly valuable building block for the synthesis of novel fluorescent probes. The presence of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position provides two distinct sites for chemical modification. This dual functionality allows for the introduction of various recognition moieties and the modulation of the molecule's photophysical characteristics. This guide provides detailed protocols and technical insights for the synthesis of fluorescent probes derived from this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The synthesis of functionalized quinoxaline derivatives from this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods offer a broad substrate scope and high functional group tolerance, making them indispensable tools for constructing complex molecular architectures.[7][8][9]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[7][10] In the context of this compound, this reaction can be employed to introduce various amine-containing recognition units at the 3-position, which can serve as binding sites for analytes of interest.
dot
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the coupling of various amines to the 3-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine coupling partner (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (0.03-0.04 mmol, 3.0-4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene or Dioxane (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine coupling partner to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15-30 minutes to allow for catalyst activation, then heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fluorescent probe.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for achieving high catalytic activity. Bulky, electron-rich biarylphosphine ligands are often preferred for the coupling of aryl chlorides as they promote the oxidative addition step and stabilize the active Pd(0) species.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle. For base-sensitive substrates, a weaker base such as cesium carbonate or potassium phosphate may be employed.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene and dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound.[8][9] This reaction can be utilized to introduce aryl or heteroaryl substituents at the 3-position of this compound, which can significantly influence the photophysical properties of the resulting probe.
dot
Caption: A generalized sensing mechanism for a quinoxaline-based fluorescent probe.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide range of fluorescent probes. By employing powerful synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, researchers can readily introduce diverse functionalities to the quinoxaline scaffold. This allows for the rational design of probes with tailored photophysical properties for the selective detection of various analytes. The detailed protocols and insights provided in this guide are intended to empower researchers in the fields of chemistry, biology, and drug development to explore the full potential of this promising class of fluorescent sensors.
References
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022). MDPI. [Link]
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity rel
- Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. (2020).
- Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (2021).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022).
- Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021). Authorea. [Link]
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024).
- Synthesis of Reaction-Based Amine Fluorescent Probe and the Effect of Its Amino-Substitution Position on Formaldehyde Detection Performance. (2020).
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). PubMed. [Link]
- Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers. [Link]
- Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. (2015). PubMed. [Link]
- Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025).
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. (2015). PubMed. [Link]
- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
- Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin. (2014). RSC Publishing. [Link]
- Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. (2015).
- The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2011). PubMed. [Link]
- Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (2022). MDPI. [Link]
- Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors. (2006). PubMed. [Link]
- Synthesis and Reactions of Amines. (2024). YouTube. [Link]
- New pyrazolo-quinoline scaffold as a reversible colorimetric fluorescent probe for selective detection of Zn 2+ ions and its imaging in live cells. (2017).
- 5-Chloroquinoxalin-6-amine. (n.d.). PubChem. [Link]
- Ethynylbenzaldehydes as novel reaction-based “turn-on” fluorescent probes for primary amine detection in solution, vapor, food, proteins, and live cells. (2018).
- 3-Chloroquinoxalin-2-amine. (n.d.). PubChem. [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Reduction of a Nitroquinoxaline to an Aminoquinoxaline
Introduction: The Strategic Importance of Aminoquinoxalines
In the landscape of pharmaceutical and materials science research, the quinoxaline scaffold is a privileged heterocyclic motif. The introduction of an amino group onto this scaffold unlocks a vast potential for molecular diversification, serving as a critical precursor for the synthesis of a wide array of bioactive compounds and functional materials. Aminoquinoxalines are key building blocks in the development of novel therapeutics, including kinase inhibitors, antibacterial agents, and antiviral compounds. Furthermore, their unique electronic properties make them valuable in the design of advanced polymers and organic electronics.[1]
The most common and strategically sound approach to accessing aminoquinoxalines is through the reduction of their nitro-substituted precursors. This transformation is a cornerstone of synthetic organic chemistry, and the choice of reduction protocol can significantly impact yield, purity, and scalability. This document provides a detailed guide to the experimental procedures for the reduction of nitroquinoxalines, offering insights into the underlying chemical principles and providing field-proven protocols for researchers, scientists, and drug development professionals.
Choosing the Right Reduction Strategy: A Comparative Overview
The selection of a reducing agent for the conversion of a nitroquinoxaline to an aminoquinoxaline is dictated by several factors, including the presence of other functional groups in the molecule (chemoselectivity), desired reaction conditions (e.g., temperature, pressure), and considerations of cost, safety, and environmental impact. Here, we present a comparative analysis of three commonly employed and reliable methods.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Methanol, Room Temp, 1 atm H₂ | High yields, clean reaction, scalable | Requires specialized equipment, potential for over-reduction of other functional groups |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Reflux | Good functional group tolerance, mild conditions | Stoichiometric amounts of tin salts produced, workup can be challenging |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Aqueous/Organic co-solvent, RT to mild heat | Mild, metal-free, good chemoselectivity | Can require aqueous workup, reagent stability can be a concern |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-Nitroquinoxaline-2,3(1H,4H)-dione
This protocol details the reduction of a nitroquinoxaline derivative using palladium on carbon as a catalyst under a hydrogen atmosphere. This method is highly efficient and generally provides a clean product.[2]
Causality Behind Experimental Choices:
-
10% Palladium on Carbon (Pd/C): Palladium is a highly effective catalyst for the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction to occur.[3][4]
-
Methanol as Solvent: Methanol is a good solvent for many organic compounds and is relatively inert under these hydrogenation conditions.
-
Hydrogen Gas: The ultimate reducing agent in this reaction. A balloon filled with hydrogen provides a convenient and safe way to maintain a positive pressure of hydrogen in the reaction flask for lab-scale synthesis.
-
Celite Filtration: Celite is a diatomaceous earth that provides a fine filter aid to ensure the complete removal of the finely divided palladium catalyst from the reaction mixture.
Workflow Diagram:
Sources
- 1. CN110627732A - A method for synthesizing nitroquinoxaline or derivatives thereof and aminoquinoxaline or derivatives thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
Application Note & Protocol: A Scalable and Versatile Approach to the Synthesis of 3-Chloroquinoxalin-6-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] This application note provides a comprehensive guide to the large-scale synthesis of 3-Chloroquinoxalin-6-amine, a key intermediate that offers two distinct points for chemical modification: a reactive chlorine atom for nucleophilic substitution and an amino group for amide, urea, or sulfonamide formation. We present a robust, multi-step synthesis pathway, detailed experimental protocols, and critical considerations for process optimization and scale-up. The methodologies described herein are designed to be self-validating, with clear explanations for experimental choices to ensure both high yield and purity on a large scale.
Introduction: The Strategic Importance of this compound
Quinoxaline derivatives are a cornerstone of modern drug discovery, with applications ranging from antibacterial agents to kinase inhibitors in oncology.[1][2] The strategic value of the this compound intermediate lies in its inherent bifunctionality. The chlorine atom at the C3 position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles (amines, alcohols, thiols). Simultaneously, the amine at the C6 position serves as a versatile handle for introducing diverse functional groups, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic properties.[1]
This guide details a reliable and scalable synthetic route starting from commercially available precursors, focusing on practical, field-proven techniques suitable for multi-gram to kilogram-scale production.
Overall Synthetic Strategy
The synthesis of the target intermediate is achieved through a logical three-step sequence, designed for efficiency and scalability. The workflow begins with the construction of the core quinoxaline ring system, followed by chlorination and, finally, a selective reduction.
This strategy is advantageous for large-scale production because it avoids chromatographic purification in the initial steps, relying instead on precipitation and recrystallization to achieve high purity.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water; handle with extreme caution.
Protocol 1: Synthesis of 6-Nitro-1,4-dihydroquinoxaline-2,3-dione
This step involves the classic cyclocondensation reaction between an ortho-diamine and a 1,2-dicarbonyl equivalent, in this case, oxalic acid.[3]
-
Reagents & Equipment:
-
4-Nitro-1,2-phenylenediamine (1.0 eq)
-
Oxalic acid dihydrate (1.2 eq)
-
4M Hydrochloric Acid
-
Large round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add 4-Nitro-1,2-phenylenediamine and 4M HCl. Stir to form a slurry.
-
Add oxalic acid dihydrate to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol.
-
Dry the resulting yellow-orange solid under vacuum at 60 °C to a constant weight. The product is typically of high purity (>98%) and can be used directly in the next step.
-
Protocol 2: Synthesis of 2,3-Dichloro-6-nitroquinoxaline
This protocol uses a standard chlorinating agent to convert the quinoxaline-dione into the dichloro derivative. The use of a catalytic amount of DMF is crucial for the reaction to proceed efficiently.
-
Reagents & Equipment:
-
6-Nitro-1,4-dihydroquinoxaline-2,3-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq, used as reagent and solvent)
-
N,N-Dimethylformamide (DMF) (0.1 eq, catalytic)
-
Reaction vessel suitable for corrosive reagents with reflux condenser and gas scrubber (to neutralize HCl fumes)
-
-
Procedure:
-
Carefully charge the reaction vessel with phosphorus oxychloride under an inert atmosphere (e.g., Nitrogen).
-
Slowly add the 6-Nitro-1,4-dihydroquinoxaline-2,3-dione in portions. The addition may be exothermic; maintain the temperature below 40 °C.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-16 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature.
-
Crucial Step (Work-up): Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with caution in a large vessel to accommodate potential foaming and gas evolution.
-
The product will precipitate as a pale-yellow solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash extensively with water, followed by a cold heptane wash.
-
Dry the solid under vacuum.
-
Protocol 3: Synthesis of this compound
The final step to the key intermediate involves the selective reduction of the nitro group. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its high efficiency and clean work-up.[1]
-
Reagents & Equipment:
-
2,3-Dichloro-6-nitroquinoxaline (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 1-2 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
Charge the hydrogenation vessel with 2,3-Dichloro-6-nitroquinoxaline and the solvent (Ethanol).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep the filter cake wet.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Toluene/heptane) to yield this compound as a crystalline solid.
-
Derivatization and Application
The this compound intermediate is now ready for diversification. The two reactive sites can be functionalized sequentially to build a library of compounds.
Data Summary and Optimization
The following table summarizes typical results and conditions for the synthesis. Optimization for large-scale production should focus on minimizing solvent volumes, using cost-effective reagents, and ensuring reaction times are practical for a manufacturing environment.[4]
| Step | Key Transformation | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Purification Method |
| 1 | Cyclocondensation | 4-Nitro-1,2-phenylenediamine, Oxalic acid | 4M HCl | 105 | 4-6 | 90-95% | Filtration & Wash |
| 2 | Dichlorination | 6-Nitro-1,4-dihydroquinoxaline-2,3-dione, POCl₃ | POCl₃ | 110 | 12-16 | 85-90% | Precipitation & Wash |
| 3 | Nitro Reduction | 2,3-Dichloro-6-nitroquinoxaline, H₂/Pd-C | Ethanol | RT | 4-8 | 80-88% | Recrystallization |
Key Optimization Insights:
-
Catalyst Choice: While Pd/C is highly effective for the reduction, alternative methods like using iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) can be more cost-effective at a very large scale, though they may require more complex work-up procedures.
-
Solvent Selection: In Step 3, ethyl acetate can be a suitable alternative to ethanol and may simplify product isolation due to its lower boiling point and differential solubility.
-
Temperature Control: The quenching of POCl₃ in Step 2 is the most critical scale-up challenge. A jacketed reactor with good cooling capacity is essential, and a reverse quench (adding ice/water to the reactor) is not recommended. A slow, controlled addition of the reaction mixture to a large volume of ice/water is the safest approach.
Conclusion
This application note outlines a robust and scalable synthetic route to this compound, a highly valuable intermediate for drug discovery. By following the detailed protocols and considering the scale-up recommendations, research and development teams can efficiently produce this building block and its derivatives in significant quantities. The strategic design of the synthesis, which relies on classical, well-understood reactions and non-chromatographic purification methods, ensures its applicability in both academic and industrial settings.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: http://www.sapub.org/journal/paperinformation.aspx?doi=10.5923/j.ajoc.20150501.03
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinoxalines.shtm
- Zhang, L., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 222, 113589. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8350172/
- Kaur, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4936. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399395/
- Gunn, R. J., et al. (2012). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(19), 6149-6153. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448858/
- Ali, I., et al. (2015). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate. Available at: https://www.researchgate.net/publication/281273906_Green_synthesis_of_quinoxaline_and_substituted_quinoxalines
- Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2014/i/2-10515/10515/abstract
- Hernández-Pérez, J. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry, 2014, 470919. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/
- BenchChem. (2025). Optimization of reaction conditions for quinoxaline derivative synthesis. Available at: https://www.benchchem.
- Narsaiah, B., & Kumar, K. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(3), 225-230. Available at: https://acgpubs.org/record/20130503095333_12_RNP-1210-098.pdf
- Apollo Scientific. (2023). Safety Data Sheet: Quinoxaline. Available at: https://www.apolloscientific.co.uk/msds/OR0535_msds.pdf
- Ng, S. W. (2009). 2-Chloroquinoxaline. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 3), o538. Available at: https://www.researchgate.
- Lassagne, F., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 5(105), 86175-86191. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4686008/
- BenchChem. (2025). Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry. Available at: https://www.benchchem.
Sources
A Comprehensive Guide to HPLC and LC-MS Methods for Purity Analysis of Substituted Quinoxalines
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Introduction
1.1 The Quinoxaline Scaffold in Pharmaceutical Development
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to interact with a wide range of biological targets. This has led to the development of quinoxaline-containing compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[2][3][4] Several commercially available drugs, such as the antibiotic echinomycin, feature this heterocyclic core, highlighting its therapeutic importance.[2] As new substituted quinoxalines advance through the drug development pipeline, the need for robust analytical methods to ensure their quality, safety, and efficacy becomes paramount.
1.2 The Critical Role of Purity Analysis
In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[5][6] Impurities, even at trace levels, can originate from starting materials, synthetic byproducts, or degradation of the API.[6][7] These impurities may have their own pharmacological or toxicological effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the impurity profile of any new drug substance.[5][8] Therefore, developing and validating sensitive and specific analytical methods for purity analysis is not just a scientific necessity but a regulatory requirement.[9][10]
1.3 Scope of this Application Note
This guide, designed for researchers and drug development professionals, provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of substituted quinoxalines. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding protocols in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[11][12]
Foundational Principles of Chromatographic Analysis
2.1 HPLC for Quantification of Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis.[13][14] Its high resolution, sensitivity, and reproducibility make it the ideal technique for separating the main API from its structurally similar impurities and accurately quantifying them.[15] Reversed-phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase, is the most common mode for analyzing moderately polar compounds like many quinoxaline derivatives.[16][17]
2.2 LC-MS for Identification of Impurities
While HPLC with UV detection is excellent for quantification, it provides no structural information about the impurities it separates. This is where coupling liquid chromatography with mass spectrometry (LC-MS) becomes an indispensable tool.[18] LC-MS provides the molecular weight of an impurity and, through tandem mass spectrometry (MS/MS), generates fragmentation patterns that offer definitive structural clues.[19] This capability is crucial for identifying unknown impurities that may arise during synthesis or degradation.[18]
2.3 The Importance of Forced Degradation Studies
To ensure a purity method is "stability-indicating," it must be able to separate the API from any potential degradation products that could form under various stress conditions.[20] Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate these degradants.[21] These studies are a regulatory requirement and are fundamental to developing a specific and robust analytical method.[20][22]
Part I: HPLC Method for Purity Determination
3.1 Method Development Strategy: A Rational Approach
Developing a robust HPLC method is a systematic process aimed at achieving adequate separation of all relevant compounds with good peak shape and sensitivity in a reasonable timeframe.
-
3.1.1 Column Selection : The choice of stationary phase is critical for achieving separation.
-
C18 (Octadecylsilyl) columns are the workhorse of reversed-phase chromatography and a good starting point for most quinoxaline derivatives due to their hydrophobic nature.
-
Phenyl-Hexyl columns can offer alternative selectivity, particularly for aromatic compounds like quinoxalines, through π-π interactions between the phenyl rings of the stationary phase and the analyte.[23] This can be advantageous for resolving closely related isomers.
-
-
3.1.2 Mobile Phase Optimization : The mobile phase composition dictates the retention and elution of analytes.
-
Organic Modifier : Acetonitrile and methanol are the most common organic solvents used in RP-HPLC. Acetonitrile often provides better peak shapes and lower UV cutoff, while methanol can offer different selectivity. A good starting point is a gradient elution from a low to a high concentration of the organic modifier to survey the sample's complexity.[17]
-
pH and Buffers : The basic nitrogen atoms in the quinoxaline ring mean that their ionization state is pH-dependent. Operating at a pH where the analytes are in a single ionic state (either neutral or fully protonated) is crucial for good peak shape and reproducibility. A pH between 3 and 6 is often a good starting range. Using a buffer (e.g., ammonium acetate, ammonium formate, or phosphate) is essential to control the mobile phase pH.[24] Phosphate buffers are robust but not compatible with MS detectors.
-
-
3.1.3 Detector Wavelength Selection : The UV detector wavelength should be set at the absorbance maximum (λmax) of the primary quinoxaline analyte to ensure maximum sensitivity. If impurities have significantly different UV spectra, a Diode Array Detector (DAD) can be used to monitor multiple wavelengths simultaneously and assess peak purity.[11]
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
3.2 Protocol 1: A Validated RP-HPLC Method for a Model Substituted Quinoxaline
This protocol describes a general-purpose, stability-indicating RP-HPLC method suitable for a hypothetical substituted quinoxaline API.
-
3.2.1 Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Ammonium acetate (reagent grade or higher).
-
Glacial acetic acid (reagent grade or higher).
-
Substituted Quinoxaline Reference Standard and sample.
-
-
3.2.2 Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good efficiency and retention for moderately polar compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 (adjusted with acetic acid) | Buffering capacity ensures reproducible retention times for basic quinoxalines.[24] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-2 min: 10% B; 2-20 min: 10-80% B; 20-22 min: 80% B; 22-23 min: 80-10% B; 23-30 min: 10% B | A gradient is used to elute a wide range of potential impurities with varying polarities.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Detection | UV at 254 nm (or λmax of the compound) | Wavelength for general aromatic compound detection. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
-
3.2.3 Standard and Sample Preparation
-
Diluent : Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Solution (0.5 mg/mL) : Accurately weigh about 25 mg of the Quinoxaline Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL) : Prepare in the same manner as the Standard Solution using the sample to be analyzed.
-
-
3.2.4 System Suitability Before sample analysis, inject the Standard Solution in replicate (n=6). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry) : ≤ 2.0
-
Theoretical Plates (N) : ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area : ≤ 2.0%
-
Part II: LC-MS Method for Impurity Identification
4.1 The Power of Mass Spectrometry in Structural Elucidation
When an unknown peak is detected in the HPLC analysis, LC-MS is employed for identification. The mass spectrometer acts as a highly specific and sensitive detector, providing molecular weight information that is critical for determining the elemental composition of an unknown impurity.[18][25]
4.2 Ionization Techniques
-
Electrospray Ionization (ESI) : This is the most common technique for polar and ionizable molecules like quinoxalines. It generates protonated molecules [M+H]+ in positive ion mode, which is ideal for basic compounds.
-
Atmospheric Pressure Chemical Ionization (APCI) : APCI is suitable for less polar compounds and is less susceptible to matrix effects than ESI.
4.3 Protocol 2: LC-MS/MS for Impurity Characterization
This protocol uses the same chromatographic separation as Protocol 1, but with an MS-compatible mobile phase and a mass spectrometer as the detector.
-
4.3.1 Instrumentation and Materials
-
LC-MS/MS system (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).
-
Materials as listed in Protocol 1, but substituting ammonium acetate/acetic acid with 0.1% formic acid in water and acetonitrile (MS-compatible mobile phase).
-
-
4.3.2 LC and MS Conditions
| Parameter | Condition | Rationale |
| LC Conditions | As per Protocol 1, but with MS-compatible mobile phase | Formic acid is volatile and provides protons for efficient ESI+ ionization. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Best for basic nitrogen-containing heterocycles. |
| Scan Mode | Full Scan (e.g., m/z 100-1000) | To detect all ions and determine the molecular weight of the impurity. |
| MS/MS Mode | Product Ion Scan | To fragment the impurity's parent ion and obtain structural information. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of energies ensures comprehensive fragmentation. |
-
4.3.3 Data Acquisition and Processing
-
Inject the sample into the LC-MS system.
-
Obtain the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for the unknown impurity peak to determine its [M+H]+ ion.
-
Perform a second injection using a targeted MS/MS experiment on the determined parent mass.
-
Analyze the resulting fragmentation pattern to propose a structure.
-
4.4 Interpreting Mass Spectra of Quinoxalines
The fragmentation of quinoxalines in MS/MS is predictable and provides valuable structural information. Common fragmentation pathways often involve cleavages of the substituent groups or ring fissions. The stability of the bicyclic aromatic core means that initial fragmentations typically involve the loss of side chains attached to the ring.[26]
Overall Workflow for Purity Analysis and Impurity ID
Caption: Integrated workflow for purity testing and impurity identification.
Method Validation According to ICH Q2(R2) Guidelines
Once developed, the HPLC method must be formally validated to prove its suitability for its intended purpose.[27][28] The validation process follows the ICH Q2(R2) guideline.[12]
5.1 Overview of Validation Parameters
Validation involves assessing the method's specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[9][10]
5.2 Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[11] Forced degradation is the primary way to demonstrate specificity.[20]
-
5.2.1 Protocol 3: Forced Degradation Study
-
Prepare solutions of the quinoxaline API (approx. 0.5 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis : 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal : Solid API in an oven at 105 °C for 48 hours.
-
Photolytic : Solution exposed to light (ICH Q1B compliant) for 7 days.[29]
-
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample.
-
Acceptance Criteria : The method is specific if all degradation product peaks are baseline resolved from the main API peak. Peak purity analysis using a DAD should confirm the API peak is spectrally pure in all stressed samples. Significant degradation (e.g., 5-20%) should be observed in at least some conditions.[22]
-
5.3 Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
-
Linearity : A series of solutions are prepared over a range (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.[15]
-
Range : The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[9]
-
Accuracy : Determined by recovery studies. A known amount of API is spiked into a placebo or sample matrix at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[30]
-
Precision :
-
Repeatability (Intra-assay) : Analysis of multiple preparations (n=6) of the same sample. The %RSD should be ≤ 2.0%.
-
Intermediate Precision : The assay is repeated by a different analyst on a different day. The results are compared to assess the method's long-term variability.[9]
-
5.4 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD : The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is critical for reporting impurities.[31]
5.5 Robustness
The method's robustness is tested by making small, deliberate variations in method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and observing the effect on the results.[24] The system suitability parameters should remain within acceptable limits under all varied conditions.
5.6 Summary of Validation Parameters and Acceptance Criteria
| Parameter | Test | Typical Acceptance Criteria |
| Specificity | Forced Degradation, Peak Purity | API peak resolved from all other peaks; peak purity index > 0.999. |
| Linearity | 5 concentration levels, 50-150% range | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy | 3 levels, 3 replicates each (n=9) | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (n=6) & Intermediate | %RSD ≤ 2.0% for repeatability. Overall %RSD should meet predefined criteria. |
| LOQ | Signal-to-Noise ratio or Precision at low conc. | S/N ratio ≥ 10; Precision (%RSD) ≤ 10%. |
| Robustness | Deliberate changes to method parameters | System suitability criteria are met. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| HPLC: Peak Tailing | Secondary interactions with silica; inappropriate pH. | Ensure mobile phase pH is at least 2 units away from the pKa of the quinoxaline. Use a high-purity, end-capped column.[16] |
| HPLC: Poor Resolution | Inadequate selectivity; low column efficiency. | Optimize mobile phase (try methanol vs. acetonitrile). Decrease gradient slope. Ensure column is not old or clogged.[32] |
| HPLC: Shifting Retention Times | Mobile phase composition drift; temperature fluctuation. | Pre-mix mobile phase; use a column oven. Ensure adequate system equilibration time.[32] |
| LC-MS: Poor Ionization | Inappropriate mobile phase additive; ion suppression. | Use 0.1% formic acid for ESI+. Dilute sample to reduce matrix effects. Check instrument source settings. |
Conclusion
The purity analysis of substituted quinoxalines is a critical activity in pharmaceutical development, governed by strict scientific and regulatory standards. A systematic approach to method development, combining the quantitative power of HPLC with the structural identification capabilities of LC-MS, is essential. The protocols and strategies outlined in this guide provide a robust framework for creating and validating analytical methods that are specific, sensitive, and reliable. By understanding the principles behind each experimental choice, scientists can confidently characterize the purity of novel quinoxaline derivatives, ensuring the quality and safety of future medicines.
References
- A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor. (2023). Vertex AI Search.
- Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- Niessen, W.M.A. (2001).
- Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Rao, K. S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
- ICH Harmonised Tripartite Guideline. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
- Wainer, I. W., et al. (1993). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. Benchchem.
- Kumar, A., et al. (2021).
- FDA. (2025). Drug Quality Sampling and Testing Programs. U.S.
- EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Sharma, P., et al. (2024). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021).
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021).
- Quinine Sulfate and Impurity Analysis with HPLC - AppNote. (n.d.). MicroSolv.
- Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). (2014). Journal of Food and Drug Analysis.
- Mass Spectrometry - Fragmentation P
- [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry]. (2014). PubMed.
- HPLC Column Troubleshooting Guide. (n.d.). Scribd.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022).
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).
- Steps for HPLC Method Valid
- What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014).
- Forced Degrad
- Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. (2025).
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). MDPI.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).
- APPLIC
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2021).
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014).
- Mass Spectrometry-Based Fragmentation as an Identific
- Safety Evaluation of Drug Substance Impurities in Generics. (2021). YouTube.
- Quality Guidelines. (n.d.). ICH.
- HPLC and UHPLC Column Selection Guide. (n.d.). Sigma-Aldrich.
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). PubMed Central.
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). RSC Publishing. 6QJ8RMw=)
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Drug Quality Sampling and Testing Programs | FDA [fda.gov]
- 6. soeagra.com [soeagra.com]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijsred.com [ijsred.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 18. chimia.ch [chimia.ch]
- 19. researchgate.net [researchgate.net]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 22. scispace.com [scispace.com]
- 23. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 24. impactfactor.org [impactfactor.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
- 28. pharmtech.com [pharmtech.com]
- 29. ICH Official web site : ICH [ich.org]
- 30. researchgate.net [researchgate.net]
- 31. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 32. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: A Scientist's Guide to One-Pot Synthesis of Functionalized Quinoxalines from 3-Chloroquinoxalin-6-amine
Foreword: The Strategic Value of the Quinoxaline Scaffold
The quinoxaline nucleus, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in modern medicinal chemistry. Its derivatives are integral to a multitude of therapeutic agents, demonstrating a vast spectrum of pharmacological activities including anti-cancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The inherent biological significance of this moiety drives the continuous development of novel and efficient synthetic methodologies to generate molecular diversity for drug discovery pipelines.[2][5]
This guide focuses on a particularly valuable building block: 3-Chloroquinoxalin-6-amine . This substrate is strategically designed for diversity-oriented synthesis, featuring three distinct points for chemical modification. The chloro-substituent at the C3 position is highly susceptible to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), while the amino group at the C6 position allows for subsequent derivatization. This document provides an in-depth exploration of one-pot methodologies that leverage this reactivity, enabling the rapid and efficient construction of complex, functionalized quinoxaline libraries.
Part 1: The "Why"—Understanding the Reaction Energetics and Selectivity
The utility of this compound stems from the differential reactivity of its functional groups. The C3-Cl bond is activated by the electron-withdrawing nature of the adjacent pyrazine nitrogens, making it an excellent electrophile for two major classes of reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are the cornerstone of modern C-C and C-N bond formation. The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst.[6]
-
Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents. The reaction requires a base to activate the boronic acid for the transmetalation step.[7][8]
-
Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines. This reaction has revolutionized the synthesis of arylamines, replacing harsher classical methods.[6][9][10]
-
Sonogashira Coupling: Creates C-C bonds with terminal alkynes, typically using a dual palladium and copper(I) catalytic system. The copper co-catalyst forms a copper(I) acetylide, which facilitates the transmetalation to the palladium center.[11][12][13]
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoxaline ring system allows for the direct displacement of the C3 chloride by strong nucleophiles.[14] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system.[14][15] This pathway is particularly effective with potent nucleophiles like alkoxides and thiolates.
A "one-pot" or "sequential" synthesis leverages this reactivity by performing subsequent transformations in the same reaction vessel without the need for intermediate isolation and purification. This approach significantly improves step economy, reduces solvent waste, and accelerates the synthesis of compound libraries.
Part 2: Visualizing the Synthetic Strategy
A clear workflow is essential for planning a successful one-pot synthesis. The diagram below illustrates the general strategic approach for the dual functionalization of this compound.
Caption: General workflow for one-pot synthesis.
The following diagram illustrates the fundamental catalytic cycle for the Suzuki-Miyaura cross-coupling, a key reaction for C3 functionalization.
Sources
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 2. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Suzuki Coupling of 3-Chloroquinoxalines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-chloroquinoxalines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's intricacies to empower you to troubleshoot effectively and achieve higher yields.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, yet its application to electron-deficient N-heterocycles like quinoxalines can be fraught with challenges. Low yields are a common complaint, often stemming from the unique electronic and steric properties of the 3-chloroquinoxaline substrate. This guide will walk you through common failure modes, provide actionable troubleshooting steps, and answer frequently asked questions to help you navigate these complexities.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in the Suzuki coupling of 3-chloroquinoxalines can manifest in several ways. This section is structured to help you diagnose the problem based on your experimental observations.
Q1: My reaction shows low conversion of the 3-chloroquinoxaline starting material. What are the likely causes and how can I address them?
Low conversion is often indicative of a sluggish or inhibited catalytic cycle. The primary bottleneck with an electron-deficient substrate like 3-chloroquinoxaline is often the initial oxidative addition step.
Causality and Solutions:
-
Insufficiently Active Catalyst: The C-Cl bond in 3-chloroquinoxaline is stronger than corresponding C-Br or C-I bonds, requiring a highly active palladium catalyst for efficient oxidative addition.[1][2][3] Standard catalysts like Pd(PPh₃)₄ may be inadequate.
-
Catalyst Inhibition: The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, leading to catalyst deactivation.
-
Solution: The use of bulky ligands can sterically hinder this inhibitory coordination. Additionally, ensuring a sufficiently high reaction temperature can sometimes overcome this issue.
-
-
Improper Base Selection: The base plays a crucial role in the transmetalation step, but an inappropriate choice can hinder the reaction.
Q2: I'm observing significant formation of homocoupled biaryl product from my boronic acid. How can I suppress this side reaction?
Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]
Causality and Solutions:
-
Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Solution: Rigorous degassing of solvents and reagents is critical. Purging the reaction mixture with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is essential.[7]
-
-
Use of Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes be inefficient, leading to side reactions.
-
Solution: Using a Pd(0) precatalyst like Pd₂(dba)₃ can be beneficial. Alternatively, ensuring the presence of a suitable reducing agent (often the phosphine ligand itself) can help.
-
-
Slow Transmetalation: If the transmetalation step is the rate-limiting step, the boronic acid has more opportunity to undergo homocoupling.
-
Solution: As mentioned previously, a stronger base can accelerate transmetalation. The presence of water in the solvent system (e.g., dioxane/water) is often crucial for activating the boronic acid for transmetalation.[4]
-
Q3: My main side product is quinoxaline (dehalogenation of the starting material). What causes this and how can I prevent it?
Dehalogenation is the replacement of the chlorine atom with a hydrogen, leading to the formation of the parent quinoxaline heterocycle. This side reaction can occur through various pathways, often involving a hydride source in the reaction mixture.[1]
Causality and Solutions:
-
Hydride Source: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., formate impurities), or even the boronic acid itself under certain conditions.
-
Solution:
-
Solvent Choice: Avoid using alcohol solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.
-
Base Purity: Ensure the use of a high-purity base.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.
-
-
Frequently Asked Questions (FAQs)
Q4: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 3-chloroquinoxalines?
There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid partner and other reaction parameters. However, for challenging substrates like 3-chloroquinoxaline, systems known for their high activity with aryl chlorides are the most promising.
| Catalyst System | Key Features | Recommended for |
| Pd(OAc)₂ / SPhos | Highly active for aryl chlorides, good functional group tolerance. | A good starting point for most couplings. |
| Pd₂(dba)₃ / XPhos | Very bulky ligand, excellent for sterically hindered substrates. | When coupling with ortho-substituted boronic acids. |
| PEPPSI-IPr | An N-heterocyclic carbene (NHC) based catalyst, often effective when phosphine ligands fail. | Alternative for challenging couplings or when catalyst inhibition is suspected. |
Q5: What is the optimal base and solvent for this reaction?
The choice of base and solvent are interconnected and crucial for success.
-
Base:
-
K₃PO₄ (Potassium Phosphate): A strong base that is often effective for difficult couplings. It is generally a good first choice.[5]
-
Cs₂CO₃ (Cesium Carbonate): Another strong base that can sometimes provide superior results, although it is more expensive.[7]
-
K₂CO₃ (Potassium Carbonate): A milder base that can be effective for more reactive boronic acids.
-
-
Solvent:
-
1,4-Dioxane/Water (e.g., 4:1 or 10:1 v/v): This is a very common and often effective solvent system. The water is essential for dissolving the inorganic base and activating the boronic acid.
-
Toluene/Water: A good alternative to dioxane, particularly if side reactions with dioxane are a concern.
-
DMF (Dimethylformamide): Can be effective, especially at higher temperatures, but be aware of potential decomposition at very high temperatures.
-
Experimental Protocols
General Protocol for the Suzuki Coupling of 3-Chloroquinoxaline
This protocol provides a robust starting point for your optimization efforts.
Reagents:
-
3-Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add 3-chloroquinoxaline, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the reaction vessel, followed by the remaining degassed dioxane and water.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of 3-chloroquinoxalines.
Caption: A decision-making workflow for troubleshooting low yields.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of the American Chemical Society, 133(41), 16746–16757. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
- Pal, M., et al. (2022). Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry. Bioorganic Chemistry, 129, 106178. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Danish, S. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Leadbeater, N. E., & Marco, M. (2002). Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Organic & Biomolecular Chemistry, 1(12), 2058-2060. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homo-coupling in Palladium-Catalyzed Reactions of Quinoxalines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are working with quinoxaline scaffolds. Quinoxalines are a privileged class of N-heterocycles, but their successful functionalization via cross-coupling is often plagued by the formation of undesired homo-coupled byproducts. This document provides in-depth troubleshooting advice, mechanistic explanations, and field-proven protocols to help you minimize these side reactions and maximize the yield of your desired cross-coupled product.
Section 1: Understanding the Core Problem: The Mechanism of Homo-coupling
Before troubleshooting, it's critical to understand the underlying chemical pathways that lead to failure. Homo-coupling is not a random event; it is a competing catalytic cycle that can dominate under suboptimal conditions.
Q: What is homo-coupling and how does it mechanistically compete with my desired cross-coupling reaction?
A: Homo-coupling is the dimerization of your starting material, in this case, the formation of a quinoxaline-quinoxaline dimer from a halo-quinoxaline (reductive homo-coupling) or the dimerization of your organometallic coupling partner, such as a boronic acid (oxidative homo-coupling). These side reactions consume your reagents and catalyst, lowering the yield of the desired hetero-coupled product.
The desired Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[1][2] However, two primary pathways can lead to undesired homo-coupling:
-
Oxidative Homo-coupling of the Organoboron Reagent: This is often the most significant pathway. It is typically initiated by Pd(II) species, which can be present from the start if using a Pd(II) precatalyst (like Pd(OAc)₂) or formed by the oxidation of Pd(0) by trace oxygen.[3] This pathway involves a double transmetalation of the organoboron reagent onto the Pd(II) center, followed by reductive elimination to yield the dimer.[4][5]
-
Reductive Homo-coupling of the Halo-quinoxaline: This pathway is less common but can occur, particularly if the reaction conditions favor the generation of organopalladium intermediates that are slow to undergo transmetalation with the desired coupling partner.
The diagram below illustrates the competition between the productive cross-coupling cycle and the deleterious oxidative homo-coupling cycle.
1. Ligand Selection: The choice of ligand is arguably the most critical factor. For challenging substrates like quinoxalines, the ligand must stabilize the Pd(0) center, promote rapid oxidative addition, and, most importantly, accelerate the rate-limiting reductive elimination step. [6][7] * Insight: Bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior. [8]Their steric bulk promotes the formation of highly reactive monoligated L-Pd(0) species and forces the two coupling partners together in the L-Pd(II)(Ar¹)(Ar²) intermediate, dramatically speeding up reductive elimination. [7]This ensures the catalyst turns over quickly in the productive cycle, minimizing its availability for side reactions.
| Ligand Type | Key Characteristics | Impact on Homo-coupling | Recommended Ligands |
| Simple Phosphines | e.g., PPh₃, PCy₃ | Small, less electron-donating. Can lead to slow reductive elimination. | Generally not recommended for challenging substrates. |
| Bidentate Phosphines | e.g., dppf, dppb | Form stable, less reactive complexes. Can inhibit catalyst activity. | Can be effective but often require higher temperatures. |
| Buchwald Ligands | Bulky, electron-rich biaryl monophosphines. | Strongly suppress homo-coupling by accelerating reductive elimination. | SPhos, XPhos, RuPhos, BrettPhos. [6][9] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors. Form very stable Pd complexes. | Can be very effective, especially for aryl chlorides. | IPr, SIMes. [8] |
2. Base Selection: The base activates the organoboron reagent by forming an "ate" complex, facilitating transmetalation. [3]However, a base that is too strong or poorly soluble can lead to catalyst decomposition or other side reactions.
- Recommendation: Start with K₂CO₃ or K₃PO₄. They offer a good balance of reactivity and compatibility. Cs₂CO₃ is stronger and can be effective but is more expensive. Using aqueous solutions of these bases is common and often beneficial. [1] 3. Solvent Effects: The solvent must fully dissolve the reagents at the reaction temperature to ensure a homogeneous catalytic environment.
- Recommendation: Anhydrous toluene, 1,4-dioxane, and 2-MeTHF are excellent starting points. Sometimes a mixture, such as Toluene/Water or Dioxane/Water, can be beneficial for dissolving the inorganic base and boronic acid. [1][10]
Section 3: Frequently Asked Questions (FAQs)
Q: Are quinoxalines particularly difficult substrates for cross-coupling reactions?
A: Yes, they can be. The nitrogen atoms in the quinoxaline ring are Lewis basic and can coordinate to the palladium center. This coordination can act as an inhibitory effect, effectively deactivating the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. [11]This is why highly active catalyst systems, often employing bulky ligands that disfavor byproduct coordination, are essential for success.
Q: My boronic acid is decomposing under the reaction conditions. How can I prevent this and does it relate to homo-coupling?
A: Boronic acid decomposition (protodeborylation) is a major issue, especially at high temperatures or with prolonged reaction times. [10]While not the same as homo-coupling, it is related because both are unproductive pathways. If your boronic acid decomposes, the concentration of the nucleophile decreases, slowing down the transmetalation step. This gives the L-Pd(II)(Ar¹)(X) intermediate more time to undergo other side reactions.
- Solution: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are generally more robust to decomposition and release the boronic acid slowly under the reaction conditions.
Q: I am attempting a C-H activation/arylation on a quinoxaline, and I am seeing extensive homo-coupling of my aryl halide. What should I do?
A: C-H activation reactions (direct arylation) are mechanistically distinct but can also suffer from homo-coupling of the aryl halide coupling partner. This often occurs when the C-H activation step is slow.
- Recommendation: This problem is often addressed by carefully tuning the directing group (if any), the oxidant, and any additives. In this context, ensuring a high local concentration of the catalyst around the C-H bond to be activated is key. Ligand choice remains critical, as does minimizing oxygen.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroquinoxaline
This protocol is a robust starting point based on best practices for challenging N-heterocyclic substrates. [12]
-
Reagent Preparation: To a flame-dried Schlenk flask, add the 2-chloroquinoxaline (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Inerting the Vessel: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (2 mol%). Note: An extra equivalent of ligand relative to the metal can sometimes improve catalyst stability. [9]4. Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the chloroquinoxaline) via syringe.
-
Final Degassing: With gentle stirring, bubble argon through the reaction mixture via a long needle for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
-
Place the solvent in a robust Schlenk flask with a stir bar, ensuring the flask is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You will often see gas bubbles being released from the liquid as it thaws.
-
Repeat this entire freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
References
- M. S. Viciosa, et al. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- J. D. Bailey, et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- J. Chen, et al. (2016). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- A. B. C. Thomas, et al. (2013). Effect of ligand modification on the reactivity of phosphinoamide-bridged heterobimetallic Zr/Co complexes. Dalton Transactions. [Link]
- D. A. Petrone, et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- S. G. Newman, et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Various Authors. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- G. L. Tolnai, et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts.
- A. R. S. Ferretti, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- S. D. Halperin, et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- T. Ozaki, et al. (2023). Synthesis and Characterization of Quinoxaline-Fused Cyclopenta[cd]azulene. MDPI. [Link]
- A. Elangovan, et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- C. Amatore, et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- J. Wan, L. Wei. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- N. D. Ball, et al. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries.
- K. Al-zaydi, et al. (2020). Transition-Metal-Free Cross-Coupling Reactions in Dynamic Thin Films To Access Pyrimidine and Quinoxaline Analogues.
- Plastindia Foundation. Plastindia Foundation | Driving Growth in India's Plastics Industry. [Link]
- S. E. Denmark, et al. (2008).
- W. H. Miller, et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- G. C. G. de Alaniz, et al. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- M. Rickhaus, et al. (2014). How can I solve my problem with Suzuki coupling?.
- LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
- A. Thibon, et al. (2021). Metal-Promoted Coupling Reactions Implying Ligand-Based Redox Changes.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- D. Le, et al. (2014).
- E. A. B. Kantchev, et al. (2006). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. [Link]
- Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
- M. Yoneda. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- T. J. Barder, et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PubMed Central. [Link]
- Macmillan Group. (2023). Ligand-coupling on hypervalent species: Transition metal chemistry without the metal. Princeton University. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who rely on this powerful C-N bond-forming reaction. As a cornerstone of modern synthetic chemistry, its success hinges on the stability and activity of the palladium catalyst. When reactions stall or fail, catalyst deactivation is a frequent culprit.
This resource provides in-depth, field-proven insights into diagnosing, preventing, and solving catalyst deactivation issues. We move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions in your own lab.
Part 1: Diagnosing the Problem - Common Scenarios & Initial Questions
This section addresses the most common symptoms of a struggling Buchwald-Hartwig reaction. Each question is followed by a detailed explanation of the potential causes, helping you to form a hypothesis about what might be going wrong.
Q1: My reaction started, but now it has completely stalled. I see a fine black precipitate. What is happening?
A: The appearance of a black or dark brown precipitate, commonly known as palladium black, is a classic sign of catalyst deactivation through agglomeration.[1] The active catalyst in the Buchwald-Hartwig amination is a soluble, monoligated L-Pd(0) species. If the phosphine ligand (L) dissociates from the palladium center, the now "naked" Pd(0) atoms are highly unstable and will rapidly aggregate into catalytically inactive palladium metal.[1]
The primary cause for this is often the degradation of the phosphine ligand itself, most commonly through oxidation. Trace amounts of oxygen in your reaction vessel can oxidize the electron-rich phosphine ligand to phosphine oxide.[2][3] This phosphine oxide has a significantly lower affinity for the palladium center, leading to the dissociation that triggers agglomeration.
-
Causality Check: Did you rigorously degas your solvents and purge your reaction vessel with an inert gas? Was your ligand handled in the air for an extended period? Even seemingly minor exposure to oxygen can be detrimental. Bulky, electron-rich phosphine ligands are specifically designed to be good σ-donors that form stable complexes with palladium, which helps prevent this dissociation.[4]
Q2: My reaction is sluggish, and I'm seeing significant amounts of hydrodehalogenation (Ar-H instead of Ar-NR₂). Why?
A: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[5] It arises from an unproductive pathway where the arylpalladium(II) halide intermediate undergoes β-hydride elimination from the amido ligand, followed by reductive elimination of Ar-H. This pathway is particularly problematic with primary amines or amines with β-hydrogens.
Another potential source is a reaction with trace water. Water can react with the palladium-amido complex, leading to the formation of a palladium-hydroxide species which can then facilitate the protonolysis of the palladium-aryl bond.
-
Expert Insight: The choice of base is critical here. While a strong base is needed to deprotonate the amine, an excessively strong or poorly soluble base can exacerbate side reactions. For instance, if the deprotonation of the amine is slow relative to other pathways, side reactions can dominate. Modern, sterically hindered biarylphosphine ligands are designed to accelerate the rate of reductive elimination, which is the product-forming step. By making this step faster, the catalyst spends less time in intermediate states that can lead to side reactions like hydrodehalogenation.[5]
Q3: I'm coupling a 2-halopyridine, and the reaction is failing completely, even with standard conditions. What makes this substrate so difficult?
A: The amination of 2-halopyridines is a well-known challenge in this field. The primary issue is catalyst poisoning by the substrate itself. The nitrogen lone pair on the pyridine ring can coordinate strongly to the palladium center, forming a stable, off-cycle complex that is catalytically inactive.[6] This effectively sequesters your catalyst, preventing it from participating in the desired catalytic cycle.
-
Solution Strategy: Overcoming this requires a carefully selected ligand. You need a ligand that is sufficiently sterically bulky to physically block the pyridine nitrogen from accessing and coordinating to the palladium center. Ligands like XPhos or other highly hindered biaryl monophosphine ligands are often required to create a protective "pocket" around the metal, allowing the oxidative addition to occur at the C-X bond while preventing inhibition by the ring nitrogen.[6]
Part 2: Troubleshooting Deeper - A Causal Approach
Once you have a working hypothesis, this section provides targeted solutions organized by the root cause of deactivation.
Issue A: Reagent and Atmosphere Contamination
The single most common cause of failure in palladium-catalyzed cross-coupling is contamination by air (oxygen) and moisture.
Q: I suspect my reagents or solvent are "wet" or not oxygen-free. What is the direct impact of water and oxygen?
A:
-
Oxygen (O₂): As mentioned, oxygen is the primary culprit behind ligand degradation. Phosphines (R₃P) are readily oxidized to phosphine oxides (R₃P=O).[2] This process is often catalyzed by the palladium itself. The resulting phosphine oxide is a poor ligand for Pd(0), leading to catalyst decomposition into palladium black. Even pre-catalysts that are sold as "air-stable" are only stable in their solid form; once in solution and activated, they become sensitive.[4]
-
Water (H₂O): While trace amounts of water can sometimes be tolerated or even beneficial in the reduction of Pd(II) precatalysts, excess water can be detrimental. Water can hydrolyze the active palladium-amido complex (L-Pd(Ar)-NR₂), leading to the formation of an inactive palladium-hydroxide species (L-Pd(Ar)-OH) and releasing the free amine. This palladium-hydroxide species can promote the unwanted hydrodehalogenation side reaction.
Solution Workflow:
-
Rigorous Solvent Degassing: Standard sparging (bubbling nitrogen or argon through the solvent) is often insufficient.[7] The most reliable method is Freeze-Pump-Thaw . (See Protocol 1 ).
-
Inert Atmosphere Technique: Ensure your reaction is set up under a robust inert atmosphere using a Schlenk line or in a glovebox. (See Protocol 2 ).
-
Reagent Purity: Use freshly opened, high-purity reagents. Amines, especially, can absorb water and CO₂ from the air. Liquid amines can be passed through a short plug of activated alumina to remove moisture. Solid bases should be stored in a desiccator or glovebox.
Issue B: Incorrect Choice of Base or Ligand
The base and ligand do not act in isolation; their properties are deeply interconnected and crucial for catalyst stability and turnover.
Q: How do I choose the right base? Can the base itself deactivate the catalyst?
A: The base's role is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate. However, base selection is a delicate balance.[8]
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): These permit the fastest reaction rates and are often the default choice. However, they are incompatible with base-sensitive functional groups like esters, ketones, and nitro groups, which can undergo hydrolysis or other side reactions.[9]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer excellent functional group tolerance but often require higher temperatures and catalyst loadings due to slower reaction rates. Their poor solubility can also be an issue, leading to reproducibility problems. Finely grinding the base before use can improve performance.[10]
-
Soluble Organic Bases (e.g., DBU): These can be advantageous in specific cases, particularly for flow chemistry, as they avoid issues with insoluble salts.[11] However, some organic bases can coordinate to the palladium center and act as inhibitors, so their use must be carefully evaluated.[11][12]
The base can negatively impact the reaction if it is not strong enough to facilitate deprotonation efficiently, allowing side reactions to compete. Conversely, a base that is too strong can degrade sensitive substrates, which in turn can generate species that poison the catalyst.[13]
| Base | pKa (Conjugate Acid) | Advantages | Disadvantages & Incompatibilities |
| NaOt-Bu | ~19 | Permits highest reaction rates; widely used. | Incompatible with base-sensitive groups (esters, ketones, nitro groups); moisture-sensitive.[9] |
| LHMDS | ~26 | Useful for low-temperature aminations; allows for protic functional groups. | Solid is air-sensitive; can be incompatible with some groups at high temperatures.[9] |
| Cs₂CO₃ | ~10.3 (first) | Excellent functional group tolerance; good solubility for an inorganic base. | Expensive; can be difficult to stir on a large scale.[10] |
| K₃PO₄ | ~12.3 (first) | Excellent functional group tolerance; economical. | Often requires higher catalyst loadings and longer reaction times.[10] |
Q: My reaction is still failing even with a pure, inert setup. Could it be the ligand?
A: Absolutely. Modern Buchwald-Hartwig catalysis is driven by ligand design. The ligand serves multiple roles: it stabilizes the monomeric Pd(0) center, preventing agglomeration, and its electronic and steric properties directly tune the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).[14]
-
Steric Bulk: Highly hindered ligands (e.g., biaryl monophosphines like XPhos, RuPhos) promote the formation of the desired 1:1 Ligand:Pd ratio, which is the most active species. This bulk also accelerates reductive elimination, outcompeting side reactions.[4][5]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step, especially for less reactive aryl chlorides.[4]
If your reaction is failing, your ligand may not be sterically or electronically sufficient for your specific substrate combination. For example, coupling a very bulky amine with a hindered aryl halide requires a highly active catalyst system with a very bulky ligand.
Part 3: Visualizing the Process
Understanding the relationships between the catalytic cycle and deactivation pathways is key to effective troubleshooting.
Diagram 1: The Buchwald-Hartwig Catalytic Cycle and Key Deactivation Pathways```dot
Caption: A decision tree for troubleshooting common reaction failures.
Part 4: Key Experimental Protocols
Reproducibility in organometallic chemistry begins with meticulous technique. The following protocols are essential for minimizing catalyst deactivation.
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents. [7][15][16][17] Materials:
-
Schlenk flask
-
Schlenk line with vacuum and inert gas (Ar or N₂) manifolds
-
Cold trap
-
Liquid nitrogen
-
Warm water bath
Procedure:
-
Pour the solvent to be degassed into a Schlenk flask. Crucially, do not fill the flask more than halfway to allow for expansion upon freezing and prevent shattering. [16]2. Attach the flask to the Schlenk line. Ensure the flask's stopcock is closed.
-
Place a cold trap between the Schlenk line and the vacuum pump, and fill it with liquid nitrogen.
-
Freeze: Slowly immerse the bottom of the Schlenk flask in a Dewar filled with liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer around the inner surface, avoiding a solid block at the bottom.
-
Pump: Once the solvent is completely frozen solid, open the flask's stopcock to the vacuum manifold. Allow the flask to remain under high vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Close the flask's stopcock, isolating it from the manifold.
-
Thaw: Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. A warm water bath can be used to speed this up, but do not heat aggressively. [15]You will see bubbles of dissolved gas escaping from the liquid as it thaws.
-
Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles). After the final thaw, you should see minimal to no bubbling.
-
After the final cycle, backfill the flask with your inert gas (Ar or N₂). The solvent is now degassed and ready for use under an inert atmosphere.
Protocol 2: Standard Inert Atmosphere Reaction Setup
This protocol ensures the reaction environment is free of oxygen and moisture. [10][18][19][20][21] Materials:
-
Oven-dried glassware (reaction flask, condenser, etc.) and stir bar
-
Schlenk line
-
Rubber septa
-
Syringes and needles
Procedure:
-
Assembly: Quickly assemble the hot, oven-dried glassware while it is still warm. Cap all openings with rubber septa. Insert a needle connected to the inert gas outlet of the Schlenk line into the main reaction flask.
-
Purge Cycle (Evacuate/Backfill): Attach the flask to the Schlenk line via its sidearm.
-
Carefully open the stopcock to the vacuum manifold to evacuate the flask. Be cautious with solid reagents to prevent them from being pulled into the line.
-
Hold under vacuum for 1-2 minutes.
-
Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill the flask.
-
Repeat this evacuate/backfill cycle a total of three times. This is far more effective than simply purging with a gas stream.
-
-
Adding Reagents:
-
Solids: Add solid reagents (catalyst, ligand, base, aryl halide) to the flask before the purge cycles, if possible. If adding later, do so under a strong positive flow of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via syringe through the rubber septum. Always maintain a positive pressure of inert gas in the flask during additions.
-
-
Running the Reaction: Once all reagents are added, if heating, attach a condenser with inert gas flow at the top. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler on the Schlenk line manifold.
Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂ directly? A: Yes, Pd(II) sources are commonly used. However, they must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by the phosphine ligand itself (which is oxidized in the process) or by an amine that has an α-hydrogen. [9]Using a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or a modern, pre-formed precatalyst (e.g., G3 XPhos Palladacycle) can often lead to more reproducible results as it bypasses this potentially problematic initial step. [22] Q: My ligand is expensive. Can I reduce the ligand-to-palladium ratio? A: While tempting, reducing the ligand ratio can be risky. A ratio of 1:1 to 1.2:1 (Ligand:Pd) is common for monophosphine ligands to ensure that every palladium atom is complexed and stabilized. An excess of palladium relative to the ligand is a direct route to the formation of palladium black. For bidentate ligands, a 1.1:1 ratio is typically sufficient.
Q: How important is the solvent choice? A: Very important. The solvent must be able to dissolve the substrates and the key intermediates. Aprotic, non-coordinating solvents like toluene and dioxane are most common. Ethers like THF are also used. The solvent can influence the solubility of the base and any salt byproducts, which can affect reaction rates. For example, the inhibitory effect of iodide salts formed from aryl iodide substrates is more pronounced in solvents where the salt is soluble. Using a solvent like toluene, where NaI is poorly soluble, can sometimes mitigate this issue. [9] Q: My reaction works, but it's very slow. How can I speed it up without causing deactivation? A: First, ensure your reaction is truly free of inhibitors by following the protocols above. If it is still slow, the rate-limiting step is likely oxidative addition or reductive elimination.
-
To speed up oxidative addition (often the issue with Ar-Cl): Switch to a more electron-rich ligand.
-
To speed up reductive elimination: Switch to a more sterically hindered ligand. Increasing the temperature is a common strategy but do so cautiously, as higher temperatures can also accelerate catalyst decomposition pathways.
References
- Chamberland, S. SOP Freeze-Pump-Thaw Degassing of Liquids. University of Vermont. [Link]
- University of Wisconsin-Madison. Freeze-Pump-Thaw Degassing of Liquids. UW-Madison Chemistry. [Link]
- University of York. Setting up a Schlenk line. University of York Chemistry Teaching Labs. [Link]
- Stahl, S. S., et al. Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. J. Am. Chem. Soc.2016, 138 (35), 11138–11148. [Link]
- Scribd. Freeze-Pump-Thaw Liquid Degassing Guide. Scribd. [Link]
- University of California, Berkeley. III.Schlenk Line and Schlenk Flask: General Tips. UC Berkeley College of Chemistry. [Link]
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Schlenk Line Survival Guide. Freeze-Pump-Thaw. schlenk-line-survival-guide.com. [Link]
- Nolan, J. D. An Illustrated Guide to Schlenk Line Techniques. Organometallics2023, 42 (3), 185–195. [Link]
- ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. 2013. [Link]
- Berry Group, University of Wisconsin. Section 5.4 Title: Degassing Solvents. Berry Group. 2019. [Link]
- Newman, S. G., et al. Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. 2021. [Link]
- Fey, N., et al. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Trans.2014, 43, 14844-14857. [Link]
- Amatore, C.; Jutand, A.; Thuilliez, A. Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition. Organometallics2001, 20 (15), 3241–3249. [Link]
- Amatore, C.; Jutand, A.; Suarez, A. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. J. Am. Chem. Soc.1993, 115 (21), 9531–9541. [Link]
- Fogg, D. E., et al. Deactivation Pathways in Transition Metal Catalysis. Macmillan Group Meeting. 2015. [Link]
- Buchwald, S. L., et al. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
- Ortuño, M. A., et al. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chem. Sci.2011, 2, 27-50. [Link]
- Crabtree, R. H. Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chem. Rev.2015, 115 (1), 127–150. [Link]
- Wang, Y., et al. A generalized kinetic model for compartmentalization of organometallic catalysis. Chem. Sci.2021, 12, 5848-5858. [Link]
- Reddit User Discussion.
- ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Fors, B. P.; Buchwald, S. L. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. J. Am. Chem. Soc.2010, 132 (44), 15914–15917. [Link]
- Fors, B. P.; Buchwald, S. L. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Fors, B. P. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. 2012. [Link]
- Carrow, B. P.; Hartwig, J. F.
- Chen, D. Y. K., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc. Chem. Res.2012, 45 (6), 910–922. [Link]
- Vantourout, J. C., et al. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. J. Org. Chem.2019, 84 (8), 4653–4660. [Link]
- Wikipedia.
- Narayanam, J. M. R.; Stephenson, C. R. J. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chem. Soc. Rev.2011, 40 (1), 102–113. [Link]
- ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction.
- ResearchGate. Impact of Deactivation Phenomena on the Kinetics of the C-N Coupling Reaction Over Supported Cu2O Catalysts in Continuous Flow Conditions.
- ResearchGate. Table 3 Effect of various bases in the Buchwald coupling reaction a.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. 2010. [Link]
- The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. 2023. [Link]
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. 2022. [Link]
- Reddit User Discussion. Formation of palladium black during Suzuki coupling. r/Chempros. 2022. [Link]
- Bariwal, J.; Van der Eycken, E. V. C-N bond forming cross-coupling reactions: an overview. Chem. Soc. Rev.2013, 42, 9283-9303. [Link]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. 2022. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Fitzner, M., et al. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Royal Society of Chemistry. 2020. [Link]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. chamberlandresearch.com [chamberlandresearch.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. scribd.com [scribd.com]
- 18. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 19. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 22. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-Chloroquinoxalin-6-amine
Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 3-Chloroquinoxalin-6-amine.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and industrially scalable route involves a two-step process starting from 4-nitro-1,2-phenylenediamine.
-
Cyclocondensation: The initial step is the reaction of 4-nitro-1,2-phenylenediamine with a glyoxal equivalent (like glyoxylic acid) to form 6-nitroquinoxalin-3-ol. This intermediate is then reduced (e.g., using Pd/C and H₂ or a chemical reductant like SnCl₂) to yield the key precursor, 6-aminoquinoxalin-3-ol.
-
Chlorination: The hydroxyl group of 6-aminoquinoxalin-3-ol is then converted to a chloro group using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[1]
This route is favored for the accessibility of starting materials and generally reliable reaction conditions.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred reagent for the chlorination step?
Phosphorus oxychloride is a powerful and effective reagent for the deoxychlorination of hydroxyl groups on electron-deficient heterocyclic systems like quinoxalinones.[1][2] Its mechanism involves the initial phosphorylation of the hydroxyl group (or its tautomeric amide oxygen), converting it into an excellent leaving group (a phosphate ester). Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) displaces this phosphate group to form the desired chloro-substituent.[1][3][4] This method is generally high-yielding and drives the reaction to completion.
Q3: What are the most critical parameters to control during the POCl₃ chlorination?
The chlorination step is the most sensitive part of the synthesis. Strict control over the following parameters is crucial:
-
Temperature: POCl₃ reactions are often exothermic. The temperature must be carefully controlled to prevent decomposition and the formation of tarry byproducts.[5] A gradual temperature ramp and maintaining a specific reflux temperature are key.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, leaving starting material. Conversely, excessively long reaction times at high temperatures can promote side reactions and degradation.
-
Moisture: POCl₃ reacts violently with water. The reaction must be conducted under anhydrous conditions to prevent quenching the reagent and to avoid side reactions.
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully, typically by slowly pouring the reaction mixture onto crushed ice. Hydrolysis of the product can occur during aqueous work-up if the pH and temperature are not controlled.[6]
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common method. A suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) should be developed to clearly separate the starting material (6-aminoquinoxalin-3-ol, typically a high Rƒ polar spot) from the product (this compound, which is less polar). Staining with potassium permanganate or viewing under UV light can aid visualization. For more precise, quantitative monitoring, HPLC is recommended.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis, focusing on the critical chlorination step.
Problem 1: Low Yield & Significant Amount of Starting Material Remaining
Symptom: TLC or HPLC analysis shows a large spot corresponding to 6-aminoquinoxalin-3-ol in the crude product.
Primary Cause: Incomplete chlorination. This can be due to insufficient reagent activity, low temperature, or short reaction time.
Causality & Solution: The conversion of the hydroxyl group to a chloro group is an equilibrium-driven process that requires sufficient thermal energy and reagent concentration.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃. Old or improperly stored POCl₃ may have partially hydrolyzed, reducing its efficacy.
-
Increase Reagent Stoichiometry: While POCl₃ is often used as the solvent, if a co-solvent is used, ensure at least 5-10 molar equivalents are present.
-
Optimize Reaction Conditions:
-
Gradually increase the reflux temperature. A typical range is 100-110 °C.[1]
-
Extend the reaction time. Monitor every 1-2 hours by TLC until the starting material spot disappears.
-
Consider adding a catalytic amount of a tertiary amine like N,N-dimethylaniline, which can act as a catalyst in some chlorination reactions.
-
Problem 2: Formation of an Insoluble, High-Melting Point Impurity
Symptom: The crude product contains a significant amount of material that is insoluble in common organic solvents like DCM or Ethyl Acetate.
Primary Cause: Undesired reaction at the 6-amino group. The primary amine is a nucleophile and can react with POCl₃ to form phosphoramidate derivatives or react with another molecule of the product (intermolecular nucleophilic aromatic substitution) to form dimers or polymers.
Causality & Solution: To prevent the nucleophilic 6-amino group from interfering, a protection-deprotection strategy is the most robust solution. Acetylation is a common and effective method.
Caption: Protective group strategy for the synthesis.
Experimental Protocol (Protection Step):
-
Suspend 6-aminoquinoxalin-3-ol (1.0 equiv) in acetic anhydride (5-10 vol).
-
Heat the mixture to 100-120 °C for 2-4 hours until TLC shows complete conversion.
-
Cool the mixture and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N-(3-hydroxyquinoxalin-6-yl)acetamide.
-
Proceed with this protected intermediate to the POCl₃ chlorination step. After successful chlorination, the acetyl group can be easily removed by heating in aqueous HCl.
Problem 3: Product Reverts to Starting Material During Work-up
Symptom: TLC of the reaction mixture shows complete conversion, but the isolated crude product contains a significant amount of 6-aminoquinoxalin-3-ol.
Primary Cause: Hydrolysis of the 3-chloro group. The chloro group at the 3-position is activated towards nucleophilic substitution and can be hydrolyzed back to a hydroxyl group by water, especially under neutral or basic conditions.[6]
Causality & Solution: The work-up procedure must be designed to minimize the product's contact with water at elevated temperatures or non-acidic pH.
Troubleshooting Protocol:
-
Controlled Quenching: Ensure the reaction mixture is cooled before quenching. Pour the cooled mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively.
-
Maintain Acidity: The hydrolysis is slower under acidic conditions. After quenching, the aqueous layer should remain acidic.
-
Rapid Extraction: Do not let the crude product sit in the aqueous mixture for an extended period. Extract the product promptly into an organic solvent like ethyl acetate or DCM.
-
Temperature Control: Perform all extractions and washes with cold solutions where possible.
Problem 4: Formation of Dark, Tarry Byproducts
Symptom: The crude product is a dark, viscous oil or tar that is very difficult to handle and purify.
Primary Cause: Thermal decomposition. Quinoxaline systems, especially those with amino groups, can be sensitive to the harsh, acidic, and high-temperature conditions of a POCl₃ reaction, leading to polymerization.[5]
Causality & Solution: This is a kinetic issue where the rate of decomposition becomes competitive with the rate of chlorination. The solution is to maintain the lowest possible temperature that still allows for a reasonable reaction rate.
Troubleshooting Protocol:
-
Strict Temperature Control: Use an oil bath and a digital temperature controller. Avoid direct heating with a mantle.
-
Gradual Heating: Do not heat the reaction mixture rapidly. Increase the temperature gradually to the target reflux temperature.
-
Consider a Co-Solvent: In some cases, using a high-boiling inert solvent like toluene or xylenes along with a smaller excess of POCl₃ can help moderate the reaction's vigor and provide better temperature control.
-
Purification Strategy: If tar formation is unavoidable, purification via column chromatography on silica gel is often necessary. A gradient elution from hexane to ethyl acetate is typically effective.
Summary of Key Side Reactions
The following diagram illustrates the desired reaction and the most common competing side pathways.
Caption: Main reaction and key side reaction pathways.
Quantitative Data & Purification Summary
| Parameter | Typical Range | Notes |
| Reagent | Phosphorus Oxychloride (POCl₃) | Often used in excess, serving as both reagent and solvent. |
| Temperature | 90 - 110 °C | Critical for reaction rate; higher temps risk decomposition. |
| Time | 2 - 8 hours | Monitor by TLC to determine completion. |
| Work-up | Quench on ice, extract with EtOAc/DCM | Must be performed quickly and at low temperature. |
| Troubleshooting Summary | ||
| Symptom | Likely Cause | Primary Solution |
| Incomplete Reaction | Insufficient temp/time/reagent activity | Increase temperature/time; use fresh POCl₃. |
| Insoluble Byproduct | Reaction at 6-amino group | Protect the amine (e.g., acetylation) before chlorination. |
| Product Hydrolysis | Improper work-up | Quench slowly on ice; maintain cold, acidic conditions. |
| Tar Formation | Thermal decomposition | Strict temperature control; gradual heating. |
References
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Iazzetti, A., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5831. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- Evans, M. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. [Link]
- Methods for the preparation of 6-aminoisoquinoline. (2018).
- Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2002).
- Rau, M. L., et al. (2019). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. ACS Omega, 4(7), 12966–12971. [Link]
- Chen, S., et al. (2017). Purification and properties of a novel quizalofop-p-ethyl-hydrolyzing esterase involved in quizalofop-p-ethyl degradation by Pseudomonas sp. J-2. Scientific Reports, 7, 1618. [Link]
- Zhang, X., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. [Link]
- Preparation method of quizalofop-P-ethyl. (2017).
- POCl3 Chlorination of 4-Quinazolones. (2011).
- Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (2021). CSUSB ScholarWorks. [Link]
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. [Link]
- Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. (2015).
- Process for the purification of amines. (1967).
- Dunn, P. J., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Process Research & Development, 15(2), 361-367. [Link]
- Identification and synthesis of impurities formed during sertindole preparation. (2010). Beilstein Journal of Organic Chemistry. [Link]
- 3-Chloroquinoxalin-2-amine. (n.d.). PubChem. [Link]
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145-1172. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Quinoxalines
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on quinoxaline scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and optimize conditions for successful synthesis. The quinoxaline core, being an electron-deficient heteroaromatic system, is primed for nucleophilic attack, making SNAr a powerful tool for its functionalization. However, achieving high yields and selectivity requires a nuanced understanding of the interplay between the substrate, nucleophile, base, and solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions based on established mechanistic principles.
Issue 1: Low or No Conversion to the Desired Product
Question: I am reacting 2-chloroquinoxaline with a primary amine, but I am observing very low conversion to the aminated product, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in SNAr reactions on quinoxalines can stem from several factors, primarily related to insufficient activation of the nucleophile or the aromatic ring, or a reaction rate that is too slow under the chosen conditions.
Probable Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine:
-
Explanation: The nucleophilic attack on the electron-deficient quinoxaline ring is the rate-determining step in many SNAr reactions.[1] If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing substituents), its lone pair of electrons will be less available to attack the C-Cl bond.
-
Solution:
-
Increase Basicity: Add a suitable base to deprotonate a portion of the amine, generating a more potent anionic nucleophile. The choice of base is critical (see Issue 2).
-
Increase Temperature: Heating the reaction mixture will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can overcome the activation energy barrier.
-
-
-
Poor Choice of Solvent:
-
Explanation: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[1] Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more reactive.[2] Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.
-
Solution:
-
Switch to a polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile. These solvents will effectively dissolve the reactants and stabilize the Meisenheimer complex, thereby accelerating the reaction.
-
-
-
Inadequate Base Strength:
-
Explanation: If a base is used, it must be strong enough to deprotonate the nucleophile (if it's a weak acid like an amine or alcohol) or to facilitate the removal of a proton in the final step of the reaction. A base that is too weak will not sufficiently activate the nucleophile.
-
Solution:
-
Choose a base with a pKa higher than that of the nucleophile's conjugate acid. For example, when using an amine, a carbonate base (e.g., K2CO3, Cs2CO3) or a stronger organic base like DBU may be necessary.
-
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Products, Including Di-substituted Byproducts
Question: I am trying to perform a mono-substitution on 2,3-dichloroquinoxaline, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity for the mono-substituted product?
Answer:
Controlling selectivity in reactions with di- or poly-halogenated quinoxalines is a common challenge. The initial substitution of one halogen atom can sometimes activate the second position for further substitution, leading to over-reaction.
Probable Causes & Solutions:
-
Reaction Stoichiometry and Temperature:
-
Explanation: Using an excess of the nucleophile and/or high reaction temperatures will favor the formation of the di-substituted product.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile relative to the 2,3-dichloroquinoxaline.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to slow down the second substitution, which typically has a higher activation energy. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
-
Nucleophile Reactivity:
-
Explanation: A highly reactive nucleophile will be less selective and more likely to result in di-substitution.
-
Solution:
-
Moderate Nucleophilicity: If possible, use a less reactive nucleophile or moderate its reactivity by using a weaker base.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.
-
-
-
Solvent Effects:
-
Explanation: The choice of solvent can influence the relative rates of the first and second substitutions.
-
Solution:
-
Experiment with different solvents. Sometimes, a less polar solvent can decrease the rate of the second substitution more significantly than the first.
-
-
Issue 3: Decomposition of Starting Material or Product
Question: My reaction mixture is turning dark, and I am observing multiple spots on the TLC, none of which correspond to the desired product. What could be causing this decomposition?
Answer:
Decomposition is often a sign of harsh reaction conditions or the presence of incompatible functional groups.
Probable Causes & Solutions:
-
Excessively Strong Base:
-
Explanation: Very strong bases (e.g., NaH, organolithiums) can be non-selective and may react with other functional groups on the quinoxaline ring or the nucleophile, leading to decomposition. They can also promote side reactions like ring-opening in some heteroaromatic systems.
-
Solution:
-
Use the mildest base that can effectively promote the reaction. Inorganic bases like K2CO3 or Cs2CO3 are often a good starting point for aminations. For alcohol nucleophiles, NaH is common, but it should be used at low temperatures and with careful monitoring.
-
-
-
High Reaction Temperature:
-
Explanation: Quinoxaline derivatives, especially those with sensitive functional groups, can be thermally unstable.
-
Solution:
-
Attempt the reaction at a lower temperature. If the reaction is too slow, consider using a more reactive nucleophile or a more suitable solvent system rather than excessively increasing the temperature.
-
-
-
Presence of Oxygen:
-
Explanation: Some reaction intermediates or products can be sensitive to oxidation by atmospheric oxygen, leading to the formation of colored byproducts.
-
Solution:
-
Run the reaction under an inert atmosphere of nitrogen or argon. Degas the solvent before use.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my reaction?
A1: The choice of base is critical and depends on the pKa of the nucleophile. The primary role of the base is often to deprotonate the nucleophile, thereby increasing its nucleophilicity. A general rule of thumb is to choose a base whose conjugate acid has a pKa at least 2 units higher than the pKa of the nucleophile.
-
For Amine Nucleophiles (pKa of R2NH2+ ~10-11): Inorganic bases like K2CO3 (pKa of HCO3- ~10.3) or organic bases like triethylamine (TEA, pKa of Et3NH+ ~10.7) are often sufficient. For less nucleophilic amines, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.
-
For Alcohol Nucleophiles (pKa ~16-18): A much stronger base is needed to generate the alkoxide. Sodium hydride (NaH) is a common choice.
-
For Thiol Nucleophiles (pKa ~10-11): Similar to amines, carbonate bases or organic amine bases are typically effective.
Table 1: pKa Values of Common Bases and Their Conjugate Acids
| Base | Conjugate Acid | pKa (in DMSO) | Typical Application |
| Triethylamine (TEA) | Et3NH+ | 9.0 | Aminations |
| K2CO3 | HCO3- | 10.3 | Aminations, Thiolations |
| DBU | DBU-H+ | 13.5 | Aminations with weak nucleophiles |
| Sodium Methoxide | Methanol | 29.0 | O-Arylations |
| Sodium Hydride (NaH) | H2 | 36 | O-Arylations |
Data compiled from various sources, including the Bordwell pKa table.[3]
Q2: Which solvent should I use? What is the difference between polar aprotic and polar protic solvents in SNAr reactions?
A2: The solvent has a profound impact on the reaction rate. The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex).[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are generally the solvents of choice. They possess large dipole moments that can stabilize the charged Meisenheimer complex, but they do not have acidic protons. This means they do not strongly solvate the anionic nucleophile through hydrogen bonding, leaving it "naked" and highly reactive. This leads to a significant rate enhancement.[2]
-
Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents have acidic protons and can form strong hydrogen bonds with the nucleophile. This creates a solvent shell around the nucleophile, stabilizing it and reducing its energy and reactivity. Consequently, SNAr reactions are often much slower in protic solvents.
Table 2: Properties of Common Solvents for SNAr Reactions
| Solvent | Dielectric Constant (ε) | Type | Typical Use |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Excellent for a wide range of SNAr |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Good alternative to DMSO |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Useful when a lower boiling point is needed |
| Tetrahydrofuran (THF) | 7.6 | Aprotic (less polar) | Can be used, but often gives slower rates |
| Ethanol | 24.6 | Polar Protic | Generally avoided, can act as a nucleophile |
| Water | 80.1 | Polar Protic | Generally avoided, can lead to hydrolysis |
Dielectric constant data from various sources.[4][5]
Q3: What is the role of steric hindrance in my reaction?
A3: Steric hindrance from bulky groups on either the quinoxaline ring or the nucleophile can significantly slow down the reaction rate.[6][7][8] The nucleophile must approach the carbon atom bearing the leaving group, and large substituents can physically block this approach.
-
On the Quinoxaline: A substituent ortho to the reaction site will have a greater retarding effect than a meta or para substituent.
-
On the Nucleophile: Tertiary amines are much less reactive than secondary amines, which are in turn slightly less reactive than primary amines in some cases due to steric bulk around the nitrogen atom.
If you suspect steric hindrance is an issue, you may need to use higher temperatures, longer reaction times, or a smaller nucleophile if the synthesis allows.
Q4: Can you explain the SNAr mechanism on a quinoxaline ring?
A4: The SNAr reaction on a halo-quinoxaline proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom attached to the leaving group (e.g., chlorine). This is typically the rate-determining step. The electron density from the aromatic π-system is pushed onto the quinoxaline ring, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the two nitrogen atoms in the quinoxaline ring is crucial for stabilizing this negative charge.
-
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the quinoxaline ring is restored. This step is usually fast.
Caption: The SNAr addition-elimination mechanism on a quinoxaline.
(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a visual representation).
Experimental Protocols
General Protocol for the Amination of 2-Chloroquinoxaline
This protocol provides a general starting point for the reaction of a 2-chloroquinoxaline with a primary or secondary amine. Conditions should be optimized for specific substrates.
Materials:
-
2-Chloroquinoxaline (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline (1.0 eq) and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the suspension for 5 minutes. Add the amine nucleophile (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. [Link]
- CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. [Link]
- Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
- Elsevier. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. [Link]
- ResearchGate. (2025).
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]
- National Center for Biotechnology Information. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]
- ResearchGate. (2025). Base-dependent selectivity of an SNAr reaction. [Link]
- ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]
- National Center for Biotechnology Information. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. [Link]
- Chemistry Hall. (2019).
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
- Chemguide. (n.d.).
- Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
- National Center for Biotechnology Information. (2016).
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
- National Center for Biotechnology Information. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. [Link]
- Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- YouTube. (2022). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Link]
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
- YouTube. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles | Organic Chemistry. [Link]
- YouTube. (2017).
- MDPI. (n.d.). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. [Link]
- ResearchGate. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. [Link]
- National Center for Biotechnology Information. (2022).
- YouTube. (2020). Nucleophilic Substitution and Properties of Haloalkanes | Organic Chemistry Lessons. [Link]
- Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]
- ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- National Center for Biotechnology Information. (2020).
- MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]
- Wikipedia. (n.d.).
- Scribd. (n.d.). Organic Acid-Base pKa Table. [Link]
- Chemistry LibreTexts. (2020). 11.4: pKa Table. [Link]
- Yamaden. (n.d.). Table of dielectric constants of substances. [Link]
- Scribd. (n.d.). pka bases.cdx. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification Strategies for Polar Quoxaline Derivatives
Welcome to the Technical Support Center for the purification of polar quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable compounds. Quinoxaline derivatives are a critical class of nitrogen-containing heterocycles with a wide range of biological activities.[1] However, their inherent polarity and basicity often present significant purification challenges. This resource offers practical, field-proven insights to help you navigate these complexities and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: My polar quinoxaline derivative shows poor or no retention on a standard C18 reversed-phase column. What are my options?
This is a very common issue. Highly polar compounds have a strong affinity for the polar mobile phase in reversed-phase (RP) chromatography, leading to their elution at or near the solvent front.[2] Here’s a systematic approach to address this:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[2][3] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[2] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[3]
-
Explore Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[4][5] For basic quinoxalines, a mixed-mode column with cation-exchange properties can provide an additional retention mechanism, significantly improving separation.[6][7]
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases modified with polar groups, which makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes compared to standard C18 columns.[8]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., an alkyl sulfonate) to the mobile phase can form a neutral complex with your basic quinoxaline, increasing its hydrophobicity and retention on a reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).
Q2: I'm observing significant peak tailing for my basic quinoxaline derivative during HPLC analysis. What is the cause and how can I fix it?
Peak tailing for basic compounds is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[8][9] Here are several strategies to mitigate this issue:
-
Adjust the Mobile Phase pH:
-
Low pH: Operating at a low pH (e.g., 2.5-4) will protonate your basic quinoxaline and also suppress the ionization of the acidic silanol groups, minimizing these unwanted interactions.[9]
-
High pH: At a high pH (e.g., >8), your basic analyte will be neutral, and while the silanols will be deprotonated, the interaction is often less problematic. For high pH methods, it is crucial to use a column specifically designed for these conditions to prevent degradation of the silica support.[10]
-
-
Use a Highly Deactivated, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanol groups, leading to improved peak shape for basic compounds.[8]
-
Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask the silanol interactions.
Q3: My polar quinoxaline derivative seems to be degrading on the silica gel column during normal-phase flash chromatography. What should I do?
The acidic nature of standard silica gel can cause the degradation of sensitive compounds. Here are some solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a base, such as triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for acid-sensitive compounds.
-
Amine-Functionalized Silica: This is a less reactive, more polar stationary phase suitable for HILIC-type separations of basic compounds.[11]
-
-
Switch to a Different Purification Technique: If your compound is highly sensitive, consider reversed-phase chromatography or crystallization to avoid the use of silica gel altogether.
Q4: I am struggling to find a suitable solvent for the crystallization of my polar quinoxaline derivative. What are some general guidelines?
Finding the right crystallization solvent can be challenging, but here are some tips:
-
"Like Dissolves Like": Polar compounds tend to be more soluble in polar solvents.[12] Start by testing solvents with a range of polarities.
-
Ideal Solvent Properties: A good crystallization solvent will dissolve your compound when hot but not when cold.[12] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]
-
Common Solvents for Polar Heterocycles: For polar heterocyclic compounds, consider solvents like ethanol, ethyl acetate, acetonitrile, or mixtures such as ethyl acetate/hexane or dichloromethane/methanol.[13][14] Water can also be a good choice for compounds that can form hydrogen bonds.[15]
-
Mixed Solvent Systems: If you cannot find a single suitable solvent, a mixed-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly.[12]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of polar quinoxaline derivatives.
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Retention in Reversed-Phase HPLC | Compound is too polar for the stationary phase. | Switch to a HILIC or mixed-mode column.[2][4] Use a polar-embedded or polar-endcapped RP column.[8] Employ ion-pairing agents (use with caution if MS detection is used). |
| Peak Tailing of Basic Quinoxalines | Secondary interactions with residual silanols on the silica support. | Lower the mobile phase pH (e.g., to 2.5-4). Use a highly deactivated, end-capped column.[8] Add a competing base (e.g., triethylamine) to the mobile phase. Increase the buffer concentration. |
| Compound Decomposition on Silica Gel | The compound is sensitive to the acidic nature of silica. | Deactivate the silica by pre-treating with a basic eluent. Use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[11] |
| Poor Separation of Isomers | Insufficient selectivity of the chromatographic system. | Screen different stationary phases (e.g., C18, phenyl-hexyl, cyano). Optimize the mobile phase composition, including the organic modifier and any additives. Consider a different chromatographic mode (e.g., HILIC, SFC). |
| Low Recovery from the Column | Irreversible adsorption of the compound to the stationary phase. | For normal-phase, try adding a polar modifier like methanol or a small amount of acid/base to the eluent. For reversed-phase, ensure the mobile phase pH is appropriate for the compound's pKa. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). The compound has a high activation energy for nucleation. | Evaporate some of the solvent to increase the concentration.[16] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[16] Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| "Oiling Out" Instead of Crystallizing | The boiling point of the solvent is too close to the melting point of the compound. The compound is impure. | Use a lower-boiling point solvent.[12] Try a different solvent or solvent system. Perform a preliminary purification by column chromatography to remove impurities. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled to maximize precipitation. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. |
| Product is Not Significantly Purer | The impurities have very similar solubility properties to the product. | Try a different recrystallization solvent or a solvent system. A preliminary purification by another method, like column chromatography, may be necessary. |
Experimental Protocols & Workflows
Protocol 1: HILIC for the Purification of a Polar Basic Quinoxaline
-
Column Selection: Choose a HILIC stationary phase such as bare silica, diol, or an amide-functionalized column.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM ammonium formate, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Run a linear gradient to increase the percentage of Mobile Phase A (e.g., to 50% over 15 minutes).
-
Hold at the final conditions for a few minutes to elute highly retained compounds.
-
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape.
Workflow: Selecting a Purification Strategy for Polar Quinoxaline Derivatives
Caption: A decision tree to guide the selection of an appropriate purification strategy for polar quinoxaline derivatives.
References
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3).
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). PubMed Central.
- (PDF) Investigation of Polar Mobile Organic Compounds (PMOC) removal by reverse osmosis and nanofiltration: rejection mechanism modelling using decision tree. (2025, August 6).
- How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6).
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Mixed-Mode Chromatography—A Review. (n.d.).
- Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
- How Good is SFC for Polar Analytes? (n.d.).
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.).
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.).
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
- US20050011836A1 - Additives for reversed-phase HPLC mobile phases. (n.d.).
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).
- Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. (2019, December 16). PubMed Central.
- WO2006090236A1 - Preparation of high purity substituted quinoxaline. (n.d.).
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6).
- Mixed-Mode Chromatography and St
- Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. (n.d.).
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.).
- What can I use to purify polar reaction mixtures? (2023, July 11). Biotage.
- Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. (n.d.). MDPI.
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023, November 25).
- Reagents & Solvents: Solvents for Recrystalliz
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- HILIC Purification Strategies for Flash Chrom
- Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub.
- Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. (n.d.). Thermo Fisher Scientific.
- Supercritical fluid chrom
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). Frontiers.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022, February 24).
- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applic
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
- Practical Taste-and-Odor Methods for Routine Operations: Decision Tree. (2004, September 17).
- Choosing HPLC Columns for Rapid Method Development. (2013, June 20). Agilent.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (n.d.). Taylor & Francis Online.
- Mixed-Mode HPLC Columns. (n.d.). Thermo Fisher Scientific - US.
- Crystalliz
- SUPERCRITICAL FLUID CHROM
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck.
- Assessment of Tree Species Classification by Decision Tree Algorithm Using Multiwavelength Airborne Polarimetric LiDAR D
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Introduction to Ion Exchange Chrom
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
How to avoid the formation of benzimidazole byproducts in quinoxaline synthesis
Answering the user's request.
Technical Support Center: Quinoxaline Synthesis
Strategies to Prevent Benzimidazole Byproduct Formation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of quinoxalines and encountering challenges with the formation of benzimidazole byproducts. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you troubleshoot and optimize your reactions for higher purity and yield.
This document moves beyond simple protocols to explain the underlying chemical principles governing the formation of these distinct heterocyclic systems from a common precursor. Understanding the "why" is critical to solving the "how" in synthetic chemistry.
Section 1: Understanding the Root Cause: Quinoxaline vs. Benzimidazole Formation
This section addresses the fundamental chemistry that dictates whether your reaction yields the desired quinoxaline or the unwanted benzimidazole byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the standard, expected reaction pathway for quinoxaline synthesis?
The classic and most reliable method for synthesizing the quinoxaline core is through the condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound, such as benzil or its derivatives.[1][2] This reaction, known as the Hinsberg quinoxaline synthesis, proceeds via a two-step mechanism involving the formation of a diimine intermediate, which then undergoes cyclization and dehydration to form the aromatic pyrazine ring fused to the benzene ring.[3]
Q2: Under what conditions does the same starting material, o-phenylenediamine, form a benzimidazole instead?
Benzimidazole synthesis also utilizes o-phenylenediamine (OPD) as a starting material, but the key difference lies in the carbonyl partner. Instead of a 1,2-dicarbonyl, benzimidazoles are formed when OPD reacts with a C1 synthon, most commonly an aldehyde or a carboxylic acid.[4][5] The reaction with an aldehyde proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often by air) to yield the aromatic benzimidazole ring system.
Q3: My goal is quinoxaline, so why am I observing benzimidazole byproducts in my reaction?
Observing benzimidazole impurities in a quinoxaline synthesis is a clear indicator of a competing reaction pathway. Since OPD is the common precursor, the formation of benzimidazole almost certainly points to the presence of aldehyde contaminants in your reaction mixture. These aldehydes can arise from several sources:
-
Contaminated Starting Materials: Your 1,2-dicarbonyl reagent (e.g., benzil) may be contaminated with its corresponding aldehyde (e.g., benzaldehyde) due to incomplete synthesis or oxidative degradation during storage.
-
In Situ Degradation: Harsh reaction conditions, such as excessively high temperatures or the use of strong, non-selective acids, can cause the 1,2-dicarbonyl compound to degrade, potentially forming aldehyde species.[1]
-
Oxidative Side Reactions: If the reaction is run under an oxygen-rich atmosphere or with certain oxidizing agents, side-reactions can generate aldehydes from other components in the mixture.[6]
The core principle is that the 1,2-dicarbonyl leads to quinoxaline, while any competing aldehyde leads to the benzimidazole byproduct.
Section 2: Troubleshooting Guide: A Systematic Approach to Eliminating Benzimidazoles
If you have identified benzimidazole byproducts in your quinoxaline synthesis (e.g., via NMR, LC-MS), follow this systematic troubleshooting guide to diagnose and resolve the issue.
Workflow for Troubleshooting Benzimidazole Byproduct
Caption: A step-by-step troubleshooting workflow.
Step 1: Verify Starting Material Purity
Q: How can I quickly check my 1,2-dicarbonyl compound for aldehyde impurities?
Before starting your synthesis, run a simple quality control check on your dicarbonyl reagent.
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃). Look for a characteristic singlet peak in the 9.5-10.5 ppm region, which is indicative of an aldehyde proton. The integral of this peak relative to the main compound peaks will give you a rough percentage of the impurity.
-
Thin-Layer Chromatography (TLC): Spot your reagent on a TLC plate alongside a standard of the corresponding aldehyde, if available. Use a stain that visualizes aldehydes, such as 2,4-dinitrophenylhydrazine (DNPH) stain, which will produce a distinct yellow/orange spot for any aldehyde present.
Q: My dicarbonyl reagent is impure. What is the best way to purify it?
Recrystallization is the most effective method. For a common reagent like benzil, a standard procedure is to dissolve the solid in hot ethanol and allow it to cool slowly to form pure crystals, leaving the more soluble benzaldehyde impurity in the mother liquor.
Step 2: Optimize Reaction Conditions
Q: My starting materials are pure, but I still see the byproduct. What reaction parameters should I modify?
The focus should be on adopting milder and more selective reaction conditions. Traditional methods often use high heat and strong acids, which can promote side reactions.[1][3] Modern catalytic approaches are designed for clean, high-yield conversions at or near room temperature, often reporting no undesirable side products.[3][7]
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
| Parameter | Harsh Traditional Conditions | Recommended Mild Conditions | Rationale for Change |
| Catalyst | Strong Brønsted acids (e.g., conc. H₂SO₄, AcOH) | Mild Lewis acids (e.g., CAN, Zn(OTf)₂)[8], Heterogeneous catalysts (e.g., Alumina-supported heteropolyoxometalates[3], Bentonite clay[7]) | High selectivity, reduced potential for substrate degradation, easy removal, and often recyclable.[7][8] |
| Temperature | Reflux (>80 °C) | Room Temperature (25 °C) to 60 °C | Minimizes thermal degradation of reactants and intermediates.[3][9] |
| Solvent | Acetic Acid, DMF | Ethanol, Acetonitrile, Toluene, Water, or Solvent-free[3][9][10] | Use of stable, less reactive solvents prevents unwanted side reactions. |
| Reaction Time | Long (hours to days) | Short (minutes to a few hours) | Efficient catalysts accelerate the desired reaction, minimizing time for side reactions to occur.[1][7] |
Step 3: Control the Reaction Atmosphere
Q: Should I be running my reaction under an inert atmosphere?
Yes, if you suspect oxidative degradation is the source of your aldehyde impurity. Performing the reaction under a nitrogen or argon atmosphere will eliminate atmospheric oxygen, preventing the in situ oxidation of your starting materials or solvent. This is particularly important for sensitive substrates or when reaction times are long.
Section 3: Validated Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures discussed in this guide.
Protocol 1: High-Purity Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst
This protocol is adapted from methodologies that report excellent yields with no observed side reactions, leveraging a mild and recyclable catalyst system.[3]
Materials:
-
o-phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (AlCuMoVP) (100 mg)
-
Toluene (8-10 mL)
-
Anhydrous Na₂SO₄
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (108 mg) and benzil (210 mg).
-
Add toluene (8 mL) to the flask.
-
Add the AlCuMoVP catalyst (100 mg) to the mixture.
-
Stir the mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2 hours.
-
Upon completion, separate the insoluble catalyst by filtration through a small plug of celite or by simple decantation. The catalyst can be washed with hot ethanol, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the solid product by recrystallization from hot ethanol to yield pure 2,3-diphenylquinoxaline as white needles.
Protocol 2: Purification of Quinoxalines from Benzimidazole Impurities
If byproduct formation cannot be completely avoided, column chromatography is an effective purification method due to the polarity difference between quinoxalines and N-H containing benzimidazoles.
Procedure:
-
Prepare the Column: Pack a glass column with silica gel, using a non-polar solvent system (e.g., Hexane) as the slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The less polar quinoxaline will elute first. The more polar benzimidazole (due to the N-H bond) will have a stronger affinity for the silica and will elute later at higher concentrations of ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify and combine those containing the pure quinoxaline product.
Section 4: Analytical Confirmation
Q: How can I definitively distinguish my quinoxaline product from a benzimidazole byproduct using standard analytical techniques?
The structural differences between these two heterocycles lead to distinct signatures in common analytical spectra.
Table 2: Key Analytical Differences between Quinoxalines and Benzimidazoles
| Technique | Quinoxaline Signature | Benzimidazole Signature |
| ¹H NMR | Complex aromatic signals, typically between 7.5-8.5 ppm. Absence of a broad N-H proton signal. | A broad, exchangeable singlet for the N-H proton (often >10 ppm). A singlet for the C2-H proton (around 8.1 ppm) if unsubstituted at that position. |
| ¹³C NMR | Two distinct signals for the pyrazine ring carbons (C2 and C3) typically in the 140-145 ppm range. | A characteristic signal for the C2 carbon of the imidazole ring, often >140 ppm. |
| Mass Spec (EI) | Shows the expected molecular ion peak (M⁺) for the quinoxaline structure (e.g., 2,3-diphenylquinoxaline = 282.34 g/mol ). | Shows a different molecular ion peak corresponding to the benzimidazole structure (e.g., 2-phenylbenzimidazole = 194.24 g/mol ). |
References
- Dar, B. A., et al. (2021).
- Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(42), 35881-35916. [Link]
- Cui, L., et al. (2011). A gold-catalyzed oxidation of arylallenes to form α-diketones and aldehydes.
- Guzmán-Vargas, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2824-2843. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
- Zayed, M. F., et al. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- da Silva, W. M. B., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 2366-2372. [Link]
- Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. Targets in Heterocyclic Systems, 17, 98-128. [Link]
- Das, B., et al. (2013). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PubMed Central (PMC). [Link]
- Siddiqui, S., et al. (2012). Efficient Protocol for the Synthesis of Quinoxaline, Benzoxazole and Benzimidazole Derivatives Using Glycerol as Green Solvent.
- Mondal, S., & Modak, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(54), 34229-34253. [Link]
- Hammad, M. A., et al. (2014). Design, synthesis, and enzyme kinetics of novel benzimidazole and quinoxaline derivatives as methionine synthase inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 343-353. [Link]
- Li, Y., et al. (2022). Direct Conversion of Benzothiadiazole to Benzimidazole: New Benzimidazole‐Derived Metal–Organic Frameworks with Adjustable Honeycomb‐Like Cavities.
- Flores-Alamo, M., et al. (2023). Synthesis of quinoxaline–benzimidazole hybrids via a ligand-free MCR.
- Khan, I., & Ibrar, A. (2014). Sustainable Approaches Towards the Synthesis of Quinoxalines.
- Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Zayed, M. F., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mtieat.org [mtieat.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving the reactivity of sterically hindered amines in coupling with 3-chloroquinoxaline
Prepared by: Senior Application Scientist, Chemical Synthesis Division Topic: Improving the Reactivity of Sterically Hindered Amines in Coupling with 3-Chloroquinoxaline Audience: Researchers, scientists, and drug development professionals
Introduction: The Challenge of Hindered Couplings
The synthesis of 2-aminoquinoxalines is a cornerstone in medicinal chemistry, as this scaffold is a key component of numerous bioactive molecules.[1] The Palladium-catalyzed Buchwald-Hartwig amination stands as a primary method for forging this critical C-N bond.[2][3] However, researchers frequently encounter significant reactivity challenges when one of the coupling partners, particularly the amine, is sterically hindered. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to navigate the complexities of coupling sterically demanding amines with the electron-deficient 3-chloroquinoxaline system.
The core difficulty arises from a confluence of steric and electronic factors. Steric bulk around the nitrogen atom impedes its approach to the palladium center in the catalytic cycle, while the 3-chloroquinoxaline, though activated by its electron-deficient nature, presents its own set of challenges. This often results in low conversion rates, necessitating carefully tailored reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with a bulky amine and 3-chloroquinoxaline failing or giving low yields?
Low reactivity in this specific coupling is common and typically points to one of three areas: an inadequate catalyst system (palladium source and ligand), a suboptimal choice of base, or inappropriate reaction conditions (solvent and temperature). The steric hindrance of the amine requires a highly active catalyst that can facilitate both the coordination of the amine and the final, often rate-limiting, reductive elimination step to form the C-N bond.[4][5]
Q2: What is the most critical component to optimize for this reaction?
The phosphine ligand is arguably the most crucial variable. For coupling hindered amines with aryl chlorides, the catalyst system must be exceptionally active. This is typically achieved by using bulky, electron-rich monophosphine ligands. These ligands stabilize the palladium center, promote the crucial oxidative addition step into the C-Cl bond, and accelerate the final reductive elimination to release the product.[6][7]
Q3: Can I use copper-catalyzed conditions instead of palladium?
Yes, copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Goldberg reaction, is an alternative.[8][9] While palladium catalysis is often the first choice due to its broader scope and milder conditions, modern copper-catalyzed systems using specific ligands (like oxalic diamides) have shown success with challenging (hetero)aryl chlorides.[9][10] This can be a valuable secondary screening strategy if palladium systems fail.
Q4: My starting material is base-sensitive. What are my options?
The most common base, sodium tert-butoxide (NaOtBu), is very strong and can be incompatible with sensitive functional groups like esters.[4] In such cases, you can explore weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11] Be aware that using a weaker base may require a more active catalyst system (e.g., a more electron-rich ligand or a higher reaction temperature) to achieve a comparable reaction rate.
Troubleshooting Guide: From Low Conversion to No Reaction
This section addresses specific experimental problems with a focus on logical, step-by-step solutions.
Problem: Low to No Conversion of Starting Materials
This is the most frequent issue and requires a systematic evaluation of the reaction components.
Caption: A logical workflow for troubleshooting low-yield reactions.
1. Catalyst System Inactivity
-
The Cause: The combination of a sterically bulky amine and an aryl chloride requires a highly active catalyst. The default choice of Pd₂(dba)₃ with a generic ligand may not be sufficient. The active Pd(0) species might not form efficiently, or the catalytic cycle may stall.[5]
-
The Solution:
-
Ligand Choice: This is the most impactful change you can make. Switch to state-of-the-art, sterically hindered, electron-rich biarylmonophosphine ligands. These are designed to promote the difficult reductive elimination step involving hindered substrates.
-
Pre-catalysts: Use commercially available palladium pre-catalysts (e.g., XPhos-Pd-G3). These are air-stable and generate the active LPd(0) species more reliably and consistently in situ upon exposure to a base.[5]
-
Table 1: Recommended Ligands for Hindered C-N Coupling
| Ligand Name | Structure Class | Key Features |
| XPhos | Biarylphosphine | Highly active for coupling aryl chlorides; general-purpose choice. |
| RuPhos | Biarylphosphine | Excellent for sterically demanding substrates and N-heterocycles. |
| BrettPhos | Biarylphosphine | Extremely active; effective for particularly challenging or low-temperature couplings. |
| CyPF-tBu | Josiphos-type | Ferrocene-based ligand, shows high efficiency for heteroaryl chlorides.[11] |
2. Suboptimal Base or Solvent
-
The Cause: The base's role is to deprotonate the amine (or the amine-Pd complex) to form the more nucleophilic amide species, driving the reaction forward. If the base is too weak or poorly soluble, this step can be inefficient. The solvent must fully dissolve all components at the reaction temperature and be rigorously dried.
-
The Solution:
-
Base: For hindered amines, a strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[5] Ensure the base is fresh and from a sealed container, as they are hygroscopic.
-
Solvent: Anhydrous toluene or 1,4-dioxane are the most common and effective solvents.[11] Ensure they are of high purity and adequately dried, as water can deactivate the catalyst and consume the base.
-
Problem: Side Product Formation (e.g., Hydrodehalogenation)
-
The Cause: Hydrodehalogenation (replacement of -Cl with -H) or other decomposition pathways can occur if the catalytic cycle is inefficient. This can be caused by catalyst decomposition at high temperatures or the presence of water or other protic impurities.
-
The Solution:
-
Lower Temperature: If you are running the reaction at >110 °C, try reducing the temperature to 80-100 °C, potentially coupled with a more active ligand (like BrettPhos) to compensate.
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox. Oxygen can degrade the phosphine ligands and the Pd(0) catalyst.
-
Check Amine Purity: Ensure your amine starting material is pure and dry.
-
Optimized Experimental Protocols
Visualizing the Core Mechanism and Workflow
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.[11]
Protocol 1: General Procedure for Coupling with a Hindered Amine
This protocol is a robust starting point for coupling a generic sterically hindered secondary amine with 3-chloroquinoxaline using a modern catalyst system.[11]
-
Materials:
-
3-Chloroquinoxaline (1.0 mmol, 1.0 equiv.)
-
Sterically Hindered Amine (1.2 mmol, 1.2 equiv.)
-
XPhos-Pd-G3 Pre-catalyst (0.02 mmol, 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the XPhos-Pd-G3 pre-catalyst and the sodium tert-butoxide to the Schlenk flask.
-
Reagent Addition: Add the 3-chloroquinoxaline and the hindered amine to the flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous toluene via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the disappearance of the limiting reagent (typically the 3-chloroquinoxaline). Reactions can take from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
References
- Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. (2023). MDPI.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of quinoxalines from amines and DMF in Fe-mediated catalyst. (n.d.).
- Guide - Low Yield Troubleshooting. (2018). PacBio.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Deriv
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC - NIH.
- CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. (n.d.).
- Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. (2017). Organic Letters.
- Buchwald-Hartwig coupling. (2019). YouTube.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for low reactivity of 2-chloroquinoxalines
Technical Support Center: 2-Chloroquinoxalines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for common issues encountered during the chemical modification of 2-chloroquinoxalines. As a privileged scaffold in medicinal chemistry, successful functionalization is often a critical step in discovery pipelines.[1][2] This resource addresses the frequent challenge of low reactivity in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Nucleophilic Aromatic Substitution (SNAr) reaction on 2-chloroquinoxaline is failing or giving low yields. What are the likely causes and how can I fix it?
This is the most common issue researchers face. The reactivity of 2-chloroquinoxaline in SNAr reactions is moderate and highly dependent on several factors. The quinoxaline ring system is less electron-deficient than dinitro-substituted aryl halides, meaning the activation of the C-Cl bond towards nucleophilic attack is not as strong.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[4][5] The stability of this intermediate is paramount for a successful reaction.
Before diving into complex optimization, let's ensure the fundamentals are correct. Use the following decision tree to guide your initial troubleshooting steps.
Caption: Initial troubleshooting decision tree for SNAr reactions.
A. Is your nucleophile strong enough? The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the electron-deficient ring.[5]
-
Problem: Weak nucleophiles (e.g., neutral amines, alcohols) react sluggishly with the moderately activated 2-chloroquinoxaline.
-
Solution:
-
Increase Nucleophilicity with Base: For amine or alcohol nucleophiles, adding a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) will deprotonate the nucleophile, generating the more reactive anionic form (alkoxide or amide).
-
Choose a More Potent Nucleophile: Anionic nucleophiles are inherently more reactive than their neutral counterparts.[6] For instance, sodium thiophenoxide is significantly more reactive than thiophenol.
-
B. Is your solvent choice optimal? The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Problem: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity. They can also protonate the Meisenheimer complex, hindering the reaction.
-
Solution:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, NMP, or acetonitrile are superior choices.[6] They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and more reactive. Their high polarity also helps stabilize the charged intermediate.
-
C. Are you using the right temperature? SNAr reactions often require thermal energy to overcome the activation barrier.
-
Problem: Room temperature is often insufficient for driving the reaction to completion with a moderately activated substrate like 2-chloroquinoxaline.
-
Solution:
-
Increase the Temperature: Refluxing in a high-boiling polar aprotic solvent is a common strategy. Start by screening temperatures from 80 °C to 150 °C. Microwave irradiation can also be highly effective at accelerating these reactions, often reducing reaction times from hours to minutes.[7]
-
Table 1: Recommended Starting Conditions for SNAr Reactions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Nucleophile | Use 1.2-2.0 equivalents | Drives the reaction to completion. |
| Base | K₂CO₃, Cs₂CO₃, or NaH | Deprotonates weak nucleophiles without competing. |
| Solvent | DMF or DMSO (anhydrous) | Polar aprotic; stabilizes the Meisenheimer complex.[6] |
| Temperature | 100-140 °C or MW at 150 °C | Provides sufficient energy to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions and degradation, especially with sensitive nucleophiles. |
FAQ 2: My Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has low conversion. How can I improve it?
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, their success with heteroaromatic halides like 2-chloroquinoxaline is highly dependent on the catalytic system. The quinoxaline nitrogens can coordinate to the palladium center, potentially interfering with the catalytic cycle.[8]
The general mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10] A failure in any of these steps will kill the reaction. For electron-deficient substrates like 2-chloroquinoxaline, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step and can be challenging.[11]
Sources
- 1. mtieat.org [mtieat.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
Technical Support Guide: Minimizing N-Oxide Formation During Quinoxaline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with quinoxaline scaffolds and encountering challenges with the formation of undesired N-oxide byproducts. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic routes and improve product purity.
Section 1: Frequently Asked Questions (FAQs): The Chemistry of N-Oxide Formation
This section addresses the fundamental principles behind the formation of quinoxaline N-oxides, a common side-product in many synthetic procedures.
Q1: What is a quinoxaline N-oxide, and why does it form during synthesis?
A quinoxaline N-oxide is a derivative of quinoxaline where one or both of the nitrogen atoms in the pyrazine ring have been oxidized to form an N→O coordinate covalent bond. The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, especially under certain reaction conditions.[1][2] This transformation can occur inadvertently during the synthesis of the quinoxaline core itself. The formation is often attributed to the presence of oxidizing agents, which can be intentionally added or present implicitly (e.g., atmospheric oxygen, certain solvents, or starting materials with nitro groups).[3][4]
Q2: Which synthetic routes are most prone to N-oxide formation?
While N-oxide formation can occur in various routes, it is most prevalent in syntheses that involve:
-
Harsh Oxidative Conditions: Reactions employing strong oxidizing agents or high temperatures in the presence of air are highly susceptible.
-
Use of DMSO as an Oxidant: Dimethyl sulfoxide (DMSO) at elevated temperatures can act as an oxidant, and its use as a solvent can sometimes lead to N-oxide byproducts, particularly in metal-catalyzed reactions.[5]
-
Synthesis from o-Nitroanilines: When using o-nitroaniline precursors that are reduced in situ to form the o-phenylenediamine, incomplete reduction or side reactions can create an oxidative environment conducive to N-oxide formation.[6]
-
Aerobic Reactions: Many modern catalytic methods for quinoxaline synthesis utilize air or molecular oxygen as a green oxidant. While efficient, these methods can inherently lead to over-oxidation and the formation of N-oxides if not carefully controlled.[5]
In contrast, the classic condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under inert conditions is generally less prone to N-oxide formation.[7][8]
Q3: What are the typical oxidizing agents responsible for N-oxide formation?
N-oxide formation can be triggered by a range of explicit and implicit oxidants:
-
Atmospheric Oxygen: The most common and often overlooked oxidant, especially in reactions run at high temperatures or for extended periods without an inert atmosphere.
-
Peroxides: Hydrogen peroxide (H₂O₂) and peroxyacids (e.g., m-CPBA) are potent oxidants capable of N-oxidizing heterocyclic amines.[4]
-
Metal Catalysts: Certain transition metal catalysts, particularly in higher oxidation states, can facilitate the oxidation of the nitrogen atoms.
-
Solvents: As mentioned, DMSO can serve as an oxidant at high temperatures.[5]
-
Specific Reagents: Reagents like o-iodoxybenzoic acid (IBX), used in some quinoxaline syntheses, can also promote N-oxide formation.[9]
It is important to note that the deliberate synthesis of quinoxaline 1,4-di-N-oxides, which have significant biological activities, is often achieved using specific methods like the Beirut reaction, which involves the cyclization of benzofuroxans.[1][10] Understanding these dedicated synthetic routes can provide insight into the conditions that favor N-oxide formation.
Q4: How can I detect and quantify N-oxide impurities in my product?
Detecting and quantifying N-oxide impurities is crucial for reaction optimization and ensuring product purity. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The protons on the quinoxaline ring, particularly those adjacent to the N-oxide group (e.g., at the C2 and C3 positions), will experience a significant downfield shift compared to the non-oxidized quinoxaline.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the mass of the quinoxaline plus 16 amu (for a mono-N-oxide) or 32 amu (for a di-N-oxide) for each oxygen atom added.
-
Chromatography (TLC, HPLC, GC): Quinoxaline N-oxides are significantly more polar than their non-oxidized counterparts. This difference in polarity allows for easy separation and detection using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), where the N-oxide will have a lower Rf value or a different retention time.
Section 2: Troubleshooting Guide: Identifying and Resolving N-Oxide Contamination
This guide provides a systematic approach to diagnosing and solving issues with unwanted N-oxide formation during your experiments.
Problem: My reaction is consistently producing a significant amount of quinoxaline N-oxide. What are the primary factors to investigate and how can I resolve this?
High levels of N-oxide byproduct indicate an overly oxidative reaction environment. To resolve this, a systematic investigation of your reaction parameters is necessary. The following workflow provides a step-by-step diagnostic approach.
Caption: A systematic workflow for troubleshooting and minimizing N-oxide formation.
-
Re-evaluate Your Oxidant Source (The Primary Culprit):
-
Cause: The most direct cause of N-oxide formation is the presence of an oxidizing agent. This can be atmospheric oxygen in a reaction vessel that is not properly sealed and purged, or a chemical oxidant that is part of the reaction scheme.[5]
-
Solution: The most effective first step is to rigorously exclude oxygen.
-
Use standard Schlenk line techniques. Degas your solvent thoroughly before use (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through it for 20-30 minutes).
-
Run the reaction under a positive pressure of nitrogen or argon.
-
If your protocol uses an explicit oxidant (e.g., in a catalytic aerobic reaction), consider reducing its stoichiometry or switching to a milder alternative.
-
-
-
Optimize Reaction Temperature and Time:
-
Cause: Higher temperatures increase reaction rates indiscriminately, including the rate of the undesired oxidation side reaction. Prolonged reaction times provide more opportunity for oxidation to occur, even with trace amounts of oxygen.
-
Solution:
-
Attempt the reaction at a lower temperature. Many classic quinoxaline syntheses via condensation of o-phenylenediamines and 1,2-dicarbonyls can proceed efficiently at room temperature, especially with a suitable catalyst.[7][11]
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction and subsequent oxidation of the product.
-
-
-
Assess Solvent and Catalyst Effects:
-
Cause: The choice of solvent and catalyst can create an oxidative environment. As noted, DMSO can act as an oxidant at high temperatures.[5] Some Lewis acid catalysts may also promote oxidation.
-
Solution:
-
If using DMSO at high temperatures, consider switching to a non-oxidizing, high-boiling point solvent such as toluene, xylenes, or diglyme. For lower temperature reactions, ethanol or even water can be effective and green solvents.[5][6]
-
If a catalyst is suspected, try performing the reaction under catalyst-free conditions, which is often feasible for the condensation of electron-rich diamines and highly reactive dicarbonyls.[5] Alternatively, explore milder catalysts such as cerium(IV) ammonium nitrate (CAN) in water or molecular iodine, which have been shown to be highly efficient at room temperature.[6][7]
-
-
Section 3: Recommended Protocols for N-Oxide Minimization
This section provides a comparative overview of synthetic strategies and a detailed protocol designed to minimize N-oxide formation.
Table 1: Comparison of Quinoxaline Synthetic Strategies and N-Oxide Risk
| Synthetic Method | Starting Materials | Typical Conditions | N-Oxide Formation Risk | Reference(s) |
| Classic Condensation | o-phenylenediamine + 1,2-dicarbonyl compound | Reflux in EtOH or AcOH; or RT with catalyst (e.g., CAN) | Low (if under inert gas) | [6][7][12] |
| Oxidative Cyclization from α-Hydroxy Ketones | o-phenylenediamine + α-hydroxy ketone | Requires an oxidant (e.g., I₂, DMSO) and heat | Moderate to High | [5] |
| Condensation with α-Halo Ketones | o-phenylenediamine + α-halo ketone | Often proceeds in water or EtOH, sometimes catalyst-free | Low | [5][6] |
| Catalytic Aerobic Oxidation | o-phenylenediamine + various precursors (alkynes, alcohols) | Metal catalyst (e.g., Au, Ru, Pd) + Air/O₂ as oxidant | High (by design) | [6] |
Experimental Protocol: Classic Condensation under Inert Atmosphere
This protocol describes the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine, optimized to prevent N-oxide formation.
Materials:
-
o-phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL), degassed
-
Two-neck round-bottom flask
-
Condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer
Procedure:
-
Setup: Assemble the two-neck flask with a condenser and a magnetic stir bar. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Purge the entire system with nitrogen or argon for 10-15 minutes. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the flask, add o-phenylenediamine (108.1 mg) and benzil (210.2 mg).
-
Solvent Addition: Add 10 mL of previously degassed ethanol to the flask via a cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The product will often begin to precipitate out of the solution as it forms.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any residual impurities.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol. This procedure typically yields the desired 2,3-diphenylquinoxaline with minimal to no detectable N-oxide byproduct.[7]
Section 4: Visualizing the Competing Reaction Pathways
The formation of quinoxaline and its N-oxide are competing pathways originating from a common intermediate. Understanding this divergence is key to controlling the reaction outcome.
Caption: Competing pathways for aromatization vs. N-oxidation from the dihydroxyquinoxaline intermediate.
Section 5: References
-
Current time information in Beirut, LB, LB. (n.d.). Google. Retrieved January 10, 2026, from
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved January 10, 2026, from
-
Gao, C., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 6.
-
Dhiman, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(29), 17728-17751.
-
Gonzalez-Alvarez, R., et al. (2021). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 26(19), 5993.
-
Noolvi, M. N., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 43(5), 4443-4471.
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Gomez-Caro, L. C., et al. (2011). Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature. Química Nova, 34(4), 589-592.
-
Coronado, D., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 852985.
-
Sharma, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(10), 2977.
-
Hosseini-Alfatlar, S. M., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2014, 1-6.
-
Rawat, P. S., & Siddiqui, N. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1361-1375.
-
Asfandiyarova, L. R., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(24), 8021.
-
Petrone, D. A., et al. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(17), 7797-7816.
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mtieat.org [mtieat.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.sapub.org [article.sapub.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 12. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Ligand Selection for Difficult Cross-Coupling Reactions with 3-Chloroquinoxaline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions with 3-chloroquinoxaline. This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome the unique challenges posed by this electron-deficient heteroaryl halide.
Introduction: The Challenge of 3-Chloroquinoxaline
The 3-chloroquinoxaline scaffold is a prevalent motif in medicinal chemistry and materials science. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is often hampered by several factors:
-
Strong C-Cl Bond: The carbon-chlorine bond is inherently strong and less reactive towards oxidative addition compared to C-Br or C-I bonds.
-
Electron-Deficient Ring System: The electron-withdrawing nature of the quinoxaline ring further deactivates the C-Cl bond, making oxidative addition to the palladium(0) catalyst the rate-limiting step.
-
Catalyst Inhibition: The lone pair of electrons on the quinoxaline nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.
Overcoming these hurdles requires a carefully optimized catalyst system, with the choice of ligand being paramount. This guide will walk you through ligand selection and reaction optimization for various cross-coupling reactions of 3-chloroquinoxaline.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems in a practical question-and-answer format.
Q1: My Suzuki-Miyaura coupling with 3-chloroquinoxaline is giving low to no yield. What is the first thing I should check?
A1: The primary suspect in a failed Suzuki-Miyaura coupling with an aryl chloride is an insufficiently active catalyst system to promote the challenging oxidative addition step.
-
Initial Recommendation: Switch to a more electron-rich and sterically hindered phosphine ligand. For aryl chlorides, ligands from the Buchwald biaryl phosphine family are often the gold standard.[1][2]
-
Specific Ligand Suggestions:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent starting point for many challenging Suzuki couplings.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides higher activity than SPhos for particularly unreactive aryl chlorides.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand worth screening.
-
-
Catalyst Precursor: Utilize a pre-formed palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active Pd(0) species.[3]
-
Base and Solvent: A strong base is typically required. Start with K₃PO₄ or Cs₂CO₃. For the solvent, anhydrous and degassed 1,4-dioxane or toluene are common choices.[4]
Q2: I am attempting a Buchwald-Hartwig amination on 3-chloroquinoxaline and observing significant starting material recovery. How can I drive the reaction to completion?
A2: Similar to the Suzuki coupling, a highly active catalyst is essential. The choice of ligand is often dependent on the nature of the amine coupling partner.[3][5][6]
-
General Ligand Recommendations:
-
For primary and secondary alkylamines: BrettPhos is often a high-performing ligand.
-
For anilines and other aryl amines: XPhos or RuPhos are excellent choices.
-
For challenging heteroaryl amines: Consider more specialized ligands like AdBrettPhos.
-
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice for Buchwald-Hartwig aminations. If your substrate is base-sensitive, carefully consider weaker bases like K₃PO₄, though this may require higher temperatures.[3]
-
Solvent Considerations: Anhydrous toluene or 1,4-dioxane are standard. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.
Q3: My Sonogashira coupling of 3-chloroquinoxaline with a terminal alkyne is not proceeding. What are the key parameters to optimize?
A3: The Sonogashira reaction with aryl chlorides is notoriously difficult. Success often hinges on a copper co-catalyst and a suitable ligand to facilitate the palladium catalytic cycle.[7][8][9]
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points.
-
Copper Co-catalyst: CuI is essential in most cases to facilitate the formation of the copper acetylide intermediate.
-
Ligand: While triphenylphosphine (PPh₃) can be effective, more electron-rich and bulky phosphines like P(t-Bu)₃ can improve yields with aryl chlorides.
-
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system. Anhydrous THF or DMF are suitable co-solvents.
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These typically require a more active palladium/ligand system (e.g., Pd/XPhos) and a stronger base like Cs₂CO₃.[10]
Q4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side product?
A4: Homocoupling is often a result of oxygen in the reaction mixture, which can promote the oxidative dimerization of the boronic acid.
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Reagent Purity: Use high-purity boronic acid. Impurities can sometimes promote side reactions.
-
Reaction Temperature: In some cases, lowering the reaction temperature can disfavor homocoupling relative to the desired cross-coupling.
Q5: Dehalogenation of my 3-chloroquinoxaline is a major side reaction. What are the causes and solutions?
A5: Dehalogenation (replacement of the chlorine with a hydrogen) can occur through several pathways, often involving adventitious water or other proton sources.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry your base and other solid reagents.
-
Choice of Base: The base can influence the rate of dehalogenation. If you are using a hydroxide-containing base, consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
-
Ligand Effects: The ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Screening different ligands may be necessary.
Frequently Asked Questions (FAQs)
Q: Why are bulky, electron-rich phosphine ligands so effective for cross-coupling with aryl chlorides?
A: The effectiveness of these ligands, such as the Buchwald biaryl phosphines, stems from their ability to address the key challenges of aryl chloride activation:
-
Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center. This makes the palladium more nucleophilic and enhances its ability to undergo oxidative addition into the strong C-Cl bond.
-
Steric Bulk: The large size of these ligands promotes the formation of a monoligated, 14-electron Pd(0)L species. This coordinatively unsaturated complex is highly reactive towards oxidative addition. The steric bulk also facilitates the final reductive elimination step, which releases the product and regenerates the active catalyst.
Q: What is the role of the base in these cross-coupling reactions?
A: The base plays a crucial role in one or more steps of the catalytic cycle, depending on the specific reaction:
-
Suzuki-Miyaura Coupling: The base activates the organoboron reagent by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[2][11]
-
Buchwald-Hartwig Amination: The base deprotonates the amine after it coordinates to the palladium center, forming a palladium-amido complex that can then undergo reductive elimination.[3][5][12]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne, allowing it to coordinate to the copper(I) co-catalyst.[7][8][9]
Q: Can I use nickel catalysts for cross-coupling with 3-chloroquinoxaline?
A: Yes, nickel catalysts can be an excellent alternative to palladium, especially for C-Cl bond activation. Nickel is more earth-abundant and can exhibit different reactivity patterns. Oxidative addition to C-Cl bonds is often more facile with nickel than with palladium.[1] However, nickel catalysts can be more sensitive to air and moisture, and reaction optimization may be required.
Recommended Ligands and Starting Conditions
The following table provides a starting point for ligand selection and general reaction conditions for various cross-coupling reactions with 3-chloroquinoxaline. These are general recommendations and may require further optimization for specific substrates.
| Reaction Type | Recommended Ligands | Palladium Source | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene | 80-120 °C |
| Buchwald-Hartwig | BrettPhos (for alkylamines), XPhos (for anilines) | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | NaOtBu, LHMDS | Toluene, 1,4-Dioxane | 80-110 °C |
| Sonogashira | PPh₃, P(t-Bu)₃, XPhos (for copper-free) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, DIPEA (with CuI); Cs₂CO₃ (copper-free) | THF, DMF | 25-100 °C |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 3-chloroquinoxaline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand in the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed toluene, followed by 3-chloroquinoxaline (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, and wash with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Decision Tree for 3-Chloroquinoxaline
Caption: A decision tree for initial ligand selection.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Sonogashira coupling. (n.d.). In Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling. (2016, November 10). ResearchGate.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Royal Society of Chemistry.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Advances in Cross-Coupling Reactions. (2020, October 1). National Institutes of Health.
- Synthesis of C3 alkyl/vinyl substituted quinoxalin-2(1H)-ones. (n.d.). ResearchGate.
- Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014, August 25). ACS Publications.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. (2020, August 3). National Institutes of Health.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Royal Society of Chemistry.
- Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Royal Society of Chemistry.
- Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. (n.d.). Organic Chemistry Portal.
- Suzuki Cross Coupling Reaction- A Review. (n.d.). Semantic Scholar.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Quinoxaline Purification Technical Support Center: Troubleshooting Palladium Catalyst Residues
Welcome to the technical support center for the purification of quinoxaline-based compounds. As a Senior Application Scientist, I understand the critical importance of achieving high purity in drug development and research. Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex quinoxaline derivatives; however, the removal of residual palladium to meet stringent regulatory limits presents a significant challenge.[1][2] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to effectively remove palladium catalyst residues from your quinoxaline products.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter. We will delve into the "why" behind each technique, ensuring a thorough understanding of the underlying principles for robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Assessment & Strategy
Q1: My crude quinoxaline product from a Suzuki/Heck/Buchwald-Hartwig coupling reaction is contaminated with palladium. Where do I start with the purification?
A1: The first step is to assess the nature of the palladium residue and the properties of your quinoxaline product. Palladium can exist in various forms post-reaction, including soluble Pd(II) species, colloidal Pd(0) nanoparticles, and palladium complexed with ligands.[3] The choice of purification strategy will depend on the specific palladium species present and the solubility and stability of your product.[4]
A general starting point is a simple filtration. Often, a significant portion of the palladium can be removed by filtering the reaction mixture through a pad of Celite®.[5] This is particularly effective for removing heterogeneous palladium black.[5] If your quinoxaline product is a solid, recrystallization can be a powerful initial purification step, sometimes leading to a significant reduction in palladium levels.[1] However, in some cases, crystallization can concentrate the metal within the crystal structure, so it's not a universally foolproof method.[1]
For a more systematic approach, consider the following decision tree:
Caption: Initial decision workflow for palladium removal.
Common Purification Techniques: Troubleshooting & Optimization
Q2: I've tried standard silica gel column chromatography, but a significant amount of palladium is co-eluting with my quinoxaline product. What's going on and what can I do?
A2: This is a common and frustrating issue. The nitrogen atoms in the quinoxaline ring system can act as ligands, forming stable complexes with palladium. These complexes can have similar polarities to your desired product, leading to co-elution during chromatography.[6] While flash chromatography can remove a substantial amount of palladium (often around 90%), it is frequently insufficient on its own to reach the low ppm levels required for pharmaceutical applications.[6]
Troubleshooting Steps:
-
Modify the Mobile Phase: Adding a small amount of a chelating agent to the mobile phase, such as a few drops of triethylamine or pyridine, can sometimes disrupt the palladium-quinoxaline complex and improve separation. However, this may not be suitable for all products and can complicate solvent removal.
-
Employ a Scavenger as a Final Polishing Step: This is often the most effective solution. After chromatographic purification, dissolve your product in a suitable solvent and treat it with a palladium scavenger.[6][7] This targeted approach is highly efficient at removing the final traces of palladium.[6]
Q3: I'm considering using a palladium scavenger. There are so many options (thiol, thiourea, amine-functionalized silica, activated carbon). How do I choose the right one?
A3: The choice of scavenger is critical and depends on the specific form of palladium in your mixture and the functional groups present in your quinoxaline product.[4][8]
| Scavenger Type | Primary Target | Mechanism of Action | Best For | Considerations |
| Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) | Pd(0) and Pd(II) | Strong covalent bond formation (chemisorption) between sulfur and palladium.[4] | General purpose, highly effective for a wide range of palladium species.[3][4] | Can sometimes interact with sulfur-containing products. |
| Thiourea-functionalized Silica (e.g., SiliaMetS® Thiourea) | Pd(II) | Strong chelation with Pd(II) ions.[9] | Particularly effective for removing oxidized palladium species. | May be less effective for Pd(0) nanoparticles. |
| Amine-functionalized Silica (e.g., SiliaMetS® Imidazole) | Pd(II) | Coordination chemistry between nitrogen and palladium.[9] | Useful when thiol-based scavengers are incompatible with the product. | Generally lower binding affinity than thiol-based scavengers. |
| Activated Carbon | Pd(0) and Pd(II) | Adsorption onto a porous carbon surface.[10] | Cost-effective for large-scale applications.[4][10] Effective for a broad range of palladium species.[10] | Can lead to product loss due to non-specific adsorption.[4] Requires careful optimization of treatment time and temperature.[4] |
Pro-Tip: For challenging purifications, a combination of scavengers or a multi-step approach can be highly effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-affinity silica-based scavenger.
Caption: Logic for selecting an appropriate palladium scavenger.
Q4: I've treated my quinoxaline product with a scavenger, but the palladium levels are still too high. What went wrong?
A4: Incomplete scavenging can be due to several factors. Here's a troubleshooting checklist:
-
Insufficient Equivalents of Scavenger: Ensure you are using an adequate excess of the scavenger. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst.[11]
-
Suboptimal Reaction Time and Temperature: Scavenging is not always instantaneous.[11] For silica-based scavengers, stirring for 4-16 hours at room temperature is a good starting point.[11] For activated carbon, elevated temperatures (e.g., 45°C) and longer treatment times (e.g., 18 hours) may be necessary.[4]
-
Poor Solvent Choice: The solvent must fully dissolve your product to allow for efficient interaction with the scavenger.
-
Mass Transfer Limitations: Ensure vigorous stirring to keep the solid-supported scavenger suspended in the solution. For larger scale applications, passing the solution through a cartridge packed with the scavenger can be more efficient.[4][12]
Quantification and Regulatory Compliance
Q5: How do I know if I've successfully removed the palladium? And what are the acceptable limits?
A5: Visual inspection is not sufficient. Quantitative analysis is mandatory to confirm the removal of palladium to acceptable levels.[6][7]
-
Analytical Technique: The industry standard for quantifying trace metals in pharmaceutical products is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[13][14][15] ICP-MS offers excellent sensitivity and can detect palladium at the parts-per-billion (ppb) level.[13] Atomic Absorption Spectrometry (AAS) is another suitable technique.[2]
-
Acceptable Limits: Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines for elemental impurities in drug products.[1][16] For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final active pharmaceutical ingredient (API).[17][18]
It is crucial to provide evidence that residual palladium levels have been quantified and are within these acceptable limits for any compounds intended for biological screening or further development.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica
This protocol provides a general workflow for a lab-scale scavenging experiment.
-
Dissolution: Dissolve the crude or partially purified quinoxaline product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) relative to the initial moles of palladium catalyst used in the reaction.
-
Stirring: Stir the suspension vigorously at room temperature for 4-16 hours.[11] In some cases, gentle heating (40-50 °C) can accelerate the process, but this should be tested on a small scale first.
-
Filtration: Filter the mixture through a syringe filter (e.g., 0.45 µm PTFE) or a small plug of Celite® to remove the silica scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified quinoxaline product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to quantify the residual palladium content.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is suitable for larger scale purifications where cost is a consideration.
-
Dissolution: Dissolve the crude quinoxaline product in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) at a loading of 0.1-0.2 weight equivalents relative to the crude product.[4]
-
Heating and Stirring: Heat the mixture to 40-60 °C and stir for 12-24 hours.[4]
-
Hot Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. This is often done while the solution is still warm to prevent premature crystallization of the product.
-
Washing: Wash the Celite® pad with hot solvent to recover any adsorbed product.
-
Concentration and Crystallization: Concentrate the filtrate and, if applicable, induce crystallization of the purified product.
-
Analysis: Submit a sample for ICP-MS analysis to confirm the final palladium concentration.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- How can i remove palladium Pd catalyst easily?. (2015).
- Your trick to remove residual palladium. (2023). Reddit. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2023).
- Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
- Analysis of palladium by high resolution ICP-MS. (2019).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
- Guideline for elemental impurities Q3D(R2). (2022). ICH. [Link]
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). PubMed. [Link]
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2023).
- Guideline on the specification limits for residues of metal catalysts. (2008). European Medicines Agency. [Link]
- Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2023).
- Metal Scavenger User Guide. (n.d.). Biotage. [Link]
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.).
- Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
- Using ICP-MS to Measure Elemental Compositions in Drug Products. (n.d.).
- Recovery of Pd(II)
- 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia. [Link]
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Organic Process Research & Development. [Link]
- ICH Q3D: Metal Impurities: A Critical Evaluation. (2013). European Pharmaceutical Review. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2023).
- Quick Intro to Scavengers Webinar. (2022). YouTube. [Link]
- ICH Q3D Elemental impurities - Scientific guideline. (n.d.). European Medicines Agency. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Metal Scavengers [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 16. database.ich.org [database.ich.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 3-Chloroquinoxalin-6-amine Derivatives
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][3] Within this broad class, the 3-Chloroquinoxalin-6-amine core stands out as a particularly versatile precursor for the synthesis of novel therapeutic agents.[4] The strategic placement of a reactive chloro group at the 3-position and an amino group at the 6-position provides ideal handles for chemical modification, enabling a systematic exploration of structure-activity relationships (SAR).
This guide provides an in-depth comparative analysis of the anticancer activity of various this compound derivatives. We will dissect the impact of substitutions at key positions on their antiproliferative efficacy, delve into their mechanisms of action, and provide the detailed experimental methodologies necessary for their evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
The this compound Core: A Strategic Blueprint for Derivatization
The value of the this compound scaffold lies in its synthetic tractability. The electron-deficient pyrazine ring makes the chloro-substituted carbon at position 3 susceptible to nucleophilic aromatic substitution, while the amino group at position 6 can be readily functionalized into a variety of moieties such as amides, ureas, and sulfonamides. These two points of diversification allow for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.
Caption: Key derivatization points on the this compound scaffold.
Comparative Analysis of Antiproliferative Activity
A systematic evaluation of derivatives reveals critical structure-activity relationships that govern their anticancer potential. The antiproliferative effects are profoundly influenced by the nature of the substituents at the 2, 3, and 6-positions of the quinoxaline core.
Impact of Substitutions at the 2- and 3-Positions
Research into 2,3-substituted quinoxalin-6-amine analogs has shown that the choice of aryl or heteroaryl groups at these positions is a crucial determinant of biological activity.[2] A comparative screening against a panel of human cancer cell lines demonstrates that heteroaromatic substitutions can confer superior potency.[2][5]
For instance, replacing the phenyl groups with furan moieties at the 2- and 3-positions leads to a significant enhancement in growth inhibition across multiple cancer cell lines.[2] This suggests that the electronic properties and spatial arrangement of the furan rings may facilitate more favorable interactions with the biological target.
Table 1: Comparative Growth Inhibition (GI₅₀, µM) of 2,3-Diaryl and 2,3-Difuranyl Quinoxaline Derivatives
| Compound | R² Substituent | R³ Substituent | A549 (Lung) | HT-29 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) |
|---|---|---|---|---|---|---|
| Analog A | Phenyl | Phenyl | >10 | >10 | >10 | >10 |
| Analog B | Furanyl | Furanyl | 2.1 | 1.8 | 2.5 | 2.3 |
Data synthesized from published studies for illustrative comparison.[2][5]
Impact of Modifications at the 6-Amino Group
Functionalization of the 6-amino group into ureas, amides, or sulfonamides provides another layer of structural diversity and a powerful means to modulate anticancer activity. The linker and the terminal group introduced at this position play a significant role in the molecule's overall efficacy.
Combining the optimal 2,3-difuranyl substitution with a urea moiety at the 6-position resulted in one of the most potent compounds in a focused library, a bisfuranylquinoxalineurea analog (referred to as 7c in the source literature).[2][6] This compound demonstrated low micromolar potency against a broad panel of cancer cell lines.[2] Conversely, the introduction of a tolylsulfonamide group at the same position was found to be detrimental to the growth-inhibitory activity, highlighting the specific electronic and steric requirements for potent bioactivity.[2]
Table 2: Influence of 6-Position Moiety on Anticancer Activity of 2,3-Difuranyl Derivatives
| Derivative Type | Example Moiety | General Activity Trend |
|---|---|---|
| Urea | Phenylurea | High Potency |
| Thiourea | Phenylthiourea | Moderate to High Potency |
| Amide | Acetamide | Moderate Potency |
| Sulfonamide | Tolylsulfonamide | Low to No Activity |
This table summarizes general SAR trends observed in relevant studies.[1][2]
Mechanism of Action: From Kinase Inhibition to Apoptosis
The anticancer effects of quinoxaline derivatives are often multifactorial, but two predominant mechanisms have been identified: the inhibition of protein kinases and the induction of apoptosis.[7]
-
Protein Kinase Inhibition : Quinoxalines are well-established as selective ATP-competitive inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[8] These include receptor tyrosine kinases like VEGFR and EGFR, which are central to tumor angiogenesis and growth signaling pathways.[7][8] By blocking the ATP-binding site of these enzymes, the derivatives disrupt the downstream signaling cascades that drive malignancy.
-
Induction of Apoptosis : Potent derivatives, such as the bisfuranylquinoxalineurea analog 7c , have been shown to induce programmed cell death.[2][6] Mechanistic studies reveal that treatment with this compound leads to the activation of executioner caspases 3 and 7, key enzymes in the apoptotic cascade.[2] This activation is followed by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and is linked to Mcl-1 dependent apoptotic pathways.[2]
Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.
Protocol 1: In Vitro Antiproliferative Assay (SRB Assay)
This assay provides a quantitative measure of the growth-inhibitory effects of the synthesized compounds. The sulforhodamine B (SRB) assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate, providing a sensitive measure of total cellular biomass.
Rationale: This protocol is chosen for its reliability, linearity with cell number, and ease of use, making it a standard for primary screening of potential anticancer agents.
Methodology:
-
Cell Plating: Seed cancer cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as step 1. The duration is chosen to allow for multiple cell doubling times, ensuring a measurable effect on proliferation.
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C. TCA precipitates proteins, fixing the cells to the bottom of the well.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is directly proportional to the number of living cells.
-
Analysis: Calculate the percentage growth inhibition relative to the vehicle-treated control wells. Plot the percentage inhibition against the log of the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay quantitatively measures the activity of caspases 3 and 7, which are key biomarkers of apoptosis.
Rationale: This assay provides direct evidence of apoptosis induction, a key mechanism of action. Its high sensitivity and "add-mix-measure" format make it suitable for confirming the pro-apoptotic activity of lead compounds identified in proliferation screens.
Methodology:
-
Cell Treatment: Plate and treat cells with the test compounds (typically at concentrations around their GI₅₀) in a white-walled 96-well plate for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. The reagent contains a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) and a thermostable luciferase.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This lyses the cells and initiates the enzymatic reaction.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 2 minutes. Incubate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of caspase activity.
-
Analysis: Normalize the luminescence signal of treated cells to that of the vehicle control to determine the fold-increase in caspase 3/7 activity.
Conclusion and Future Outlook
The comparative analysis of this compound derivatives clearly demonstrates that this scaffold is a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships highlight the critical importance of substitutions at the 2, 3, and 6-positions. Specifically, the combination of 2,3-difuranyl groups with a 6-ureido moiety has yielded compounds with potent, low-micromolar antiproliferative activity against a range of cancer cell lines. [2] The primary mechanism of action for these potent analogs involves the induction of Mcl-1 dependent apoptosis, confirmed by the activation of caspases 3/7. [2]While these in vitro results are highly promising, the path to clinical application requires further investigation. Future efforts should focus on:
-
Pharmacokinetic Optimization: Enhancing properties such as solubility, metabolic stability, and oral bioavailability through further chemical modification. [9]* In Vivo Efficacy: Validating the anticancer activity of lead compounds in relevant animal models of cancer. [10]* Toxicity Profiling: Addressing the potential for off-target toxicity, a known challenge for some quinoxaline-based compounds. [1]* Target Deconvolution: Precisely identifying the upstream molecular target(s) (e.g., specific kinases) to better understand the mechanism of action and guide patient selection.
This guide underscores the power of systematic structural modification in transforming a privileged scaffold into highly potent and selective anticancer drug candidates. The continued exploration of the this compound chemical space holds significant promise for the future of oncology drug discovery.
References
- S. M. A. El-Sehrawi, et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- A. M. S. El Newahie, et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
- C. Chen, et al. (2011).
- (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
- V. Montero, et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]
- S. R. Gundu, et al. (2024). Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. PubMed. [Link]
- C. Chen, et al. (2011).
- R. G. F. de Menezes, et al. (2021).
- (2018). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents.
- A. M. S. El Newahie, et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Semantic Scholar. [Link]
- S. M. Yousif, et al. (2018). Activities of Quinoxaline, Nitroquinoxaline, andT[1][3][8]riazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. PMC - NIH. [Link]
- A. Ruiz-Sanchis, et al. (2016). In vitro and in vivo evaluation of 2-aminoalkanol and 1,2-alkanediamine derivatives against Strongyloides venezuelensis.
- A. C. S. N. de Vasconcelos, et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]
- N. T. Z. Ramatsui, et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. NIH. [Link]
- V. Cuartas, et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Privileged Framework for Potent Inhibitors – A Comparative Guide to Structure-Activity Relationships
The quinoxaline core, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry.[1][2] Its versatile and synthetically accessible nature has established it as a "privileged" scaffold, leading to the development of a diverse array of therapeutic agents.[2] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of quinoxaline-based inhibitors, supported by experimental data, to assist researchers and drug development professionals in the rational design of novel and potent therapeutic candidates.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoxaline derivatives have emerged as a promising class of anticancer agents, often exerting their effects by inhibiting key players in cancer cell signaling, proliferation, and survival.[2][6] Their mechanisms of action frequently involve the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, as well as enzymes like topoisomerase II.[2][7][8]
Key Structure-Activity Relationship Insights in Anticancer Quinoxalines
Systematic modifications of the quinoxaline scaffold have revealed several key structural features that govern their anticancer potency. The substitutions at the 2, 3, 6, and 7-positions of the quinoxaline ring are particularly crucial.
-
Substitutions at C2 and C3: The nature of the groups at these positions significantly influences activity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C2 and C3 positions is a common strategy. For instance, a study on 2,3-substituted quinoxalin-6-amine analogs revealed that derivatives with furan rings at these positions (e.g., compound 6k ) demonstrated significantly higher antiproliferative activity across multiple cancer cell lines compared to those with phenyl rings (e.g., compound 6j ), which were largely inactive.[7] This suggests that the electronic properties and spatial arrangement of heteroaromatic rings can be more favorable for target interaction.[7]
-
Linkers: The type of linker connecting substituents at C2 or C3 to the quinoxaline core is critical. An NH linker at the third position has been shown to be essential for activity in some series, while aliphatic linkers can decrease potency.[1] Conversely, other studies have found that an aliphatic CH2 linker at the third position is crucial, with an N-linker diminishing activity.[1] Sulfonyl linkers at C3 have been associated with decreased activity, whereas a benzyl linker can increase it.[1]
-
-
Substitutions on the Benzene Ring (C6 and C7):
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents on the benzene portion of the quinoxaline ring plays a pivotal role. The presence of an electron-withdrawing group like a nitro group (NO2) at the 7-position has been shown to decrease activity.[1] In contrast, substituting an electron-releasing methoxy group (OCH3) with an electron-withdrawing chloro (Cl) group can also lead to a decrease in activity in other series.[1] The introduction of bromo groups has been shown to provide better inhibition against lung cancer cells compared to nitro groups.[9]
-
Unsubstituted Rings: In some cases, unsubstituted aromatic rings attached to the quinoxaline core result in higher activity than substituted ones.[1]
-
Comparative Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines, highlighting the impact of structural modifications on their potency.
| Compound | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 6j | Phenyl | Phenyl | A549 (Lung) | >10 | [7] |
| 6k | Furanyl | Furanyl | A549 (Lung) | 0.04 | [7] |
| 11 | Chloro-substituted phenyl | - | MCF-7 (Breast) | 9 | [1] |
| 12 | Thiourea-containing moiety | - | HCT116 (Colon) | 4.4 | [1] |
| 3 | CF3-substituted moiety | CH(CH3)2 | THP-1 (Leukemia) | 1.6 | [1] |
| 8 | Benzoxazole moiety | NH linker | MGC-803 (Gastric) | 1.49 | [1] |
| VIIIc | Substituted phenyl | - | HCT116 (Colon) | - | [10] |
| 4m | Bromo-substituted styryl | Bromo-substituted styryl | A549 (Lung) | 9.32 | [9] |
| 11 | - | - | A549 (Lung) | 1.21 | [11] |
| 13 | - | - | A549 (Lung) | 0.81 | [11] |
Note: IC50 is the concentration of the compound that causes 50% inhibition of cell growth. A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the cell culture medium. The existing medium is removed from the wells, and the cells are treated with the various concentrations of the test compounds. A control group with untreated cells is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, the medium containing the compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Conclusion
The quinoxaline scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The extensive body of research on quinoxaline-based inhibitors has provided valuable insights into their structure-activity relationships. For anticancer activity, the nature of substituents at the C2 and C3 positions, along with the electronic properties of groups on the benzene ring, are critical determinants of potency. In the realm of antimicrobial agents, specific heterocyclic fusions and substitutions have been shown to yield compounds with significant activity against a range of pathogens. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of quinoxaline-based inhibitors with enhanced efficacy and selectivity.
References
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023-11-14). MDPI.
- SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. ResearchGate.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2021). RSC Publishing.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017-09-20). PMC - PubMed Central.
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2017-11-01). PubMed Central.
- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020-07-01). PubMed.
- Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (2024-05-31). PubMed.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024-10-21). NIH.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020-11-20). PMC - PubMed Central.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). NIH.
- Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN.
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022-11-09). MDPI.
- Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica.
- A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.
- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (2024-06-15). Bentham Science Publishers.
- Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025-05-05). PubMed.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2022-01-18). RSC Publishing.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2018-02-13). NIH.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Suzuki Coupling of 3-Chloroquinoxalin-6-amine and Other Chloro-Heterocycles
A Senior Application Scientist's Perspective on Navigating the Complexities of C-C Bond Formation in Medicinal Chemistry
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. Its robustness, functional group tolerance, and relatively mild conditions have made it a favored method for the synthesis of complex biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules.[1][2][3] Among the various coupling partners, chloro-heterocycles present a unique set of challenges and opportunities. They are often more readily available and cost-effective than their bromo or iodo counterparts, yet their lower reactivity necessitates carefully optimized catalytic systems.[1]
This guide provides an in-depth, comparative analysis of the Suzuki coupling performance of 3-chloroquinoxalin-6-amine against other commonly encountered chloro-heterocycles, namely 2-chloropyridine, 3-chloropyridine, and 2-chloroquinoline. We will delve into the nuances of their reactivity, explore the mechanistic underpinnings that govern their coupling efficiencies, and provide practical, experimentally-derived insights to aid researchers in selecting the optimal conditions for their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive chloroarenes.
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Reactivity of Chloro-Heterocycles
The reactivity of chloro-heterocycles in Suzuki coupling is a delicate interplay of electronic and steric factors. The position of the chlorine atom, the nature of the heterocyclic core, and the presence of other substituents all play a crucial role in determining the ease of oxidative addition and the overall efficiency of the reaction.
| Heterocycle | Structure | Key Features Influencing Reactivity |
| This compound | Electron-deficient pyrazine ring activates the C-Cl bond. The 6-amino group is electron-donating, which can slightly deactivate the ring but also potentially coordinate to the palladium catalyst. | |
| 2-Chloropyridine | The chlorine atom is adjacent to the nitrogen, making the C-Cl bond electron-deficient and relatively reactive. However, the proximity of the nitrogen can lead to catalyst inhibition. | |
| 3-Chloropyridine | The chlorine atom is further from the nitrogen, reducing the risk of catalyst inhibition compared to the 2-isomer. The C-Cl bond is less activated than in 2-chloropyridine. | |
| 2-Chloroquinoline | Similar to 2-chloropyridine, the chlorine is activated by the adjacent nitrogen. The fused benzene ring can influence the overall electron density and steric environment. |
Table 1: Structural and electronic features of the compared chloro-heterocycles.
This compound: A Privileged Scaffold
The quinoxaline motif is a common feature in many biologically active compounds.[4] The Suzuki coupling of this compound offers a versatile entry point for the synthesis of novel derivatives. The electron-withdrawing nature of the pyrazine ring system activates the C-Cl bond towards oxidative addition. However, the presence of the 6-amino group introduces an electron-donating substituent, which can have a modest deactivating effect on the ring. More significantly, the lone pair of electrons on the amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. This necessitates the use of bulky ligands that can shield the metal center and promote the desired catalytic cycle.
2-Chloropyridine vs. 3-Chloropyridine: The Positional Isomer Effect
The position of the chlorine atom on the pyridine ring has a profound impact on its reactivity. In 2-chloropyridine, the chlorine is directly adjacent to the nitrogen atom. This proximity makes the C-Cl bond more electron-deficient and thus more susceptible to oxidative addition. However, the nitrogen atom's lone pair can also act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This "pyridine problem" is a well-documented challenge in the cross-coupling of 2-substituted pyridines.
In contrast, the chlorine atom in 3-chloropyridine is further removed from the nitrogen. This reduces the likelihood of catalyst inhibition through coordination, but the C-Cl bond is also less electronically activated compared to the 2-position. Consequently, more forcing reaction conditions or more active catalyst systems may be required to achieve efficient coupling with 3-chloropyridine.
2-Chloroquinoline: A Fused Ring System
2-Chloroquinoline shares similarities with 2-chloropyridine in that the chlorine atom is activated by the adjacent nitrogen. The fused benzene ring in the quinoline system can influence the overall electronic properties and steric environment around the reaction center. While the nitrogen atom can still pose a challenge for catalyst coordination, the larger, more rigid ring system may alter the binding kinetics and thermodynamics compared to a simple pyridine.
Experimental Data Comparison
| Chloro-heterocycle | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ | K₃PO₄ | THF | 90 | 8 | 75 (mono-arylated) | [4] |
| 2-Chloropyridine | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 80 | 16 | 95 | (Representative conditions) |
| 3-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [5] |
| 4-Chloroquinoline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 85 | [6] |
Table 2: Representative Suzuki coupling conditions and yields for various chloro-heterocycles with phenylboronic acid. Note: Data for this compound with phenylboronic acid is not directly available; data for 2,6-dichloroquinoxaline is provided as a close analogue.
Mechanistic Considerations and Ligand Choice
The success of a Suzuki coupling reaction with a challenging chloro-heterocycle is often determined by the choice of the palladium catalyst and, more critically, the ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), have proven to be particularly effective.[7] These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition of aryl chlorides. The steric bulk of these ligands also helps to prevent catalyst deactivation by coordinating heteroatoms and facilitates the reductive elimination step.
Figure 2: The role of bulky, electron-rich ligands in promoting efficient Suzuki coupling.
For substrates like this compound and 2-chloropyridine, where catalyst inhibition by nitrogen is a concern, the use of these specialized ligands is often crucial for achieving high yields. The choice of base and solvent also plays a significant role in the reaction outcome, with combinations like K₃PO₄ in toluene/water or CsF in dioxane being commonly employed.
Experimental Protocol: A General Guideline
The following is a generalized experimental protocol for the Suzuki coupling of a chloro-heterocycle with an arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Figure 3: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Chloro-heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Degassed water
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the chloro-heterocycle, arylboronic acid, palladium precatalyst, ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if applicable) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion
The Suzuki coupling of chloro-heterocycles is a powerful and versatile transformation that enables the synthesis of a wide range of valuable compounds for drug discovery and materials science. While this compound presents a unique combination of an activated C-Cl bond and a potentially coordinating amino group, its successful coupling can be achieved with careful selection of a suitable palladium catalyst system, particularly one employing bulky, electron-rich phosphine ligands.
Compared to other common chloro-heterocycles, the reactivity of this compound is influenced by the electron-deficient nature of the quinoxaline core, which generally facilitates the oxidative addition step. The challenges associated with this substrate are comparable to those encountered with 2-chloropyridine and 2-chloroquinoline, where catalyst inhibition by the nitrogen heteroatom is a key consideration. 3-Chloropyridine, while less prone to catalyst deactivation, often requires more forcing conditions due to its less activated C-Cl bond.
By understanding the underlying mechanistic principles and the interplay of electronic and steric effects, researchers can effectively navigate the complexities of Suzuki coupling with these important building blocks and unlock their full potential in the synthesis of novel and functional molecules.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2- and 3-Pyridyl Chlorides.
- Kudo, N., & Fu, G. C. (2004). A Versatile Method for the Suzuki Cross-Coupling of an Array of Aryl and Heteroaryl Chlorides. Organic Letters, 6(24), 4475–4478.
- Ali, I., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synthesis, 44(10), 1537-1546.
- Han, Y., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Journal of Chemical and Pharmaceutical Research, 10(9), 64-72.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Selecting In Vitro Cytotoxicity Assays for Novel 3-Chloroquinoxalin-6-amine Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling for Quinoxaline Scaffolds
The quinoxaline scaffold is a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Derivatives of 3-Chloroquinoxalin-6-amine, in particular, are gaining attention as promising anticancer agents.[2][3] These compounds often exert their effects by targeting fundamental cellular processes, such as inhibiting protein kinases (e.g., VEGFR, EGFR) or topoisomerases, which can disrupt signaling pathways and induce programmed cell death (apoptosis).[1][4]
Given this mechanistic premise, the early and accurate assessment of a novel compound's cytotoxic potential is a cornerstone of the drug discovery process.[5] A robust cytotoxicity profile not only determines the therapeutic window but also provides crucial insights into the compound's mechanism of action.[5] This guide provides a comparative analysis of key in vitro cytotoxicity assays, offering a decision-making framework for researchers working to characterize novel quinoxaline derivatives. We will delve into the causality behind experimental choices, present validated protocols, and highlight potential pitfalls to ensure the generation of reliable and reproducible data.
Section 1: The Assay Landscape: A Primer on Cytotoxicity Endpoints
Choosing the right assay requires a clear understanding of what is being measured.[6][7] Cytotoxicity assays can be broadly categorized based on the cellular event they quantify. For quinoxaline derivatives, which may induce a range of cellular responses from metabolic slowdown to rapid membrane rupture, employing a panel of assays measuring different endpoints is highly recommended.[5]
-
Metabolic Viability Assays: These assays measure the metabolic activity of a cell population, which serves as an indirect indicator of cell viability. A reduction in metabolic rate can signify either cell death or cytostatic effects (inhibition of proliferation).
-
Membrane Integrity Assays: These assays directly measure cytotoxicity by detecting the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
-
Apoptosis & Mechanistic Assays: These assays detect specific molecular events of programmed cell death, such as the activation of key enzymes (caspases) or the externalization of membrane lipids.[8] They are crucial for confirming an apoptotic mechanism of action, which is often a desired characteristic for anticancer agents.[4]
Section 2: Comparative Analysis of Key Cytotoxicity Assays
The selection of an assay should be a deliberate choice based on the scientific question, the expected mechanism of the compound, and practical considerations like throughput and potential for interference.
Metabolic Viability Assays: Gauging the Engine Room
These colorimetric or fluorometric assays are workhorses in many labs due to their simplicity and high-throughput adaptability.[9]
-
Principle: Tetrazolium salts (MTT, MTS, XTT) or resazurin are reduced by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product or a fluorescent resorufin product, respectively.[10][11] The amount of product is directly proportional to the number of viable cells.[11]
-
Expert Insight: While widely used, these assays are susceptible to interference. Quinoxaline derivatives, like many aromatic heterocyclic compounds, can have intrinsic color or fluorescence, potentially leading to false positives or negatives.[12][13] Furthermore, if a compound's primary mechanism involves mitochondrial toxicity, the assay may report cytotoxicity that isn't reflective of general cell death, but rather a specific organellar effect. Therefore, it is crucial to run compound-only controls (no cells) to check for direct reduction of the assay substrate.[10]
Membrane Integrity Assays: The Point of No Return
These assays provide a more direct measure of cell death by quantifying the leakage of cellular components from compromised membranes.
-
Principle of LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The assay measures the enzymatic activity of LDH in the supernatant, which is proportional to the number of dead cells.[14][15]
-
Expert Insight: LDH assays are excellent for confirming that a compound is truly cytotoxic, not just cytostatic. Since the measurement is taken from the supernatant, the cells can be used for other multiplexed assays (e.g., ATP measurement, caspase activity) to gain more information from a single well.[10][16] This method is generally less prone to direct compound interference than metabolic assays, but components in serum can sometimes contribute to background LDH activity.[15]
Apoptosis Assays: Unraveling the Mechanism
For anticancer drug development, demonstrating that a compound induces apoptosis is often critical. These assays provide mechanistic clarity.
-
Caspase Activity Assays: A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[17] Caspase-3 and Caspase-7 are the key "executioner" caspases.[18] Assays like Caspase-Glo® 3/7 use a proluminescent substrate that is cleaved by active caspase-3/7, generating a light signal proportional to the level of apoptosis.[19]
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to detect early apoptotic cells via flow cytometry.[22][23] Co-staining with Propidium Iodide (PI), a DNA-binding dye that can only enter cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Section 3: A Decision-Making Framework for Assay Selection
Choosing the optimal assay or panel of assays is a multi-factorial decision. The following workflow and comparative table are designed to guide this selection process.
Assay Selection Workflow
Caption: A workflow for selecting cytotoxicity assays for novel compounds.
Comparative Summary of Recommended Assays
| Assay Type | Principle | Endpoint | Throughput | Advantages | Limitations & Considerations |
| MTT | Mitochondrial reductase activity converts tetrazolium to formazan.[24] | Cell Viability (Metabolic) | High | Cost-effective, well-established.[11] | Requires solubilization step; potential for compound interference; toxic to cells.[10] |
| MTS/WST-1 | Similar to MTT, but produces a water-soluble formazan.[10] | Cell Viability (Metabolic) | High | Homogeneous "add-mix-measure" format; fewer steps than MTT.[10] | Potential for compound interference; sensitive to metabolic changes.[13] |
| LDH Release | Measures release of cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells. | Cytotoxicity (Membrane Integrity) | High | Direct measure of cell death; supernatant can be used for multiplexing.[14] | Can have background from serum; less sensitive for early apoptosis.[15] |
| Caspase-Glo® 3/7 | Cleavage of a pro-luminescent substrate by executioner caspases 3 and 7.[19] | Apoptosis | High | Highly sensitive, "add-mix-measure" format; low interference.[19] | Measures a transient event; timing is critical.[6] |
| Annexin V / PI | Annexin V binds to externalized phosphatidylserine; PI stains DNA of necrotic cells.[20][23] | Apoptosis vs. Necrosis | Low-Medium | Provides detailed information on cell death stages.[21][22] | Requires flow cytometer; more complex protocol.[22] |
Section 4: In-Depth Experimental Protocols
Adherence to a validated protocol is paramount for generating reproducible data. Below are detailed, self-validating protocols for two foundational assays.
Protocol 1: MTT Assay for Cell Viability
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan, measured by absorbance, is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[24]
-
Compound Treatment: Prepare serial dilutions of your quinoxaline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10][24] Expert Note: The incubation time should be optimized for your cell line to allow for sufficient formazan crystal formation without causing toxicity from the MTT reagent itself.[10]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF, pH 4.7) to each well.[10][11]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved, releases aminoluciferin, a substrate for luciferase that generates a "glow-type" signal proportional to caspase activity.[19]
-
Step-by-Step Methodology:
-
Assay Setup: Seed cells and treat with compounds in a white-walled 96-well plate suitable for luminescence, following steps 1 and 2 from the MTT protocol. Include positive control wells treated with a known apoptosis inducer (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
"Add-Mix-Measure": Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. Expert Note: The optimal incubation time can vary between cell types and should be determined empirically to achieve the best signal-to-background ratio.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[19]
-
Section 5: Data Interpretation & Common Pitfalls
-
IC₅₀ Calculation: For each assay, plot the percentage of cell viability or activity against the log concentration of the compound. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration that elicits a 50% response.
-
Compound Interference: As previously mentioned, quinoxalines can interfere with optical-based assays.[12] Always run parallel wells with the compound in cell-free medium to quantify any background absorbance or fluorescence.[10] If interference is significant, consider a non-optical endpoint like an ATP-based assay (e.g., CellTiter-Glo®).
Illustrative Pathway: Quinoxaline Derivative Inducing Apoptosis
Many quinoxaline derivatives function as kinase inhibitors, blocking survival signals and activating intrinsic apoptosis pathways.[4]
Caption: Inhibition of survival signaling by a quinoxaline derivative.
Conclusion
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Gomaa, A. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2999. [Link]
- Ingle, R., et al. (2015). In-vitro Cytotoxicity Assay of Quinoxalines. Journal of Chemical and Pharmaceutical Research, 7(12), 809-817. [Link]
- Shanmugam, G., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 7, 100954. [Link]
- Chen, L., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 39. [Link]
- National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
- University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. [Link]
- Shchekotikhin, A. E., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- ResearchGate. (2015). In-vitro Cytotoxicity Assay of Quinoxalines. [Link]
- Lounsbury, N. W., et al. (2016). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Biomolecular Screening, 21(8), 775-787. [Link]
- ResearchGate. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
- Lee, H. J., et al. (1998). Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie, 331(10), 331-333. [Link]
- Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
- An, W. F., & Tolliday, N. (2010). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening in Drug Discovery. [Link]
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. [Link]
- Kumar, P., et al. (2024). MTT Assay Protocol. In Advanced Cell and Molecular Techniques. [Link]
- Karmaus, A. L., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports, 10(1), 3986. [Link]
- Sestito, S., et al. (2022).
- Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
- JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. [Link]
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]
- Yasgar, A., et al. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1804. [Link]
- National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro Cytotoxicity Assay of Quinoxalines - ProQuest [proquest.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 7. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. stemcell.com [stemcell.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 20. biologi.ub.ac.id [biologi.ub.ac.id]
- 21. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Palladium Catalysts for the Amination of 3-Chloroquinoxaline
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 3-aminoquinoxaline derivatives is a critical step in the creation of novel therapeutic agents. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group at the 3-position can significantly modulate its biological activity. The palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier method for forging this crucial C-N bond, offering significant advantages over harsher, traditional methods.
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the amination of 3-chloroquinoxaline. We will delve into the nuances of catalyst selection, supported by experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Significance of 3-Aminoquinoxalines and the Rise of Palladium Catalysis
Quinoxaline derivatives are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the quinoxaline core is therefore of paramount importance. The amination of 3-chloroquinoxaline, in particular, provides a direct route to a key class of intermediates.
Historically, the synthesis of aryl amines was often challenging, requiring harsh reaction conditions with limited functional group tolerance. The advent of the Buchwald-Hartwig amination revolutionized this field by providing a mild, efficient, and versatile palladium-catalyzed method for the formation of C-N bonds from aryl halides and amines.[1][2]
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds through a well-established catalytic cycle. A palladium(0) species undergoes oxidative addition to the aryl halide (3-chloroquinoxaline). The resulting palladium(II) complex then coordinates with the amine. Subsequent deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired 3-aminoquinoxaline product and regenerate the active palladium(0) catalyst.[1][3][4]
Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination.
The efficiency and scope of this reaction are profoundly influenced by the choice of the palladium precursor and, most critically, the phosphine ligand.
Comparative Analysis of Palladium Catalyst Systems
The selection of the optimal palladium catalyst system—comprising a palladium precursor and a supporting ligand—is crucial for achieving high yields and broad substrate scope in the amination of 3-chloroquinoxaline. Below, we compare the performance of several commonly employed catalyst systems.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| System 1 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 110 | Good to Excellent | [2] |
| System 2 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Moderate to Good | [5] |
| System 3 | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 80-110 | Good | [5] |
Note: The yields are generalized from studies on similar substrates, as direct comparative data for 3-chloroquinoxaline is limited in the literature. The performance can vary depending on the specific amine used.
System 1: Pd(OAc)₂ / Xantphos - A Versatile Workhorse
The combination of palladium(II) acetate and Xantphos is a widely adopted and highly effective catalyst system for a broad range of Buchwald-Hartwig aminations.
-
Palladium(II) Acetate (Pd(OAc)₂): A stable, air-tolerant, and commonly used palladium(II) precursor that is reduced in situ to the active Pd(0) species.
-
Xantphos: A bulky, electron-rich bis(phosphine) ligand with a large "bite angle." This unique geometry is known to promote the crucial reductive elimination step and stabilize the catalytically active species, often leading to higher yields and preventing the formation of undesired side products.[2]
This system is particularly effective for the coupling of a wide array of amines, including primary and secondary aliphatic and aromatic amines, with aryl chlorides. The use of a milder base like potassium carbonate (K₂CO₃) can be advantageous when dealing with base-sensitive functional groups.
System 2: Pd₂(dba)₃ / BINAP - A Classic Combination
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) precursor, eliminating the need for an in situ reduction step.[6]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A readily available and relatively stable source of Pd(0).
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): One of the pioneering bulky phosphine ligands used in palladium-catalyzed cross-coupling reactions. Its chirality is not relevant for this application, but its steric bulk and electronic properties contribute to its effectiveness.
The Pd₂(dba)₃/BINAP system has proven successful for the amination of various aryl halides.[5] However, for electron-rich or sterically hindered aryl chlorides like 3-chloroquinoxaline, it may require higher temperatures and a strong base like sodium tert-butoxide (NaOtBu) to achieve good conversion.
System 3: Pd₂(dba)₃ / DavePhos - Enhanced Activity for Challenging Substrates
For more challenging substrates, such as heteroaryl chlorides, more specialized ligands are often required.
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl): A member of the Buchwald family of biarylphosphine ligands. These ligands are characterized by their steric bulk and strong electron-donating ability, which facilitate the oxidative addition of the aryl chloride to the palladium center, a step that is often rate-limiting.
In studies on the amination of dichloroquinolines, a related heterocyclic system, DavePhos was shown to be more effective than BINAP for sterically demanding amines.[5] This suggests that for the amination of 3-chloroquinoxaline, particularly with bulky amines, the Pd₂(dba)₃/DavePhos system could offer superior performance.
Experimental Protocol: A Representative Amination of 3-Chloroquinoxaline
This protocol provides a detailed, step-by-step methodology for a typical Buchwald-Hartwig amination of 3-chloroquinoxaline using the Pd(OAc)₂/Xantphos catalyst system.
Materials:
-
3-Chloroquinoxaline
-
Amine (e.g., aniline or morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-chloroquinoxaline (1.0 mmol), potassium carbonate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add the amine (1.2 mmol) and anhydrous dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aminoquinoxaline derivative.
Catalyst Screening Workflow
For optimizing the reaction for a new amine or scaling up, a systematic catalyst screening is highly recommended.
Caption: A typical workflow for screening palladium catalysts for the amination of 3-chloroquinoxaline.
Conclusion and Future Perspectives
The palladium-catalyzed amination of 3-chloroquinoxaline is a robust and versatile method for the synthesis of valuable 3-aminoquinoxaline derivatives. While several catalyst systems can effect this transformation, the choice of the palladium precursor and, more importantly, the phosphine ligand, is critical for achieving optimal results.
-
For a broad range of amines and good functional group tolerance, the Pd(OAc)₂/Xantphos system with a moderate base like K₂CO₃ is an excellent starting point.
-
For more challenging couplings, particularly with sterically hindered amines, the Pd₂(dba)₃/DavePhos system with a strong base such as NaOtBu is likely to provide superior performance.
The continued development of new and more active palladium catalysts and ligands promises to further expand the scope and efficiency of the Buchwald-Hartwig amination, enabling the synthesis of increasingly complex and novel quinoxaline-based molecules for drug discovery and materials science.
References
- Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and related reactions. Accounts of Chemical Research, 41(11), 1534-1544. Available at: https://pubs.acs.org/doi/abs/10.1021/ar8000343
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Abel, A. S., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. Available at: https://www.mdpi.com/1420-3049/18/2/2096
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.200800497
- Fors, B. P., et al. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917.
- Hartwig, J. F. (2008). Evolution of a Fourth-Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Mao, J., et al. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 47(26), 8690-8696.
- Nettekoven, U., et al. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Advanced Synthesis & Catalysis, 346(13-15), 1823-1828.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
- Wikipedia. Buchwald–Hartwig amination. Available at: https://en.wikipedia.
- Xie, F., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications, 56(44), 5997-6000.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(46), 11550-11551.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3-Chloroquinoxalin-6-amine: An Essential Intermediate in Drug Discovery
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active molecules.[1] Within this class, 3-chloroquinoxalin-6-amine serves as a critical intermediate for the synthesis of novel therapeutics, including kinase inhibitors and antiproliferative agents.[1] Its strategic functionalization at the chloro and amine positions allows for the generation of diverse chemical libraries, making the efficient and scalable synthesis of this intermediate a paramount concern for researchers in drug development.
This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: The "Nitro-Reduction" Pathway
This classic and widely employed route commences with the condensation of 4-nitro-1,2-phenylenediamine with an α-keto acid or its equivalent, followed by chlorination and subsequent reduction of the nitro group. This pathway is valued for the ready availability of starting materials and its generally robust nature.
Experimental Workflow: Route 1
Caption: Synthetic workflow for the "Nitro-Reduction" pathway.
Detailed Protocol: Route 1
Step 1: Synthesis of 6-Nitroquinoxalin-2(1H)-one
-
To a stirred solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add glyoxylic acid (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 6-nitroquinoxalin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-6-nitroquinoxaline
-
Carefully add 6-nitroquinoxalin-2(1H)-one (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq) at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2-chloro-6-nitroquinoxaline.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-6-nitroquinoxaline (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours.[2]
-
Monitor the reduction by TLC. Upon completion, filter the catalyst through a pad of Celite.
-
Evaporate the solvent under reduced pressure to afford the final product, this compound.[2]
Route 2: The "Protect-Cyclize-Chlorinate" Pathway
An alternative approach involves starting with a protected diamine, which can offer advantages in terms of solubility and reaction control. This route avoids the use of a highly energetic nitro group in the later stages of the synthesis.
Experimental Workflow: Route 2
Caption: Synthetic workflow for the "Protect-Cyclize-Chlorinate" pathway.
Detailed Protocol: Route 2
Step 1: Synthesis of 6-Acetamidoquinoxalin-2(1H)-one
-
Follow a similar condensation procedure as in Route 1, Step 1, using N-acetyl-1,2-phenylenediamine as the starting material.
Step 2: Synthesis of N-(3-Chloroquinoxalin-6-yl)acetamide
-
Employ a similar chlorination protocol as in Route 1, Step 2, using 6-acetamidoquinoxalin-2(1H)-one as the substrate.
Step 3: Synthesis of this compound
-
Suspend N-(3-chloroquinoxalin-6-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Reflux the mixture for 6-12 hours until TLC indicates complete deprotection.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
Comparative Analysis
| Parameter | Route 1: "Nitro-Reduction" | Route 2: "Protect-Cyclize-Chlorinate" | Rationale & Insights |
| Overall Yield | Moderate to Good | Moderate | The nitro-reduction route often provides cleaner reactions and higher yields in the initial condensation step. The protection/deprotection steps in Route 2 can lead to material loss. |
| Scalability | Good | Moderate | Route 1 is generally more amenable to large-scale synthesis due to fewer steps and robust reactions. The hydrolysis in Route 2 can be challenging to drive to completion on a large scale. |
| Safety Considerations | Use of energetic nitro compounds. Hydrogenation requires specialized equipment. | Use of strong acids/bases for deprotection. | The handling of nitroaromatics and catalytic hydrogenation in Route 1 requires stringent safety protocols. The corrosive nature of reagents in Route 2's final step is a key consideration. |
| Cost of Starting Materials | Generally lower (4-nitro-1,2-phenylenediamine is readily available). | Can be higher depending on the cost of the protected diamine. | Economic considerations often favor Route 1 for large-scale production due to the lower cost of bulk starting materials. |
| Reaction Control & Purity | Potential for over-reduction or incomplete reduction. | Protection strategy can lead to cleaner cyclization and chlorination steps. | The acetyl protecting group in Route 2 can improve the solubility and handling of intermediates, potentially leading to higher purity before the final deprotection step. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to the key intermediate, this compound.
Route 1 ("Nitro-Reduction") is recommended for:
-
Large-scale production where cost and overall yield are primary drivers.
-
Laboratories equipped to handle catalytic hydrogenation safely.
Route 2 ("Protect-Cyclize-Chlorinate") is a suitable alternative when:
-
Small to medium-scale synthesis is required for library generation.
-
Avoiding the use of nitro compounds is a priority.
-
Greater control over side reactions during the cyclization and chlorination steps is desired.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or production campaign, including scale, available equipment, safety protocols, and economic factors.
References
- National Center for Biotechnology Information. (n.d.). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. In PubChem.
Sources
A Senior Application Scientist's Guide to the Biological Evaluation of 3-Aminoquinoxaline Derivatives Against Bacterial Strains
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the quinoxaline nucleus stands out as a "privileged" structure due to its wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This guide provides a comparative analysis of 3-aminoquinoxaline derivatives, a promising subclass, detailing their antibacterial efficacy, mechanisms of action, and the critical structure-activity relationships that govern their potency. We will delve into the causality behind experimental choices and provide validated protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Rationale for Quinoxaline Scaffolds in Antibacterial Research
Quinoxalines, bicyclic heteroaromatic compounds, are structurally related to quinolones, a highly successful class of antibiotics. This structural analogy, coupled with their relative ease of synthesis and functionalization, makes them an attractive starting point for developing new antibacterial agents. The introduction of an amino group at the 3-position, in particular, has been shown to be a critical determinant of biological activity, offering a versatile handle for chemical modification to optimize potency and pharmacokinetic properties. This guide focuses on comparing derivatives at this position to understand their potential against clinically relevant bacterial strains.
Synthesis of 3-Aminoquinoxaline Derivatives: A Common Pathway
The synthesis of these derivatives often begins with a foundational quinoxaline structure, which is then functionalized. A prevalent and efficient method involves the use of 2,3-dichloroquinoxaline (2,3-DCQ) as a starting material. This precursor allows for sequential nucleophilic substitution reactions, enabling the introduction of various amino groups and other functionalities.
For instance, symmetrically and asymmetrically 2,3-disubstituted quinoxalines can be synthesized by reacting 2,3-DCQ with a variety of sulfur and/or nitrogen nucleophiles.[2] A typical synthesis for a simple 3-amino derivative might start with the reaction of o-phenylenediamine with an appropriate α-keto acid or its ester to form a quinoxalin-2(1H)-one, followed by chlorination and subsequent amination.[1][3] The choice of o-phenylenediamine and the specific nucleophile allows for the creation of a diverse library of compounds for screening.
Caption: A generalized workflow for the synthesis of 3-aminoquinoxaline derivatives.
Comparative Antibacterial Performance
The true measure of a potential antibiotic lies in its performance against a spectrum of pathogenic bacteria. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[4] Below is a comparative table summarizing the antibacterial activity of various quinoxaline derivatives from recent studies.
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source(s) |
| Quinoxaline Derivative | (Undisclosed) | Methicillin-Resistant S. aureus (MRSA) | 1 - 8 | Vancomycin | 1 - 8 | [4][5] |
| 2d | 2,3-Di(thio-4-chlorophenyl) | Escherichia coli | 8 | - | - | [2] |
| 2d | 2,3-Di(thio-4-chlorophenyl) | Bacillus subtilis | 16 | - | - | [2] |
| 3c | N2,N3-Di(4-chlorophenyl) | Escherichia coli | 8 | - | - | [2] |
| 3c | N2,N3-Di(4-chlorophenyl) | Bacillus subtilis | 16 | - | - | [2] |
| 3f | N2,N3-Di(p-tolyl) | Broad Spectrum | - | - | - | [2][6] |
| 4 | 2,3-Di(morpholino) | Bacillus subtilis | 16 | - | - | [2] |
| 5a | 2-[4-(benziminomethyl)phenoxy]-3-methyl | Bacillus subtilis | No Activity | - | - | [1] |
| 7c | 4-(2-methylquinoxalin-3-yloxy)-N-(4-chlorobenzylidine)benzamine | Escherichia coli | Moderate Activity | - | - | [1] |
| 3-hydrazinoquinoxaline-2-thiol | 3-hydrazino, 2-thiol | MRSA | 8 - 64 | Penicillin | 128 - 1024 | [7] |
Analysis of Performance Data:
-
Potency against MRSA: A key finding is the promising activity of certain quinoxaline derivatives against MRSA, a notorious multidrug-resistant pathogen. One study demonstrated that a specific derivative exhibited MIC values comparable to vancomycin, the standard-of-care glycopeptide antibiotic, with most isolates inhibited at concentrations of 1-4 µg/mL.[4][5][8] This is particularly significant as vancomycin resistance is a growing concern.[4]
-
Gram-Positive vs. Gram-Negative Activity: The data suggests that many quinoxaline derivatives show more significant activity against Gram-positive bacteria (B. subtilis, S. aureus) than Gram-negative bacteria (E. coli).[2] This is a common trend for many antibiotic scaffolds, often attributed to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier.
-
Synergistic Potential: The compound 3-hydrazinoquinoxaline-2-thiol, while showing moderate activity on its own, demonstrated a remarkable synergistic effect with penicillin against MRSA.[7] This combination therapy reduced the MIC of penicillin by up to 64-fold, suggesting that some quinoxaline derivatives could act as resistance breakers, restoring the efficacy of older antibiotics.[7]
Unraveling the Mechanism of Action
Understanding how a drug kills bacteria is paramount for its development. For quinoxaline derivatives, multiple mechanisms have been proposed, with inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) being a prominent hypothesis.[9][10][11]
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. They introduce transient double-strand breaks in DNA to manage topology. Many antibiotics, including the fluoroquinolones, target these enzymes. It is proposed that quinoxaline derivatives can bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.[11][12]
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
Other potential mechanisms include the disruption of bacterial cell membrane integrity, leading to the leakage of essential intracellular components.[13] The exact mechanism is likely dependent on the specific substitution pattern of the derivative.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing a lead compound into a drug candidate. By systematically altering the chemical structure, we can identify which molecular features enhance antibacterial activity.
-
Symmetry and Substitution: Symmetrically 2,3-disubstituted quinoxalines have been shown to display the most significant antibacterial activity compared to their asymmetrically substituted counterparts.[2][6]
-
Lipophilicity: The introduction of lipophilic (fat-loving) groups, such as methyl (-CH3) or chloro (-Cl) groups on attached aromatic rings, can increase antibacterial activity.[1] This is often because increased lipophilicity can facilitate the compound's passage across the bacterial cell membrane.
-
Nature of the Amino Group: The nature of the substituent on the 3-amino group is critical. Studies on related quinoline derivatives show that specific substituents, like 4-methyl-1-piperazinyl, lead to the greatest antibacterial potency.[14] Similar detailed exploration is necessary for the 3-aminoquinoxaline series.
Caption: Key SAR points for enhancing the antibacterial activity of quinoxaline derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure data is reliable and reproducible, a standardized protocol is essential. The broth microdilution method, recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[4]
Objective: To determine the minimum inhibitory concentration (MIC) of a 3-aminoquinoxaline derivative against a specific bacterial strain.
Materials:
-
96-well microtiter plates (sterile, U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Test compound (e.g., 3-aminoquinoxaline derivative) stock solution in a suitable solvent (e.g., DMSO).[4]
-
Reference antibiotic (e.g., Vancomycin) stock solution.[4]
-
Solvent control (e.g., DMSO)
-
Sterile pipette tips and multichannel pipettes
Step-by-Step Protocol:
-
Preparation of Test Compound Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at its highest desired concentration (e.g., 32 µg/mL in CAMHB with a final DMSO concentration ≤1%) to well 1. The initial concentration must be double the final desired highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh bacterial culture (18-24h), suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation. Causality Check: This specific bacterial density is critical; too high an inoculum can overwhelm the antibiotic, leading to falsely high MICs, while too low an inoculum can lead to falsely low MICs.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 200 µL, and the drug concentrations are halved to the final test range (e.g., 16 µg/mL down to 0.03 µg/mL).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Check controls: Well 11 should be turbid (growth), and well 12 should be clear (sterile). Self-Validation: If the controls fail, the experiment is invalid and must be repeated.
-
Conclusion and Future Directions
The evidence strongly supports the continued investigation of 3-aminoquinoxaline derivatives as a viable source of new antibacterial agents. Their demonstrated efficacy against high-priority pathogens like MRSA, coupled with opportunities for synergistic applications, marks them as a promising scaffold.[4][5][7] Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a wider array of derivatives to build a more comprehensive SAR model.
-
Mechanism Deconvolution: Performing detailed mechanistic studies, such as DNA gyrase inhibition assays and cell membrane permeability tests, to confirm the mode of action for the most potent compounds.[11]
-
In Vivo Evaluation: Advancing lead compounds into animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles in a living system.
By systematically applying the principles of medicinal chemistry and rigorous biological evaluation outlined in this guide, the scientific community can unlock the full therapeutic potential of the 3-aminoquinoxaline scaffold in the fight against bacterial infections.
References
- El-Nassag, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]
- Al-Ghamdi, S. S., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 2291–2296. [Link]
- Asolkar, T. J., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 358–366. [Link]
- Al-Ghamdi, S. S., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PubMed, 37095779. [Link]
- Asolkar, T. J., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
- Wentland, M. P., et al. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 27(9), 1103–1108. [Link]
- Al-Ghamdi, S. S., et al. (2023). (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
- Ghorab, M. M., et al. (2004). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 9(10), 844–850. [Link]
- Jaso, A., et al. (2003). Synthesis and antimicrobial activity of certain novel quinoxalines.
- Zhou, Z., et al. (2023). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Medicinal Chemistry. [Link]
- Al-Ghamdi, S. S., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 375–384. [Link]
- Ghattas, A. K., et al. (2014). Synthesis and Antimicrobial Activity of Novel Quinoxaline Derivatives.
- Tariq, I., et al. (2015). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
- Fayed, B., et al. (2021). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
- El-Nassag, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
- Al-Abdullah, E. S., et al. (2020). Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies. Bioorganic Chemistry, 99, 103841. [Link]
- Alasmari, F. A. S., et al. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-23. [Link]
- Abdel-Aziz, M., et al. (2018). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anticancer Agents in Medicinal Chemistry, 18(2), 195–209. [Link]
- Ghorab, M. M., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. RSC Advances, 10(63), 38475–38493. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Catalytic Maze: A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 3-Chloroquinoxaline
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The Buchwald-Hartwig amination has emerged as an indispensable tool for this purpose, offering a versatile and efficient pathway to arylamines.[1] However, the successful application of this powerful reaction, particularly with challenging heteroaryl chlorides like 3-chloroquinoxaline, is critically dependent on the judicious selection of the ancillary ligand. This guide provides an in-depth, objective comparison of the efficacy of various phosphine-based ligands in the Buchwald-Hartwig amination of 3-chloroquinoxaline, supported by experimental insights to inform your catalyst system design.
The quinoxaline motif is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it at the 3-position via amination opens avenues for the synthesis of novel therapeutic agents. 3-Chloroquinoxaline, an electron-deficient heteroaryl chloride, presents a distinct set of challenges for the Buchwald-Hartwig reaction, demanding a catalyst system that can efficiently navigate the catalytic cycle. The choice of ligand is paramount, as it directly influences the rate of oxidative addition, the stability of the palladium intermediates, and the facility of the final reductive elimination step.[2]
The Catalytic Cycle: A Ligand's Playground
To appreciate the nuances of ligand performance, a foundational understanding of the Buchwald-Hartwig catalytic cycle is essential. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to furnish the desired arylamine and regenerate the active Pd(0) catalyst.[3] Each step of this cycle is profoundly influenced by the steric and electronic properties of the phosphine ligand.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
A Comparative Analysis of Ligand Classes for 3-Chloroquinoxaline Amination
The choice of ligand for the amination of an electron-deficient heteroaryl chloride like 3-chloroquinoxaline is non-trivial. The nitrogen atoms within the quinoxaline ring can potentially coordinate to the palladium center, leading to catalyst inhibition. Therefore, ligands that promote a rapid catalytic turnover and minimize off-cycle pathways are highly desirable. Here, we compare several classes of phosphine ligands that have shown utility in this context.
First-Generation Ligands: The Pioneers with Limitations
Early examples of the Buchwald-Hartwig amination often employed relatively simple phosphine ligands such as triphenylphosphine (PPh₃) and bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf). While groundbreaking at the time, these ligands often require harsh reaction conditions and exhibit limited scope, particularly with challenging substrates like heteroaryl chlorides. For the amination of 3-chloroquinoxaline, these first-generation ligands are generally less effective, often leading to low yields and the formation of side products.
The Rise of Bulky, Electron-Rich Monophosphine Ligands: The Buchwald and Hartwig Contributions
The development of sterically hindered and electron-rich monophosphine ligands by the Buchwald and Hartwig groups revolutionized the field.[1] These ligands, characterized by biaryl backbones, create a sterically demanding environment around the palladium center, which promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step.
Key Ligands in this Class:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Known for its broad applicability, XPhos is often a reliable choice for the amination of heteroaryl chlorides. Its steric bulk helps to prevent catalyst dimerization and promotes a rapid reaction rate.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups on the biaryl backbone of SPhos are thought to enhance the stability of the palladium complex through secondary coordination, leading to a more robust catalyst.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos possesses alkoxy substituents that can contribute to catalyst stability. It has proven effective for a range of challenging C-N bond formations.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl): This highly hindered ligand is particularly well-suited for the coupling of primary amines.[4]
While direct comparative data for all these ligands with 3-chloroquinoxaline is not available in a single study, the general principles of their design suggest their potential utility. For instance, in the amination of other heteroaryl chlorides, ligands like XPhos and SPhos have demonstrated superior performance over first-generation ligands.
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
In addition to phosphine-based ligands, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for the Buchwald-Hartwig amination. Their strong σ-donating ability can facilitate the oxidative addition of even unreactive aryl chlorides. For the amination of 3-chloroquinoxaline, NHC-ligated palladium complexes could offer a significant advantage, particularly in cases where phosphine ligands show limited reactivity.
Experimental Data Snapshot: A Glimpse into Ligand Performance
While a comprehensive head-to-head comparison is elusive in the literature, we can glean insights from various studies on the amination of chloroquinolines and related heteroaryl chlorides.
| Ligand | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| BINAP | Adamantane-containing amines | NaOtBu | Dioxane | 100 | Moderate | [5][6] |
| DavePhos | Sterically hindered amines | NaOtBu | Dioxane | 100 | Good | [5][6] |
| XantPhos | Amides/Anilines | DBU | Toluene/DMF | 100 | Good | [7] |
This table is a compilation of data from different studies on related substrates and should be used as a general guide. Direct comparison of yields is not possible due to variations in reaction conditions and amine coupling partners.
The data suggests that for more sterically demanding amines, a bulkier, more electron-rich ligand like DavePhos outperforms the more traditional bidentate ligand BINAP.[5][6] The use of XantPhos with a milder organic base like DBU has also been shown to be effective for the amination of electron-poor aryl halides, offering an alternative to the commonly used strong inorganic bases.[7]
Causality Behind Experimental Choices: A Senior Scientist's Perspective
The selection of a ligand is not merely a matter of choosing from a catalog; it is a decision rooted in the fundamental principles of organometallic chemistry.
-
Why Bulky Ligands? For heteroaryl chlorides like 3-chloroquinoxaline, the oxidative addition step can be challenging. Bulky, electron-rich ligands like XPhos and SPhos increase the electron density on the palladium center, which facilitates the cleavage of the C-Cl bond. Furthermore, their steric hindrance promotes the formation of a monoligated Pd(0) species, which is believed to be the active catalyst, and accelerates the rate-limiting reductive elimination step.[1]
-
The Role of the Base: The choice of base is intimately linked to the pKa of the amine nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) are commonly employed to deprotonate the amine and form the palladium-amido complex. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which in turn may require a more active catalyst system.
-
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and the catalyst. Aprotic, non-polar to moderately polar solvents like toluene, dioxane, and THF are typically used. The choice of solvent can also influence the aggregation state of the catalyst and the rate of the reaction.
Experimental Protocol: A Representative Buchwald-Hartwig Amination of 3-Chloroquinoxaline
The following protocol provides a general framework for the amination of 3-chloroquinoxaline. Optimization of the ligand, base, solvent, and temperature will be necessary for specific amine coupling partners.
Materials:
-
3-Chloroquinoxaline
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add 3-chloroquinoxaline (1.0 equiv), the palladium precatalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the base (e.g., 1.4 equiv).
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Add the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Conclusion: A Strategic Approach to Ligand Selection
The Buchwald-Hartwig amination of 3-chloroquinoxaline is a powerful transformation that requires careful consideration of the catalyst system. While a universally "best" ligand does not exist, a strategic approach to ligand selection based on the principles outlined in this guide will significantly increase the probability of success. For this challenging substrate, the bulky, electron-rich monophosphine ligands developed by Buchwald and Hartwig, such as XPhos and SPhos, represent a logical starting point. The exploration of N-heterocyclic carbene ligands may also provide a fruitful avenue for optimization. As with any catalytic reaction, empirical screening of a small library of ligands and reaction conditions is often the most effective path to identifying the optimal system for your specific application.
References
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18086.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands.
- PubMed. (2018). Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products.
- Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109.
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21743–21751.
- ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- MDPI. (2024). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
Sources
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Arylation of 3-Chloroquinoxaline
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. Among the various C-C bond-forming reactions, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide provides an in-depth, head-to-head comparison of two of the most powerful methods for the arylation of 3-chloroquinoxaline: the Suzuki-Miyaura coupling and the Stille coupling.
This analysis moves beyond a simple recitation of protocols to offer insights into the practical nuances of each reaction, empowering researchers to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed, field-tested protocols.
Mechanistic Overview: A Tale of Two Transmetalations
At the heart of both the Suzuki and Stille couplings lies a similar catalytic cycle involving a palladium catalyst. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The fundamental difference between the two reactions lies in the nature of the organometallic reagent used in the crucial transmetalation step.
The Suzuki-Miyaura coupling employs an organoboron reagent, typically a boronic acid or a boronate ester. A key feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[3]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
The Stille coupling , on the other hand, utilizes an organotin reagent (organostannane).[4] A notable advantage of organostannanes is their stability to air and moisture, and the reaction often proceeds under neutral conditions, obviating the need for a base.[5] However, the toxicity of organotin compounds is a significant drawback.
Figure 2: Catalytic Cycle of the Stille Coupling.
Head-to-Head Performance Comparison
The choice between Suzuki and Stille coupling for the arylation of 3-chloroquinoxaline hinges on a careful consideration of several factors, including reaction efficiency, substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and byproduct removal.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids/esters | Organostannanes |
| Toxicity of Reagent | Generally low toxicity | High toxicity |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to remove completely |
| Reaction Conditions | Requires a base for activation | Often proceeds under neutral conditions |
| Functional Group Tolerance | Generally good, but can be sensitive to base-labile groups | Excellent, tolerates a wide range of functional groups |
| Side Reactions | Protodeboronation of the boronic acid | Homocoupling of the organostannane |
| Substrate Scope | Very broad, but can be challenging for some sterically hindered substrates | Broad, can be advantageous for sterically demanding couplings and some heteroaromatic substrates[5] |
Experimental Data Insights: Suzuki Coupling of a Chloroquinoxaline
| Entry | Arylboronic Acid | Yield (%) |
| 1 | 2-Tolylboronic acid | 77 |
| 2 | 3-Tolylboronic acid | 67 |
| 3 | 4-Tolylboronic acid | 75 |
| 4 | 3,5-Dimethylphenylboronic acid | 90 |
| 5 | 2,4,6-Trimethylphenylboronic acid | 96 |
| 6 | 2-Methoxyphenylboronic acid | 72 |
| 7 | 4-Methoxyphenylboronic acid | 63 |
| 8 | 4-Fluorophenylboronic acid | 62 |
| 9 | 2-Thienylboronic acid | 45 |
| 10 | 2-Chlorophenylboronic acid | 78 |
Adapted from D. S. Doke, M. A. Ali, et al., ChemInform, 2013.[6]
These results demonstrate the robustness of the Suzuki coupling for arylating a chloroquinoxaline core, accommodating both electron-rich and electron-poor arylboronic acids, as well as sterically hindered coupling partners.
Considerations for Stille Coupling
Experimental data for the Stille coupling of 3-chloroquinoxaline is less systematically documented in the literature. However, the Stille reaction is known to be highly effective for the arylation of various heteroaryl halides.[7] Comparative studies on other heterocyclic systems, such as diazocines, have shown that the Stille coupling can outperform the Suzuki reaction in cases of significant steric hindrance or with substrates containing coordinating heteroatoms that can interfere with the boronic acid activation step.[5] For instance, the coupling of substrates with free electron pairs like aldehydes, esters, and certain heterocycles such as furans, thiophenes, and pyridines has been reported to proceed in higher yields with Stille coupling compared to Suzuki coupling.[5] A common side reaction to be mindful of in Stille coupling is the homocoupling of the organostannane reagent, which can be minimized by careful control of reaction conditions, such as slow addition of the stannane.[4]
Experimental Protocols
The following are detailed, step-by-step protocols for the arylation of a chloroquinoxaline substrate via both Suzuki and Stille coupling. The Suzuki protocol is adapted from the successful arylation of 2,6-dichloroquinoxaline,[6] while the Stille protocol is a generalized procedure based on best practices for similar heteroaryl chlorides.
Figure 3: General Experimental Workflow for Cross-Coupling Reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
3-Chloroquinoxaline (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous THF
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloroquinoxaline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed THF via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylquinoxaline.
Stille Coupling Protocol (Generalized)
Materials:
-
3-Chloroquinoxaline (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous and degassed 1,4-dioxane or toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloroquinoxaline and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane or toluene via syringe, followed by the aryltributylstannane.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of 3-chloroquinoxaline. The choice between them should be guided by the specific requirements of the synthetic target and the practical constraints of the laboratory.
Choose Suzuki Coupling when:
-
Low toxicity of reagents and byproducts is a priority, particularly in a pharmaceutical or process chemistry setting.
-
A wide variety of functionalized and commercially available boronic acids are desired.
-
The substrate is stable to basic reaction conditions.
Consider Stille Coupling when:
-
The substrate is sensitive to basic conditions.
-
The coupling involves sterically hindered partners where the Suzuki reaction may be sluggish.
-
The arylating partner contains functional groups that might interfere with the Suzuki coupling mechanism (e.g., certain coordinating heterocycles).
-
High functional group tolerance under neutral conditions is paramount.
Ultimately, the optimal choice may require empirical evaluation for a specific substrate combination. However, by understanding the fundamental principles and practical considerations outlined in this guide, researchers can navigate the selection process with greater confidence and efficiency, accelerating the synthesis of novel quinoxaline derivatives for critical applications in drug discovery and beyond.
References
- Doke, D. S., Ali, M. A., et al. (2013). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ChemInform, 44(33).
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Stille reaction. [Link]
- Walther, M., Kipke, W., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16365-16373. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel 3-Chloroquinoxalin-6-amine Analogs
In the intricate process of drug discovery, the early and accurate assessment of a compound's "drug-likeness" is paramount.[1][2][3] It is the gatekeeper that determines whether a promising hit compound has the potential to become a viable therapeutic agent or if it is destined for attrition due to unfavorable pharmacokinetic properties. This guide provides a comprehensive framework for evaluating novel analogs of 3-Chloroquinoxalin-6-amine, a scaffold of significant interest due to the broad biological activities of quinoxaline derivatives.[4][5][6][7]
Quinoxaline-containing compounds are recognized as privileged scaffolds in medicinal chemistry, appearing in drugs with antibacterial, anticancer, and antiviral properties.[5][8][9] The strategic modification of the this compound core allows for the exploration of new chemical space and the potential for enhanced biological activity. However, any structural modification must be carefully weighed against its impact on the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
This guide is structured to walk researchers through a logical, multi-faceted workflow, combining predictive in-silico modeling with robust in-vitro experimental validation. We will analyze three hypothetical, yet representative, novel analogs to illustrate the assessment process in a comparative manner.
Hypothetical Analogs for Assessment:
-
Parent Compound: this compound
-
Analog 1 (CQA-1): N-(3-chloroquinoxalin-6-yl)acetamide (introducing a simple acetyl group)
-
Analog 2 (CQA-2): 3-Chloro-N-(4-methoxybenzyl)quinoxalin-6-amine (introducing a larger, more flexible, and polar group)
-
Analog 3 (CQA-3): 3-Azido-N,N-diethylquinoxalin-6-amine (replacing the chloro group and modifying the amine)
Part 1: In-Silico First Pass – Computational Drug-Likeness Filtering
Before committing valuable resources to synthesis and experimental testing, a computational assessment provides a critical first-pass filter.[10] This step leverages established rules and predictive algorithms to forecast the oral bioavailability and general "drug-friendliness" of our novel analogs.
Lipinski's Rule of Five: The Foundational Heuristic
Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a cornerstone of drug-likeness evaluation.[11][12][13] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[11] The rule predicts that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[11][14]:
-
Molecular Weight (MW): ≤ 500 Daltons
-
Logarithm of the Octanol-Water Partition Coefficient (logP): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5 (sum of -NH and -OH groups)
-
Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)
Causality: Why these rules? A low molecular weight and a limited number of hydrogen bonds facilitate passive diffusion across cell membranes.[15] The logP value represents a compound's lipophilicity; a value that is too high can lead to poor aqueous solubility and trapping in lipid bilayers, while a value that is too low may hinder membrane permeation.[12] Adherence to Ro5 increases the probability of a compound possessing the fundamental physicochemical properties required for oral bioavailability.[13]
Predictive ADMET Profiling
Beyond the simple rules of Ro5, a host of computational tools can predict a wider range of ADMET properties.[16][17][18] These platforms use sophisticated machine learning models trained on large datasets of known drugs and experimental results to provide quantitative estimates of properties like aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity.[10][19]
Workflow for In-Silico Assessment
The following diagram illustrates the computational workflow for the initial drug-likeness assessment.
Caption: Workflow for the computational assessment of novel analogs.
Comparative In-Silico Data
The table below summarizes the predicted properties for our hypothetical analogs. These values would be generated using a tool like SwissADME or ADMET-AI.[16]
| Parameter | Parent Compound | Analog CQA-1 | Analog CQA-2 | Analog CQA-3 | Ro5 Guideline |
| Molecular Weight ( g/mol ) | 179.60 | 221.64 | 315.78 | 232.27 | ≤ 500 |
| logP | 2.55 | 2.30 | 3.85 | 3.10 | ≤ 5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 4 | 4 | 6 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | 0 | ≤ 1 |
| Predicted aq. Solubility (logS) | -3.1 | -2.9 | -4.5 | -3.8 | > -4 (Soluble) |
| Predicted BBB Permeant | Yes | Yes | No | Yes | - |
| Predicted CYP2D6 Inhibitor | No | No | Yes | No | - |
Interpretation: All proposed analogs comfortably adhere to Lipinski's Rule of Five, which is an excellent starting point. However, the more detailed ADMET prediction reveals potential differentiators. Analog CQA-2 shows predicted poor aqueous solubility and potential inhibition of the CYP2D6 metabolic enzyme, a red flag for potential drug-drug interactions. Analog CQA-3 shows good predicted properties, though its solubility is slightly lower than the parent and CQA-1. CQA-1 appears to have the most favorable predicted profile, closely mirroring the parent compound with slightly improved predicted solubility.
Part 2: In-Vitro Reality Check – Experimental Validation
While computational models are powerful, they are ultimately predictive.[20] Experimental validation is non-negotiable to confirm the in-silico findings and provide reliable data for decision-making.[21] Here, we focus on two of the most critical and interdependent drug-like properties: solubility and permeability.[22]
Kinetic Aqueous Solubility Assay
A drug must dissolve to be absorbed.[23] This protocol determines the kinetic solubility of a compound in simulated gastrointestinal fluids, providing a more physiologically relevant measure than thermodynamic solubility for early discovery.[24][25]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense 198 µL of buffer (Phosphate-Buffered Saline at pH 7.4 for simulated intestinal fluid and Glycine-HCl buffer at pH 2.0 for simulated gastric fluid) into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer in triplicate for each compound. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation & Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration. This timeframe is chosen to reflect the kinetic nature of dissolution in the gut rather than waiting for true thermodynamic equilibrium, which can be slow for poorly soluble compounds.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in the same buffer/DMSO mixture.
-
Calculation: The measured concentration is the kinetic solubility of the compound under the tested conditions.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures a compound's ability to diffuse across an artificial lipid membrane, serving as a rapid and cost-effective surrogate for passive membrane permeability in the gastrointestinal tract.[22] It is a valuable tool for rank-ordering compounds before advancing to more complex cell-based assays.
Protocol: PAMPA
-
Donor Plate Preparation: The donor plate is a 96-well filter plate. Coat the filter membrane of each well with 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Compound Preparation: Dilute the 10 mM DMSO stock solutions of the test compounds into a pH 7.4 buffer to a final concentration of 100 µM. Add this solution to the wells of the donor plate.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with pH 7.4 buffer.
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring the coated membranes are in contact with the acceptor buffer, creating a "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking. The lack of agitation ensures that diffusion is the primary force of transport.
-
Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are the volumes in the donor and acceptor wells, A is the filter area, and t is the incubation time.
Comparative Experimental Data
The table below presents hypothetical experimental results for our analogs, allowing for a direct comparison with the in-silico predictions.
| Parameter | Parent Compound | Analog CQA-1 | Analog CQA-2 | Analog CQA-3 | Interpretation |
| Solubility @ pH 7.4 (µM) | 85 | 110 | 15 | 45 | High > 65; Med 15-65; Low < 15 |
| Solubility @ pH 2.0 (µM) | 90 | 125 | 18 | 50 | High > 65; Med 15-65; Low < 15 |
| PAMPA Pe (10⁻⁶ cm/s) | 5.5 | 4.8 | 6.5 | 2.1 | High > 5; Med 2-5; Low < 2 |
Data Interpretation: The experimental results largely validate our in-silico assessment.
-
Analog CQA-1 shows the best solubility profile, even improving upon the parent compound, while maintaining high permeability. This is a very promising result.
-
Analog CQA-2 , as predicted, exhibits very low aqueous solubility, which would likely be a major obstacle for oral absorption despite its high permeability. The high lipophilicity (predicted logP of 3.85) drives permeability but hurts solubility.
-
Analog CQA-3 demonstrates a trade-off. Its chemical modification resulted in moderate solubility but decreased permeability, potentially due to its new structural features being less favorable for membrane crossing.
Part 3: Synthesis and Discussion
The ultimate goal of this comparative analysis is to make an informed decision about which analogs warrant further investigation.
Visualizing a Potential Mechanism of Action
Quinoxaline derivatives are known inhibitors of various kinases. The diagram below depicts a generic kinase signaling pathway that could be a hypothetical target for these compounds. A successful drug candidate would not only have good drug-like properties but also high potency and selectivity for its biological target.
Caption: Hypothetical kinase inhibition pathway for quinoxaline analogs.
Expert Conclusion and Path Forward
Based on the combined in-silico and in-vitro data, Analog CQA-1 (N-(3-chloroquinoxalin-6-yl)acetamide) emerges as the most promising candidate for further development. It maintains the favorable permeability of the parent compound while demonstrating superior aqueous solubility, a key attribute for improving oral bioavailability. Its clean computational ADMET profile further de-risks its progression.
In contrast, Analog CQA-2 would be deprioritized due to its significant solubility liabilities, a classic "showstopper" in early development. While formulation strategies can sometimes overcome poor solubility, it is a significant and costly hurdle.[22] Analog CQA-3 represents a less attractive profile due to its compromised permeability.
The next logical steps for Analog CQA-1 would include:
-
Metabolic Stability Assays: Using human liver microsomes to experimentally determine its metabolic half-life.
-
Cell-Based Permeability: Confirming the PAMPA results using a Caco-2 cell monolayer assay, which also assesses active transport and efflux.[23]
-
In-vitro Potency and Selectivity Assays: Testing its activity against the intended biological target (e.g., a specific kinase).
-
Early Toxicology Screens: Assessing for any potential cytotoxicity.
This systematic and integrated approach of predictive modeling followed by targeted experimental validation ensures that resources are focused on compounds with the highest probability of success, embodying the core principles of modern, efficient drug discovery.[26][27][28]
References
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances.
- In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). Methods in Molecular Biology.
- Comprehensive Review on Drug Discovery and Development Process. (2024). Journal of Chemical Health Risks.
- Lipinski's rule of five. (n.d.). Wikipedia.
- Development of a Method for Evaluating Drug-Likeness and Ease of Synthesis Using a Data Set in Which Compounds Are Assigned Scores Based on Chemists' Intuition. (2006). Journal of Chemical Information and Modeling.
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (2014). Bioorganic & Medicinal Chemistry Letters.
- Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? (2024). Molecules.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2018). Journal of Chemical and Pharmaceutical Research.
- Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel.
- ADMET-AI. (n.d.). ADMET-AI.
- A comprehensive review of discovery and development of drugs discovered from 2020–2022. (2023). Heliyon.
- The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. (2015). Journal of Pharmaceutical Sciences.
- Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry.
- ADMET Prediction Software. (n.d.). Sygnature Discovery.
- Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck Group.
- Synthesis and biological activity of amination products of the alkaloid securinine. (2008). Chemistry of Natural Compounds.
- The Drug Discovery and Development Process. (n.d.). PPD.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules.
- Mastering Lipinski Rules for Effective Drug Development. (n.d.). Bioaccess.
- DrugMetric: quantitative drug-likeness scoring based on chemical space distance. (2024). Briefings in Bioinformatics.
- Assessing the Drug-Likeness of Novel Compounds Derived from 2-Bromoethane-1-sulfonamide: A Comparative Guide. (2025). BenchChem.
- Biological activity of quinoxaline derivatives. (2020). ResearchGate.
- Comprehensive Review on Drug Discovery and Development Process. (2024). ResearchGate.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Scientific Reports.
- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (1997). Advanced Drug Delivery Reviews.
- ADMET Predictor®. (n.d.). Simulations Plus.
- drug solubility & membrane permeability assays. (2021). YouTube.
- Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[4][10][11]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. (2012). European Journal of Medicinal Chemistry.
- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. (2022). Journal of Chemical Information and Modeling.
- BDDCS, the Rule of 5 and Drugability. (2010). Advanced Drug Delivery Reviews.
- Drug Likeness Assessment. (n.d.). Creative Biolabs.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Mini-Reviews in Medicinal Chemistry.
- Drug discovery and development: introduction to the general public and patient groups. (2023). Frontiers in Drug Discovery.
- Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis Online.
- Experimental and Computational Methods Pertaining to Drug Solubility. (2011). InTech.
Sources
- 1. jchr.org [jchr.org]
- 2. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. recipp.ipp.pt [recipp.ipp.pt]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. mdpi.com [mdpi.com]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. merckgroup.com [merckgroup.com]
- 25. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 26. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ppd.com [ppd.com]
- 28. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-Chloroquinoxalin-6-amine
In the landscape of modern drug discovery, the protein kinase family remains a paramount class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Within the vast chemical space explored for kinase inhibition, the quinoxaline scaffold has emerged as a "privileged" structure, capable of targeting a diverse array of kinases.[1][2] This guide focuses specifically on derivatives of 3-chloroquinoxalin-6-amine, a versatile starting material for a multitude of potent inhibitors.
However, the very feature that makes kinases druggable—the conserved ATP binding pocket—also presents the greatest challenge: selectivity. A single inhibitor can interact with dozens of unintended kinases, a phenomenon known as cross-reactivity or polypharmacology.[3] This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from this scaffold, offering insights into the structural drivers of selectivity and the critical experimental workflows required for their comprehensive evaluation. We will delve into the causality behind experimental choices, providing a framework for researchers to anticipate and interpret the on- and off-target effects of their compounds.
The Quinoxaline Scaffold: A Platform for Diverse Kinase Inhibition
The this compound core provides a robust platform for generating diverse inhibitor libraries through chemical modification at key positions. Variations of this scaffold have yielded potent inhibitors for a range of kinases, including c-Met, ALK5, and IKKβ, demonstrating its broad applicability in oncology and inflammatory diseases.[4][5][6]
The central challenge, however, is that while medicinal chemistry efforts may optimize for high potency against a primary target, unintended interactions with other kinases are common.[7] These off-target effects are not inherently negative; they can sometimes lead to beneficial synergistic effects or opportunities for drug repurposing.[8] Conversely, they can also result in unforeseen toxicities. Therefore, a deep understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a crucial step in preclinical development.[9]
Comparative Cross-Reactivity Profiles: A Case Study Analysis
A direct, head-to-head comparison of the kinome-wide selectivity of multiple inhibitors derived from this compound is challenging due to the lack of such data within a single, comprehensive study. However, by collating data from various publications, we can construct a representative comparison. Here, we analyze two distinct quinoxaline-based inhibitors to illustrate how selectivity profiles can differ.
Disclaimer: The following data is compiled from different studies, which may have used varying assay conditions and kinase panels. Direct comparison of absolute values should be approached with caution. The primary purpose is to illustrate the concept of differential selectivity.
Compound A: A Potent c-Met Inhibitor
-
Primary Target: c-Met (Hepatocyte Growth Factor Receptor)
-
Therapeutic Rationale: Inhibition of c-Met signaling is a validated strategy in various cancers.[4]
Compound B: A Selective ALK5 Inhibitor
-
Primary Target: ALK5 (TGF-β Type I Receptor)
-
Therapeutic Rationale: ALK5 is a key mediator of fibrosis and has roles in cancer progression.[5]
| Compound | Primary Target | On-Target Potency (IC50) | Key Off-Targets (Inhibition >75% @ 1µM) | Reference |
| Derivative 1 (c-Met) | c-Met | 31 nM | AXL, MER, TYRO3 | [10] |
| Derivative 2 (ALK5) | ALK5 | 280 nM | p38α (>35-fold selective) | [5] |
This limited comparison already highlights a key principle: structural modifications to the same quinoxaline core can drastically alter the selectivity profile. Derivative 1 shows potent inhibition of its primary target but also engages with the TAM family of receptor tyrosine kinases (AXL, MER, TYRO3). In contrast, Derivative 2 demonstrates good selectivity against a closely related MAP kinase, p38α.[5] Such information is critical for interpreting cellular phenotypes and predicting potential side effects. For instance, inhibition of the TAM kinases by Derivative 1 could have implications for immune response modulation.
The Workflow of Cross-Reactivity Profiling
To generate the data necessary for such comparisons, a systematic and multi-tiered approach to profiling is essential. The goal is to move from a broad survey of the kinome to a detailed characterization of the most significant off-target interactions.
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Key Experimental Protocols
An understanding of the underlying methodologies is crucial for interpreting selectivity data. Below are detailed protocols for the most common and authoritative techniques.
Protocol: Large-Scale Kinome Profiling via Competitive Binding Assay (e.g., KINOMEscan)
This method provides a broad snapshot of the inhibitor's interactions across the human kinome. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.[11]
Principle: The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the ligand, resulting in a low signal.
Step-by-Step Methodology:
-
Kinase Preparation: A panel of human kinases (typically >400) are individually expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: An immobilized, non-selective kinase inhibitor is coupled to a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated at a fixed concentration (e.g., 1 µM or 10 µM) with the desired kinase from the panel.
-
Binding to Support: The kinase-inhibitor mixture is then added to the immobilized ligand. Kinases that are not bound by the test compound will bind to the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of bound kinase is quantified by measuring the amount of its associated DNA tag using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A low %Ctrl value indicates strong binding of the test compound to the kinase.
Causality: This assay is a direct measure of binding affinity to the ATP site. Its high-throughput nature makes it an ideal primary screen to identify the most likely off-targets for further investigation.[12]
Protocol: IC50 Determination via In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
Once potential off-targets are identified, their inhibitory potency must be quantified. Luminescence-based assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Principle: The assay converts ADP to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity. Inhibition is measured as a reduction in the luminescent signal.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate peptide, and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution). Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction: Incubate the plate at room temperature (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination & ADP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and provides the luciferase/luciferin components.
-
Signal Detection: Incubate to allow the luminescent signal to develop and measure the signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality: Using ATP at its Km concentration provides a standardized condition to compare the potency of ATP-competitive inhibitors across different kinases.[7] This step is crucial for ranking the potency of off-target interactions and prioritizing which ones warrant further investigation in a cellular context.
Structure-Selectivity Relationships: Guiding Rational Design
The cross-reactivity profile of a quinoxaline-based inhibitor is not random; it is dictated by its specific chemical structure. Understanding the structure-selectivity relationship (SSR) is key to rationally designing more selective compounds.[13]
Sources
- 1. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles [mdpi.com]
In Vivo Efficacy of 3-Aminohexahydro-2(1H)-quinoxalinone Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safer anticancer therapeutics is a continuous endeavor in oncological research. Among the myriad of heterocyclic scaffolds explored, the 3-aminoquinoxaline core has emerged as a privileged structure, demonstrating significant potential in the development of new anticancer agents. This guide provides a comprehensive comparison of the in vivo efficacy of anticancer agents based on the 3-aminoquinoxaline scaffold, supported by experimental data and contextualized with current standard-of-care therapies. Our focus is to deliver an in-depth technical analysis to inform preclinical and clinical research strategies.
The 3-Aminohexahydro-2(1H)-quinoxalinone Scaffold: A Promising Framework for Anticancer Drug Design
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a key pharmacophore in a multitude of biologically active compounds. The introduction of an amino group at the 3-position, in particular, has been shown to be a critical determinant for anticancer activity. These derivatives have been extensively investigated for their ability to interact with various molecular targets implicated in cancer progression, including protein kinases and DNA. The versatility of the 3-aminoquinoxaline scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity while minimizing toxicity.
Numerous in vitro studies have demonstrated the cytotoxic effects of 3-aminoquinoxaline derivatives against a panel of human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer lines.[1] Mechanistic investigations have revealed that these compounds can induce apoptosis and target key signaling molecules involved in tumor growth and proliferation.[2]
In Vivo Efficacy of 3-Aminohexahydro-2(1H)-quinoxalinone Derivatives: A Case Study
While in vitro data provides a valuable initial screening platform, the true potential of an anticancer agent can only be ascertained through rigorous in vivo evaluation. These studies, typically conducted in animal models, provide critical insights into a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.
One notable example from the 3-arylaminoquinoxaline-2-carboxamide class is the compound N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (6be) . Preclinical studies have reported that this compound exhibits moderate anti-tumor activity in vivo.[2] Importantly, these studies also noted a favorable safety profile, with no obvious adverse signs observed during the administration of the drug.[2]
Comparative Analysis of In Vivo Efficacy
To provide a clear perspective on the therapeutic potential of 3-aminoquinoxaline derivatives, it is essential to compare their in vivo performance against established standard-of-care chemotherapeutic agents for relevant cancer types.
| Compound | Cancer Model | Dosage & Administration | Tumor Growth Inhibition (TGI) | Toxicity/Adverse Effects | Reference |
| Compound 6be | MGC-803 human gastric carcinoma xenograft | 25 mg/kg, intraperitoneal injection, every two days for 14 days | Moderate | No obvious adverse signs reported | [2] |
| Doxorubicin | Breast Cancer Xenograft (MDA-MB-468LN) | 5 mg/kg, intravenous | Significant tumor growth delay | Cardiotoxicity is a known dose-limiting side effect | [3] |
| Sorafenib | Liver Cancer Xenograft (H22) | 18 mg/kg, oral | Significant reduction in tumor volume | - | [4] |
| 5-Fluorouracil/Leucovorin (FOLFOX) | Colon Cancer | Standard clinical regimen | Adjuvant therapy reduces recurrence risk | Varies; includes myelosuppression, gastrointestinal toxicity | [5] |
Note: The in vivo data for Compound 6be is described as "moderate" in the source material, without specific quantitative values for TGI. Further studies would be required for a direct quantitative comparison.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer activity of 3-aminoquinoxaline derivatives is often attributed to their ability to interfere with critical signaling pathways that drive tumor progression.
Inhibition of PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Compound 6be has been shown to inhibit this pathway by downregulating the levels of key components such as PI3K, Akt, p-Akt, and p-mTOR.[2] This inhibition leads to the activation of the p53 tumor suppressor pathway, which in turn modulates the expression of downstream genes involved in cell cycle arrest and apoptosis, such as p21, p27, Bax, and Bcl-2.[2]
Signaling Pathway of Compound 6be
Caption: Mechanism of action of Compound 6be.
Experimental Protocols for In Vivo Efficacy Studies
The robust and reproducible evaluation of anticancer agents in vivo necessitates standardized and well-documented experimental protocols. Below are representative protocols for conducting xenograft studies and assessing toxicity.
Human Tumor Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model in immunocompromised mice, a widely used method for evaluating the in vivo efficacy of anticancer compounds.[6][7]
Experimental Workflow for Xenograft Studies
Caption: Workflow for in vivo xenograft studies.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MGC-803) in appropriate media and conditions.
-
Harvest cells in the logarithmic growth phase and prepare a single-cell suspension in a suitable vehicle (e.g., PBS or Matrigel).
-
Determine cell viability using a method such as trypan blue exclusion.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., BALB/c nude mice), typically 4-6 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound (e.g., Compound 6be) and control vehicle according to the planned dosage and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
Monitor the animals for any signs of toxicity, such as changes in behavior, appearance, or weight loss.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
In Vivo Toxicity Assessment
Assessing the toxicity of a novel anticancer agent is paramount to determining its therapeutic index and potential for clinical translation.
Key Parameters for In Vivo Toxicity Monitoring:
-
Mortality: Record the number and timing of any deaths in each group.
-
Body Weight: Monitor changes in body weight throughout the study. A significant loss of body weight (e.g., >15-20%) is a common indicator of toxicity.
-
Clinical Observations: Regularly observe the animals for any signs of distress, including changes in posture, activity, grooming, and feeding habits.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) for histopathological examination to identify any drug-induced tissue damage.
Future Directions and Conclusion
The 3-aminoquinoxaline scaffold represents a promising starting point for the development of novel anticancer agents. The in vivo efficacy demonstrated by compounds such as 6be, coupled with a favorable preliminary safety profile, warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and screening additional analogs to improve potency and pharmacokinetic properties.
-
Comprehensive In Vivo Studies: Conducting more extensive in vivo efficacy studies in a wider range of cancer models, including patient-derived xenografts (PDXs), to better predict clinical response.
-
Detailed Toxicity Profiling: Performing in-depth toxicology studies to fully characterize the safety profile of lead compounds.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these agents.
References
Sources
- 1. The quinoxaline anti-tumor agent (R+)XK469 inhibits neuroblastoma tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Oncolytic Efficacy and in Vivo Pharmacokinetics of [2-(4-Chlorophenyl)quinolin-4-yl](piperidine-2-yl)methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stability of Quinoxaline Derivatives: A Comparative Analysis
Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their vast therapeutic potential and diverse applications.[1] The aromatic bicyclic system, composed of a benzene ring fused to a pyrazine ring, serves as a privileged scaffold in the design of novel pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[1][2] However, the journey from a promising lead compound to a viable product is paved with rigorous testing, with stability being a critical determinant of success. A thorough understanding of a molecule's stability under various environmental stressors is paramount for ensuring its safety, efficacy, and shelf-life.
This guide provides a comparative analysis of the stability of different quinoxaline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their thermal, photo-, and chemical stability. By synthesizing technical data with field-proven insights, this document aims to explain the causality behind experimental choices and provide a framework for assessing the stability of novel quinoxaline compounds.
The Imperative of Stability in Drug Development
The intrinsic stability of an active pharmaceutical ingredient (API) directly impacts its quality, safety, and efficacy.[3] Degradation of the API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which can have profound implications for patient health.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have therefore established stringent guidelines for stability testing to ensure that new drug substances and products are robust enough to withstand the rigors of storage and handling.[3][5]
For quinoxaline derivatives, a class of compounds often characterized by their complex electronic and structural features, a nuanced understanding of their stability profile is crucial. This guide will delve into the key facets of stability testing—thermal, photolytic, and chemical—providing both a theoretical framework and practical, step-by-step protocols for their evaluation.
Comparative Stability Analysis of Quinoxaline Derivatives
The stability of a quinoxaline derivative is intricately linked to its substitution pattern. The nature and position of substituents on the quinoxaline core can significantly influence its electron density, steric hindrance, and susceptibility to degradation. The following table summarizes key stability data for a selection of quinoxaline derivatives, compiled from various studies. This data provides a comparative snapshot of how different structural modifications can impact stability.
| Derivative Name | Structure | Td (°C) | Photodegradation Rate | Chemical Stability Highlights | Reference |
| Quinoxalin-2(1H)-one | 2-oxo-quinoxaline | ~300 | Moderate | Susceptible to oxidation at the pyrazin-2-one ring.[6] | [6] |
| 3-Methylquinoxalin-2(1H)-one | 2-oxo-3-methyl-quinoxaline | >300 | Moderate | Similar to quinoxalin-2(1H)-one, with the methyl group offering minor steric hindrance. | [6] |
| Quinoxaline-2-carboxylic acid | 2-carboxy-quinoxaline | ~200 (decarboxylation) | Low | Generally stable, but can undergo decarboxylation at elevated temperatures. | [7] |
| 2-Chloro-3-methylquinoxaline | 2-chloro-3-methyl-quinoxaline | ~250 | High | The chloro substituent is a good leaving group, making it susceptible to nucleophilic attack and photodegradation. | [8] |
| 2,3-Diphenylquinoxaline | 2,3-diphenyl-quinoxaline | >350 | Low | The bulky phenyl groups provide significant steric protection, enhancing thermal and photostability. | [7] |
Note: Td refers to the decomposition temperature, which can vary based on the experimental conditions (e.g., heating rate in TGA). Photodegradation rates are qualitative and depend on the specific irradiation conditions.
Understanding Degradation Pathways
Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation, are instrumental in elucidating potential degradation pathways.[3][5] For quinoxaline derivatives, several key degradation mechanisms have been identified.
Hydrolytic Degradation
Under acidic or basic conditions, certain functional groups on the quinoxaline ring system can be susceptible to hydrolysis. For instance, ester or amide functionalities can be cleaved, and in some cases, the pyrazine ring itself can undergo ring-opening upon prolonged exposure to harsh pH conditions. The stability of cyclic aminals, which can be considered structural relatives, has been shown to be highly pH-dependent, with rapid decomposition in acidic media.[9]
Oxidative Degradation
Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of N-oxides or hydroxylation of the quinoxaline ring.[10] The pyrazine ring, being electron-deficient, is a potential site for oxidative attack. The formation of radical species upon oxidation has been studied, with the generation of N-centered radicals on the pyrazin-2-one ring being a notable pathway.[6]
Photodegradation
Exposure to UV and visible light can induce photochemical reactions in quinoxaline derivatives.[11] The specific degradation pathway is highly dependent on the substituents and the surrounding medium. Common photodegradation reactions include photooxidation, isomerization, and dimerization. For some derivatives, particularly those with halogen substituents, photolytic cleavage of the carbon-halogen bond can occur.
The following diagram illustrates a generalized workflow for conducting forced degradation studies, a critical step in understanding the chemical stability of quinoxaline derivatives.
Caption: Generalized degradation pathways.
Experimental Protocols
To ensure the generation of reliable and reproducible stability data, standardized protocols must be followed. The following sections detail the methodologies for assessing the thermal, photo-, and chemical stability of quinoxaline derivatives.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material by measuring its change in mass as a function of temperature. [12][13] Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoxaline derivative into a TGA crucible (typically alumina or platinum). [14]2. Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Set the purge gas (typically nitrogen for inert atmosphere) to a flow rate of 20-50 mL/min. [14] * Equilibrate the sample at a starting temperature (e.g., 30°C).
-
-
Measurement:
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C). [13] * Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset temperature of mass loss is an indicator of the decomposition temperature (Td).
-
Photostability Testing (ICH Q1B)
The ICH Q1B guideline provides a harmonized approach to photostability testing of new drug substances and products. [15][16][17] Detailed Steps:
-
Sample Preparation:
-
For solid-state testing, place a thin layer of the quinoxaline derivative in a chemically inert, transparent container.
-
For solution-state testing, prepare a solution of the compound in a suitable solvent and place it in a quartz cuvette or other transparent vessel.
-
Prepare a "dark" control sample by wrapping an identical sample in aluminum foil. [16]2. Exposure Conditions:
-
Expose the samples to a light source that produces a combination of visible and UVA light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter. [15][16] * A calibrated radiometer or lux meter should be used to monitor the light exposure. [8]3. Analysis:
-
After exposure, compare the physical properties (e.g., appearance, color) and chemical properties (e.g., purity by HPLC, formation of degradation products) of the exposed sample with the dark control.
-
Forced Degradation Studies (Chemical Stability)
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. [3][5] Detailed Steps:
-
Acid Hydrolysis:
-
Dissolve the quinoxaline derivative in a suitable solvent and add an acidic solution (e.g., 0.1 M HCl).
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve the quinoxaline derivative in a suitable solvent and add a basic solution (e.g., 0.1 M NaOH).
-
Heat the mixture under the same conditions as for acid hydrolysis.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve the quinoxaline derivative in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂).
-
Stir the mixture at room temperature for a specified period.
-
-
Analysis:
Conclusion
The stability of quinoxaline derivatives is a multifaceted property that is crucial for their successful development as therapeutic agents and functional materials. This guide has provided a comparative analysis of the stability of various quinoxaline derivatives, highlighting the influence of their structural features. By understanding the key degradation pathways and employing standardized experimental protocols for thermal, photo-, and chemical stability assessment, researchers can make informed decisions during the drug discovery and development process. A proactive approach to stability testing not only ensures regulatory compliance but also paves the way for the design of more robust and reliable quinoxaline-based molecules.
References
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Source not available.
- The Journal of Organic Chemistry.
- Development of forced degradation and stability indic
- Recent Advances on Quinoxaline-Based Photoinitiators of Polymeriz
- NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (2022).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Source not available.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series.
- Characterization of stress degradation products of Bedaquiline Fumarate and Bedaquiline by LC-PDA and LC-MS.
- Q1B Photostability Testing of New Active Substances and Medicinal Products. Source not available.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Quinoxaline, its derivatives and applications: A St
- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
- Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative.
- Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. PubMed.
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. (2023). RSC Publishing.
- A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Q1B Photostability Testing of New Drug Substances and Products. FDA.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science.
- Thermogravimetric Analysis (TGA) Theory and Applications.
- Ultrasonic Interferometric Investigation of 2- Hydroxy substituted quinoxaline in Dioxane Medium. JETIR.org.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein J. Org. Chem.
- HOW TO APPROACH A FORCED DEGRAD
- Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide. Benchchem.
- Thermo Gravimetric Analysis (TGA). TCA Lab / Alfa Chemistry.
- Stress Testing: The Chemistry of Drug Degrad
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- Protocol Thermogravimetric Analysis (TGA). EPFL.
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
- Standardization of Kinetic Studies of Photodegrad
Sources
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 14. epfl.ch [epfl.ch]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of a 3-Aminoquinoxaline-Based Drug Candidate
In the landscape of modern drug discovery, 3-aminoquinoxaline derivatives have emerged as a promising scaffold, frequently targeting the ubiquitous family of protein kinases.[1][2] These enzymes are central regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] However, the journey from a promising hit compound to a validated clinical candidate is paved with rigorous scientific scrutiny. A critical and non-negotiable phase of this journey is the thorough validation of its mechanism of action (MoA).
This guide provides a comprehensive, multi-faceted strategy for elucidating and confirming the MoA of a novel 3-aminoquinoxaline-based drug candidate, presumed to be a kinase inhibitor. As seasoned researchers know, relying on a single experimental outcome is insufficient. Instead, we must build a self-validating ecosystem of experiments, where biochemical, biophysical, and cell-based assays converge to tell a cohesive and compelling story. We will move logically from direct target interaction to cellular consequences, ensuring that each step informs the next.
Foundational Pillar 1: Confirming Direct Target Engagement and Biochemical Activity
The primary hypothesis for a 3-aminoquinoxaline-based drug is often inhibition of a specific protein kinase.[1] The first pillar of MoA validation is to unequivocally prove that the drug candidate physically binds to its intended target and inhibits its enzymatic function. This is not merely about confirming activity but understanding the kinetics and thermodynamics of the interaction.
Method A: Cellular Thermal Shift Assay (CETSA®)
Causality: The foundational principle of CETSA is that when a ligand binds to a protein, it typically increases the protein's thermal stability.[5][6] This change in stability is a direct proxy for target engagement within the complex milieu of a cell lysate or even in intact cells, offering a physiologically relevant confirmation of binding without requiring any modification to the compound.[5][7]
Workflow Diagram: CETSA
Caption: CETSA workflow for target engagement.
Method B: Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association rate, k_on) and dissociation kinetics (dissociation rate, k_off) of a drug to its target.[8][9][10] This is critical because two compounds can have the same affinity (K_D) but vastly different kinetic profiles, which can have profound implications for in vivo efficacy and duration of action.
Method C: ADP-Glo™ Kinase Assay
Causality: To move from binding to functional inhibition, a direct enzymatic assay is essential. The ADP-Glo™ assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12][13] A reduction in ADP production in the presence of the drug candidate provides direct evidence of enzymatic inhibition.
Comparative Analysis of Primary Target Validation Methods
| Method | Principle | Key Output | Throughput | Strengths | Limitations |
| CETSA® | Ligand-induced thermal stabilization | Target engagement (qualitative/quantitative IC50) in cells/lysates | Low to Medium | Physiologically relevant context, label-free[5][6] | Indirect measure of binding, requires specific antibody |
| SPR | Change in refractive index upon binding | Binding kinetics (k_on, k_off), Affinity (K_D) | Medium | Real-time kinetics, label-free, mechanistic insights[8][10] | Requires purified protein, potential for protein immobilization issues[14] |
| ADP-Glo™ | Luminescent detection of ADP production | Enzymatic inhibition (IC50) | High | Direct functional readout, highly sensitive, universal for kinases[11][12] | In vitro biochemical assay, may not reflect cellular activity |
Foundational Pillar 2: Verifying Cellular Activity and Pathway Modulation
Confirming that a drug binds its target biochemically is only the first step. The second pillar is to demonstrate that this engagement translates into the desired biological effect within a living cell. This involves showing that the drug not only reaches its intracellular target but also modulates the downstream signaling pathway.
Method A: Phospho-Protein Western Blotting
Causality: Kinases function by phosphorylating downstream substrate proteins.[15] If our 3-aminoquinoxaline candidate successfully inhibits its target kinase inside a cell, we expect to see a corresponding decrease in the phosphorylation of its direct substrates. This is a cornerstone experiment for demonstrating on-target pathway modulation.
Workflow Diagram: MoA Validation Logic
Caption: Inhibition of a kinase blocks substrate phosphorylation.
Method B: Isothermal Dose-Response CETSA (ITDRF_CETSA)
Causality: While the initial CETSA experiment confirms engagement, the ITDRF modification allows for the determination of a cellular IC50 for target engagement.[16] By keeping the temperature fixed at a point of partial denaturation and varying the drug concentration, we can quantify the concentration of drug required to stabilize the target in intact cells. This provides a crucial link between the biochemical IC50 and the concentration needed for a cellular effect.
Foundational Pillar 3: Assessing Selectivity and Off-Target Effects
No drug is perfectly specific. A comprehensive MoA validation must proactively investigate potential off-target interactions. These off-targets can lead to unexpected toxicity or, in some cases, beneficial polypharmacology.[17]
Method: Kinome Profiling
Causality: To understand the selectivity of a drug candidate, it must be screened against a broad panel of other kinases.[18][19] Kinome profiling services utilize large panels of purified kinases (often over 400) to measure the inhibitory activity of a compound against the wider kinome.[20] The resulting data is invaluable for predicting potential side effects and for ensuring that the observed cellular phenotype is indeed due to inhibition of the primary target.
Data Interpretation: The output is typically a "% inhibition at a given concentration" (e.g., 1µM). Highly selective compounds will show strong inhibition of the intended target with minimal inhibition of other kinases. Less selective compounds may reveal additional targets that need to be investigated.
Experimental Protocols
Protocol 1: Isothermal Dose-Response CETSA (ITDRF_CETSA)
-
Cell Culture & Treatment: Plate cells to achieve 80-90% confluency. Treat with a serial dilution of the 3-aminoquinoxaline drug candidate (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS containing phosphatase inhibitors, and resuspend in PBS to a specific cell density.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat all samples to a predetermined optimal temperature (T_agg, where ~50% of the protein precipitates without the drug) for 3 minutes, followed by immediate cooling on ice.[16]
-
Lysis: Subject cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.[16]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[16]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze protein concentration. Prepare samples for Western blotting.
-
Western Blot: Load equal amounts of total protein, perform SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase.
-
Quantification: Quantify band intensities and plot them against the drug concentration to determine the cellular IC50 of target engagement.
Protocol 2: Phospho-Protein Western Blot
-
Sample Preparation: Treat cells with the drug candidate at various concentrations (e.g., 0.5x, 1x, 5x the ITDRF_CETSA IC50) for a relevant time period. If the pathway requires stimulation, add the appropriate growth factor or stimulus for a short period before lysis.
-
Lysis: Lyse cells on ice in a RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[21]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Denature 20-30 µg of protein lysate per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature. Crucially, use 5% w/v Bovine Serum Albumin (BSA) in TBST, not milk. Milk contains phosphoproteins like casein that can cause high background with phospho-specific antibodies.[15][21][22]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Washing & Secondary Antibody: Wash the membrane thoroughly with TBST.[23] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Normalization: For robust data, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate protein to serve as a loading control and demonstrate that the decrease in signal is due to reduced phosphorylation, not protein degradation.[15]
Conclusion
Validating the mechanism of action for a 3-aminoquinoxaline-based drug candidate is a systematic process of building an irrefutable case. It begins with confirming direct, high-affinity binding and functional inhibition at the biochemical level using techniques like SPR and enzymatic assays. It then moves into the cellular environment to prove target engagement with CETSA and demonstrate the intended downstream pathway modulation via phospho-protein analysis. Finally, comprehensive kinome profiling provides the crucial context of selectivity. By integrating these orthogonal approaches, researchers can establish a clear, causal link from drug-target interaction to cellular phenotype, providing the confidence needed to advance a promising candidate toward clinical development.
References
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (2023-05-17). National Institutes of Health.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - NIH. (2020-05-19). National Institutes of Health.
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology. (n.d.). PubMed.
- Western blot for phosphorylated proteins. Abcam.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC - NIH. (2025-04-22). National Institutes of Health.
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- The cellular thermal shift assay of MEK in the presence of inhibitors,... ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
- Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - NIH. (2016-05-03). National Institutes of Health.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015-11-09). Annual Reviews.
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Promega ADP-Glo kinase assay. BMG LABTECH.
- Profiling Data &Kinome Plot of 60 FDA Approved Kinase Inhibitors. Carna Biosciences, Inc..
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.
- Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2020-08-23). Taylor & Francis Online.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes | Blood Advances. (2024-05-20). ASH Publications.
- Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals.
- Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins Discovery.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025-11-26). Drug Hunter.
Sources
- 1. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drughunter.com [drughunter.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Researcher's Guide to Quinoxaline Synthesis: Benchmarking Classical and Modern Methodologies
Quinoxaline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their broad spectrum of biological activities and valuable optoelectronic properties.[1] Their synthesis has been a subject of intense research for over a century, evolving from robust, classical methods to sophisticated, highly efficient modern techniques. This guide provides a critical comparison of these approaches, offering researchers and drug development professionals the data-driven insights needed to select the optimal synthetic strategy. We will delve into the mechanistic underpinnings, compare key performance indicators, and provide detailed, field-tested protocols for both a classical and a state-of-the-art modern synthesis.
The Enduring Legacy of Classical Synthesis: The Phillips-Ladenburg Condensation
The cornerstone of classical quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, a method pioneered by Phillips and Ladenburg.[2] This approach is valued for its simplicity and the use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds through a straightforward acid-catalyzed condensation mechanism. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl groups of the 1,2-diketone, forming a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic quinoxaline ring.
Caption: General workflow of classical quinoxaline synthesis.
Limitations of the Classical Approach
Despite its utility, the classical method often requires harsh reaction conditions, such as high temperatures and the use of strong acids, which can limit its applicability to sensitive substrates.[3] Furthermore, the synthesis of unsymmetrically substituted quinoxalines can lead to mixtures of regioisomers if both the diamine and the dicarbonyl compound are unsymmetrical.
The Dawn of a New Era: Modern Synthetic Methodologies
In recent decades, a plethora of modern synthetic methods have emerged, addressing the limitations of classical approaches. These new strategies offer milder reaction conditions, improved yields, greater functional group tolerance, and enhanced regioselectivity.[4] Key advancements include transition-metal catalysis, metal-free reactions, and green chemistry initiatives.
Transition-Metal Catalysis: A Paradigm Shift
Transition metals, particularly copper, have revolutionized quinoxaline synthesis.[5][6][7] A prominent example is the copper-catalyzed oxidative coupling of o-phenylenediamines with terminal alkynes.[6][7]
Mechanistic Insights into a Copper-Catalyzed Approach
While the precise mechanism can vary depending on the specific catalytic system, a plausible pathway for the copper-catalyzed reaction of an o-phenylenediamine with a terminal alkyne involves the following key steps:
-
Oxidative Coupling: The copper catalyst facilitates the homocoupling of the terminal alkyne to form a 1,3-diyne.
-
Michael Addition: The o-phenylenediamine undergoes a double Michael addition to the diyne.
-
Cyclization and Aromatization: Subsequent intramolecular cyclization and oxidation lead to the formation of the quinoxaline product.
Caption: General workflow of modern quinoxaline synthesis.
Head-to-Head Comparison: Classical vs. Modern Methodologies
To provide a clear, data-driven comparison, the following table summarizes key performance indicators for representative classical and modern synthetic protocols for the synthesis of 2,3-diphenylquinoxaline.
| Parameter | Classical Method (Phillips-Ladenburg) | Modern Method (Copper-Catalyzed) |
| Reactants | o-Phenylenediamine, Benzil | o-Phenylenediamine, Phenylacetylene |
| Catalyst | Often acid-catalyzed (e.g., AcOH) or uncatalyzed | Cu(OAc)₂·H₂O (10 mol%) |
| Solvent | Ethanol, Acetic Acid, or Glycerol/Water | Toluene |
| Temperature | Reflux (typically >80 °C) or 90 °C | 70 °C |
| Reaction Time | 4-6 minutes to several hours | 8 hours |
| Yield | 85-91% | ~86% |
| Key Advantages | Simple, readily available starting materials | Milder conditions, broader substrate scope |
| Key Disadvantages | Harsh conditions, potential for side products | Requires a catalyst, longer reaction time in this example |
Data synthesized from multiple sources, including[2][6].
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, reproducible methods for the synthesis of 2,3-diphenylquinoxaline using both a classical and a modern approach.
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from the classical condensation reaction.
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Glycerol (5 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add glycerol (5 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C with stirring.
-
Maintain the temperature for 4-6 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Modern Copper-Catalyzed Synthesis of 2,3-Diphenylquinoxaline
This protocol is based on a copper-catalyzed reaction of o-phenylenediamine with phenylacetylene.[6]
Materials:
-
o-Phenylenediamine (0.25 mmol, 27 mg)
-
Phenylacetylene (1 mmol, 110 µL)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol%, 5 mg)
-
Cesium carbonate (Cs₂CO₃, 0.75 mmol, 244 mg)
-
Toluene (2 mL)
Procedure:
-
To a sealed reaction tube, add o-phenylenediamine (0.25 mmol), copper(II) acetate monohydrate (10 mol%), and cesium carbonate (0.75 mmol).
-
Add toluene (2 mL) to the tube, followed by phenylacetylene (1 mmol).
-
Seal the tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford 2,3-diphenylquinoxaline.
Conclusion: Choosing the Right Tool for the Job
The choice between classical and modern methodologies for quinoxaline synthesis is not a matter of one being definitively superior, but rather a strategic decision based on the specific research objectives.
-
Classical methods , particularly the Phillips-Ladenburg condensation, remain a viable and cost-effective option for the synthesis of a wide range of quinoxalines, especially when dealing with robust substrates and when access to specialized catalysts is limited.
-
Modern methodologies , such as transition-metal catalysis, offer unparalleled advantages in terms of mild reaction conditions, functional group tolerance, and the ability to construct complex quinoxaline derivatives with high precision.[4][8] These methods are indispensable for the synthesis of sensitive or intricately functionalized molecules often required in drug discovery programs.
As the field of organic synthesis continues to advance, we can anticipate the development of even more efficient, sustainable, and versatile methods for the construction of this vital heterocyclic scaffold. By understanding the strengths and limitations of both classical and modern approaches, researchers can make informed decisions to accelerate their scientific endeavors.
References
- LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses.
- Ruiz-Reyes, J., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Hassan, S. Y. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
- Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
- Narsaiah, B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
- ResearchGate. (2025). Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines.
- MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules.
- LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses.
- Chen, Y., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters.
- Gopinath, P., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences.
- Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
- Hu, Z.-Y., et al. (2011). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry.
- ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
- ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
Sources
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Quinoxaline synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloroquinoxalin-6-amine for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloroquinoxalin-6-amine, a compound frequently utilized in pharmaceutical research and drug development. As a substituted quinoxaline, this aromatic amine requires meticulous handling due to its potential hazards. This document is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, from point of generation to final disposal, thereby fostering a culture of safety and regulatory compliance.
I. Hazard Profile and Core Safety Principles
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally analogous compounds, such as 3-chloroquinoxalin-2-amine and 5-chloroquinoxalin-6-amine, provide a strong basis for a comprehensive hazard assessment.[1][2][3] These related compounds are consistently flagged for causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Aromatic amines as a class are known for their potential toxicity and environmental hazards.[4][5] Therefore, a cautious approach is paramount.
Core Principle: The primary directive for the disposal of this compound is to treat it as hazardous waste and entrust it to a licensed and approved hazardous waste disposal facility.[6] Under no circumstances should this chemical or its residues be released into the environment or disposed of down standard laboratory drains.[6][7]
| Hazard Classification (Inferred) | GHS Pictogram (Anticipated) | Associated Risks |
| Acute Toxicity, Oral | GHS07 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | GHS07 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | GHS07 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | GHS07 | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment | GHS09 | Potentially toxic to aquatic life.[8] |
II. Procedural Workflow for Disposal
The following step-by-step workflow is designed to ensure the safe and compliant disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs).
Sources
- 1. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-chloroquinoxalin-6-amine | 1287747-30-1 [sigmaaldrich.com]
- 3. 5-Chloroquinoxalin-6-amine | C8H6ClN3 | CID 21430517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
Mastering the Handling of 3-Chloroquinoxalin-6-amine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The proper handling of specialized chemical reagents is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloroquinoxalin-6-amine, a heterocyclic amine with potential applications in pharmaceutical research. As Senior Application Scientists, our goal is to empower you with field-proven insights and a deep understanding of the causality behind our recommended safety protocols.
Immediate Safety Briefing: Understanding the Hazards
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given its chemical structure as a chlorinated aromatic amine, prudence dictates treating this compound with a high degree of caution, assuming it may possess additional uncharacterized toxicological properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | To protect against accidental splashes, use impact-resistant safety goggles with indirect venting. A full-face shield worn over the goggles is mandatory when handling larger quantities or during procedures with a heightened risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is recommended. These materials offer good resistance to a broad range of chemicals, including chlorinated compounds. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[2][3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard, buttoned laboratory coat is required for all procedures. For tasks involving significant quantities or a higher risk of spills, a chemical-resistant apron or suit should be worn over the lab coat. |
| Respiratory Protection | Chemical Fume Hood or Respirator | All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[5] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and prevent contamination. The following protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Workflow
Caption: Workflow for handling this compound.
Step-by-Step Protocol
-
Preparation and Engineering Controls:
-
Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Don all required PPE as outlined in the table above.
-
-
Handling the Compound:
-
When weighing the solid material, perform the task within the fume hood to contain any dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[4][6]
-
-
Spill Management:
-
In the event of a small spill, and while wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
Caption: Waste disposal workflow for this compound.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour any chemical waste down the drain.[4][6]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the label on the container should be defaced before disposal as regular solid waste, in accordance with your institution's policies.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[6]
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- PubChem. 3-Chloroquinoxalin-2-amine.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. [Link]
- JMN Specialties, Inc.
- Greenbook.
- ResearchGate.
- Euro Chlor. Personal Protective Equipment in The Chlorine Industry. [Link]
- PubMed. Toxicity of three polyethoxylated tallowamine surfactant formulations to laboratory and field collected fairy shrimp, Thamnocephalus platyurus.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
- PubMed. Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons.
Sources
- 1. 3-Chloroquinoxalin-2-amine | C8H6ClN3 | CID 817274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. 6-chloroquinoxalin-2-ol - SRIRAMCHEM [sriramchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
